MreB protein
Description
Properties
CAS No. |
149255-61-8 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Synonyms |
MreB protein |
Origin of Product |
United States |
Foundational & Exploratory
MreB Protein Function in Bacterial Cell Shape: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial actin homolog, MreB, is a pivotal protein in the intricate process of bacterial cell shape determination and maintenance. This guide provides a comprehensive technical overview of MreB's core functions, its dynamic interactions with other cellular components, and its critical role in orchestrating peptidoglycan synthesis. By presenting quantitative data, detailed experimental protocols, and visual representations of associated pathways, this document serves as a vital resource for researchers seeking to understand and target this essential bacterial protein.
Introduction: MreB as a Key Determinant of Bacterial Morphology
In the realm of bacterial physiology, the ability to establish and maintain a specific cell shape is fundamental for survival, proliferation, and pathogenesis. For many non-spherical bacteria, the actin-like cytoskeletal protein MreB is the master regulator of this process.[1][2] MreB forms dynamic, filamentous structures that associate with the inner leaflet of the cytoplasmic membrane.[1][3] These filaments are not static; they exhibit circumferential motion around the cell's longitudinal axis, a process intrinsically linked to the synthesis of the peptidoglycan cell wall.[4][5] Depletion or inhibition of MreB leads to a loss of rod-shape and the formation of spherical, often non-viable, cells, highlighting its essentiality.[4] This central role makes MreB an attractive target for the development of novel antimicrobial agents.[4][6]
Core Function: Orchestration of Peptidoglycan Synthesis
MreB's primary function is to spatially organize the machinery responsible for peptidoglycan (PG) synthesis, the major component of the bacterial cell wall.[1][7] It acts as a scaffold, directing the insertion of new PG precursors into the existing cell wall during elongation.[1] This process is mediated by a multi-protein complex known as the elongasome or Rod complex.[4][8]
The Rod Complex: A Coordinated Machinery
The Rod complex is a dynamic assembly of proteins that work in concert to build the cylindrical cell wall. Key components include:
-
MreB: Forms filaments that provide the underlying cytoskeletal track.
-
MreC and MreD: Integral membrane proteins that are thought to link the cytoplasmic MreB filaments to the periplasmic PG synthesis machinery.[1]
-
RodZ: A transmembrane protein that directly interacts with MreB and is crucial for its proper localization and function.[1][9][10]
-
Penicillin-Binding Proteins (PBPs): Enzymes that catalyze the final steps of PG synthesis, including transglycosylation and transpeptidation.
-
RodA: A shape-determining protein that works in conjunction with PBPs.
MreB filaments guide the movement of the Rod complex, ensuring that new cell wall material is inserted along the length of the cell, leading to cylindrical elongation.[8]
Quantitative Data on MreB Dynamics and Interactions
The following tables summarize key quantitative parameters related to MreB function, providing a comparative overview for researchers.
| Parameter | Organism(s) | Value(s) | Reference(s) |
| MreB Filament Length | Bacillus subtilis | Up to 3.4 µm; mean of 172 nm ± 41 nm | [3][11][12] |
| Escherichia coli | At least 1.4 µm; average of 500 ± 10 nm | [3][13] | |
| MreB Helical Pitch | E. coli | Mean angle of 91 ± 1° (relative to cell axis) | [13] |
| MreB Filament Velocity | B. subtilis | Maximal speed of 85 nm/s | [3] |
| E. coli | 65 nm/s | [11] | |
| MreB Critical Concentration | T. maritima | 500 nM (in ATP at 20°C) | [5] |
| E. coli | 1.5 µM | [14][15] |
Table 1: Quantitative Parameters of MreB Filaments
| Interacting Proteins | Method | Dissociation Constant (Kd) / IC50 | Reference(s) |
| MreB - RodZ | Isothermal Titration Calorimetry | ~5–10 µM | [2] |
| MreB - A22 | NMR Spectroscopy | 1.32 ± 0.14 µM | [5] |
| MreB ATPase Inhibition by A22 | ATPase Assay | IC50: 447 ± 87 µM | [16] |
| MreB ATPase Inhibition by CBR-4830 | ATPase Assay | IC50: 49 ± 8 µM | [16] |
| MreB ATPase Inhibition by TXH11106 | ATPase Assay | IC50: 14 ± 2 µM | [16] |
Table 2: MreB Interaction Affinities and Inhibitor Potencies
Signaling and Regulatory Pathways
The assembly and activity of MreB are tightly regulated to coordinate with the cell cycle and environmental conditions.
The dynamic interplay between MreB polymerization, its interaction with membrane-bound proteins like RodZ, and the recruitment of the peptidoglycan synthesis machinery is crucial for maintaining cell shape. ATP binding and hydrolysis are central to the polymerization and depolymerization cycle of MreB filaments.
Experimental Protocols
Detailed methodologies are essential for the accurate study of MreB. Below are protocols for key experiments.
Purification of MreB Protein
This protocol is adapted for the purification of E. coli MreB.
-
Overexpression: Transform E. coli BL21(DE3) cells with a plasmid containing the mreB gene under an inducible promoter (e.g., pET vector). Grow cells at 37°C to an OD600 of 0.6-0.8. Induce MreB expression with IPTG and continue growth at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM KCl, 5 mM MgCl2, 1 mM DTT, and protease inhibitors). Lyse cells by sonication or French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g) for 30 minutes to remove cell debris.
-
Affinity Chromatography: If using a tagged MreB (e.g., His-tag), apply the supernatant to a Ni-NTA affinity column. Wash the column extensively and elute the protein with an imidazole (B134444) gradient.
-
Ion Exchange Chromatography: Further purify the protein using an ion-exchange column (e.g., Q-Sepharose), eluting with a salt gradient.
-
Size Exclusion Chromatography: As a final polishing step, use a size exclusion chromatography column to separate MreB from any remaining contaminants and aggregates.
-
Concentration and Storage: Concentrate the purified MreB and store in a suitable buffer (e.g., containing 10% glycerol) at -80°C.
MreB ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MreB.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2).
-
Phosphate (B84403) Detection Reagent: Use a malachite green-based colorimetric assay to detect the release of inorganic phosphate (Pi).
-
Assay Procedure:
-
Add purified MreB to the reaction buffer.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate at a constant temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction and stop the reaction by adding EDTA.
-
Add the malachite green reagent and incubate to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm).
-
-
Data Analysis: Generate a standard curve using known concentrations of Pi. Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
Immunofluorescence Microscopy of MreB
This protocol allows for the visualization of MreB localization in bacterial cells.
-
Cell Fixation: Grow bacterial cells to mid-log phase. Fix the cells with a suitable fixative (e.g., a mixture of paraformaldehyde and glutaraldehyde) for a defined period at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize the cell membrane with lysozyme (B549824) to allow antibody entry.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to MreB.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Mounting and Imaging: Wash the cells again and mount them on a microscope slide. Image the cells using a fluorescence microscope with appropriate filter sets.
Experimental and Logical Workflows
Visualizing experimental workflows can aid in understanding the process of studying MreB.
MreB as a Therapeutic Target
The essentiality of MreB in most rod-shaped bacteria, including many pathogens, makes it a promising target for novel antibiotics.[4][6] Small molecules that inhibit MreB function, such as A22 and its derivatives, have been shown to disrupt the bacterial cytoskeleton, leading to cell shape defects and growth inhibition.[16] These compounds typically target the ATP-binding pocket of MreB, interfering with its polymerization dynamics.[5] The development of more potent and specific MreB inhibitors represents a key strategy in the fight against antibiotic resistance.
Conclusion
MreB stands as a central player in bacterial cell morphogenesis. Its dynamic polymerization, intricate interactions with the Rod complex, and essential role in guiding peptidoglycan synthesis underscore its importance. This guide has provided a detailed technical overview of MreB function, supported by quantitative data, experimental protocols, and pathway visualizations. A thorough understanding of MreB biology is not only fundamental to bacterial cell biology but also crucial for the development of next-generation antimicrobial therapeutics. Continued research into the regulation and mechanics of MreB will undoubtedly unveil further intricacies of bacterial life and offer new avenues for its control.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. Motion of variable-length MreB filaments at the bacterial cell membrane influences cell morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Bacterial actin MreB assembles in complex with cell shape protein RodZ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial actin MreB assembles in complex with cell shape protein RodZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Motion of variable-length MreB filaments at the bacterial cell membrane influences cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MreB Forms Subdiffraction Nanofilaments during Active Growth in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verification Required - Princeton University Library [oar.princeton.edu]
- 14. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and characterization of Escherichia coli this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
MreB: A Bacterial Homolog of Actin - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MreB is a crucial prokaryotic cytoskeletal protein and a homolog of eukaryotic actin.[1][2][3] It plays a pivotal role in maintaining the rod shape of many bacteria, a function analogous to actin's role in determining cell morphology in eukaryotes.[1][4][5] MreB filaments form dynamic, membrane-associated structures that orchestrate the synthesis of the peptidoglycan cell wall.[6][7][8] This self-organizing system, where MreB localization is influenced by cell geometry and in turn directs cell growth, is fundamental to bacterial morphogenesis.[9] Due to its essential nature and conservation across many pathogenic bacteria, MreB has emerged as a promising target for the development of novel antibiotics.[10][11][12] This guide provides a comprehensive technical overview of MreB, including its biochemical properties, key experimental methodologies for its study, and its potential as a therapeutic target.
Core Concepts
Structural and Functional Homology to Actin
Despite low sequence similarity, MreB shares a conserved tertiary structure and active site peptide sequence with actin, indicating a common evolutionary ancestor.[1][2] Like actin, MreB polymerizes in an ATP-dependent manner, and this polymerization is accompanied by ATP hydrolysis.[2][13][14] MreB filaments, however, exhibit distinct structural characteristics, often forming antiparallel double protofilaments, a feature not observed in eukaryotic actin.[15][16][17]
Role in Cell Shape Determination and Cell Wall Synthesis
MreB is a key determinant of rod shape in bacteria like Escherichia coli and Bacillus subtilis.[1][4][9] Depletion or inhibition of MreB leads to a loss of rod shape, resulting in spherical cells that may eventually lyse.[1][4] MreB filaments are associated with the inner leaflet of the cytoplasmic membrane and move circumferentially around the cell.[7][18] This movement is not driven by MreB polymerization itself but rather by the activity of the cell wall synthesis machinery.[7][18] MreB acts as a scaffold, guiding the spatial organization of the peptidoglycan synthesis complex, which includes proteins like MreC, MreD, RodZ, and penicillin-binding proteins (PBPs).[6][9][18][19]
MreB as a Drug Target
The essentiality and conservation of MreB in many pathogenic bacteria make it an attractive target for novel antibiotics.[10][11][12] Several small molecule inhibitors of MreB have been identified, with A22 being the most well-characterized.[1][11][20] These inhibitors typically disrupt MreB polymerization and function, leading to defects in cell shape and ultimately cell death.[11] The nucleotide-binding site and other pockets on the MreB surface are key targets for the rational design of new antimicrobial agents.[10][12]
Quantitative Data on MreB Properties
The following tables summarize key quantitative data related to the biochemical and biophysical properties of MreB from various bacterial species.
| Parameter | Species | Value | Conditions | Reference(s) |
| Critical Concentration (ATP-MreB) | Thermotoga maritima | 500 nM | 20°C, in the presence of millimolar divalent cations | [13] |
| Thermotoga maritima | 55 nM | 60°C | [13] | |
| Thermotoga maritima | 2100 nM | 5°C | [13] | |
| Thermotoga maritima | ~3 nM | At optimal growth temperature | [5] | |
| Escherichia coli | 1.5 µM | --- | [6][10][12] | |
| Geobacillus stearothermophilus | ~0.45 µM | On a lipid monolayer | [7] | |
| Critical Concentration (ADP-MreB) | Thermotoga maritima | 1700 nM | 20°C | [13] |
| Critical Concentration (A22-bound MreB) | Thermotoga maritima | ~2000 nM | 20°C, 300 µM A22 | [2] |
| Nucleotide Release Half-time (ε-ATP) | Thermotoga maritima | 19 seconds | --- | [13] |
| In vivo Filament Velocity | Bacillus subtilis | ~19 nm/s | --- | [21] |
| E. coli (ΔRodZ mutants) | ~45 nm/s | --- | [22] | |
| E. coli (wild-type) | ~85 nm/s | --- | [22] |
| Inhibitor | Target | IC50 | Organism (MreB) | Reference(s) |
| A22 | MreB ATPase activity | 447 ± 87 µM | Escherichia coli | [14][20] |
| CBR-4830 | MreB ATPase activity | 49 ± 8 µM | Escherichia coli | [14][20] |
| TXH11106 | MreB ATPase activity | 14 ± 2 µM | Escherichia coli | [14][20] |
| Analog 31 (related to CBR-4830) | MreB ATPase activity | 6 ± 2 µM | Escherichia coli | [14] |
Key Experimental Protocols
This section provides detailed methodologies for fundamental experiments used to study MreB.
MreB Protein Purification (from E. coli)
This protocol is adapted from established methods for purifying native E. coli MreB.[10][12]
Materials:
-
E. coli strain overexpressing MreB (e.g., from a pET vector)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM KCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors)
-
Column chromatography resins (e.g., Q-Sepharose, Hydroxyapatite (B223615), Heparin-Agarose)
-
Elution buffers with varying salt concentrations
-
Dialysis tubing and buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Lysis: Grow the E. coli overexpression strain to mid-log phase and induce MreB expression. Harvest cells by centrifugation and resuspend in lysis buffer. Lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing soluble MreB.
-
Column Chromatography:
-
Load the cleared lysate onto a Q-Sepharose column and elute with a salt gradient.
-
Pool MreB-containing fractions (identified by SDS-PAGE and Western blotting) and load onto a hydroxyapatite column. Elute with a phosphate (B84403) gradient.
-
Further purify the MreB fractions on a heparin-agarose column.
-
-
Dialysis and Concentration: Dialyze the purified MreB against a storage buffer (e.g., containing 10% glycerol) and concentrate using an appropriate method.
-
Quality Control: Assess the purity and concentration of the final MreB preparation using SDS-PAGE, Coomassie staining, and a protein concentration assay.
MreB Polymerization Assay (Light Scattering)
This protocol measures the polymerization of MreB by monitoring changes in light scattering.[10][13]
Materials:
-
Purified this compound
-
Polymerization buffer (e.g., 50 mM Tris-HCl pH 7.0, 50 mM KCl, 2 mM MgCl₂, 5 mM DTT, 10% glycerol)
-
ATP solution
-
A fluorometer or a dedicated light scattering instrument
Procedure:
-
Sample Preparation: Prepare reaction mixtures in a cuvette containing polymerization buffer and the desired concentration of MreB. Keep the samples on ice.
-
Initiation of Polymerization: Initiate the polymerization by adding ATP to the reaction mixture and quickly transferring the cuvette to the instrument pre-warmed to the desired temperature (e.g., 37°C).
-
Data Acquisition: Measure light scattering at a 90° angle over time. An increase in light scattering indicates filament formation.
-
Critical Concentration Determination: To determine the critical concentration, perform the assay with a range of MreB concentrations. Plot the steady-state light scattering intensity against the MreB concentration. The x-intercept of the linear portion of the curve in the polymerizing range represents the critical concentration.[13]
MreB ATPase Activity Assay
This protocol measures the ATPase activity of MreB, often used to screen for inhibitors.[10][11][15]
Materials:
-
Purified this compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
ATP solution
-
Malachite green reagent for phosphate detection
-
96-well microplate and plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound, and the compound to be tested (or vehicle control).
-
Initiate Reaction: Start the reaction by adding ATP to each well. Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding an EDTA solution. Add the malachite green reagent to each well to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released based on a standard curve. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
In Vivo Localization of MreB using Fluorescence Microscopy
This protocol describes the visualization of MreB localization in live bacterial cells.[23][24][25][26]
Materials:
-
Bacterial strain expressing a fluorescently tagged MreB (e.g., YFP-MreB).
-
Growth medium.
-
Agarose (B213101) pads (1-1.5% agarose in growth medium).
-
Fluorescence microscope with appropriate filter sets and an oil-immersion objective.
-
Image acquisition and analysis software.
Procedure:
-
Cell Culture: Grow the bacterial strain expressing the fluorescent MreB fusion to the desired growth phase.
-
Sample Preparation: Place a small volume of the cell culture onto an agarose pad on a microscope slide and cover with a coverslip.
-
Microscopy:
-
Locate the cells using phase-contrast or DIC microscopy.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for the fluorescent protein.
-
Obtain a series of optical sections (Z-stack) if 3D reconstruction is desired.
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization pattern of MreB (e.g., helical filaments, patches, rings). Kymograph analysis can be used to study the dynamics of MreB structures over time.
Visualizations of MreB Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of MreB biology and experimental procedures.
Caption: MreB interaction network in cell wall synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and ATPase Activity Measurement of Spiroplasma MreB | Springer Nature Experiments [experiments.springernature.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. The assembly of MreB, a prokaryotic homolog of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane molecular crowding enhances MreB polymerization to shape synthetic cells from spheres to rods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the role of nucleotides and lipids in the polymerization of the actin homolog MreB from a Gram-positive bacterium | eLife [elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Purification and characterization of Escherichia coli this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purification and ATPase Activity Measurement of Spiroplasma MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bacterial actin MreB forms antiparallel double filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Superresolution Imaging of Dynamic MreB Filaments in B. subtilis—A Multiple-Motor-Driven Transport? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Localization and Expression of MreB in Vibrio parahaemolyticus under Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dynamic Localization of MreB in Vibrio parahaemolyticus and in the Ectopic Host Bacterium Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Localization of MreB in Rhodobacter sphaeroides under Conditions Causing Changes in Cell Shape and Membrane Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Discovery and Molecular Architecture of the MreB Cytoskeleton and mre Operon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the bacterial cytoskeleton revolutionized our understanding of prokaryotic cell biology, revealing a level of subcellular organization previously thought to be exclusive to eukaryotes. At the heart of this discovery lies the MreB protein, a bacterial homolog of eukaryotic actin, and the operon that encodes it, the mre operon. MreB is a crucial determinant of cell shape in most rod-shaped bacteria, orchestrating the synthesis of the peptidoglycan cell wall. Its essential role in bacterial viability and morphogenesis has made it a prime target for the development of novel antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the seminal discoveries, key experimental methodologies, and the molecular interactions that define the this compound and the mre operon.
The Discovery of MreB and the mre Operon: A Historical Perspective
The journey to understanding the bacterial cytoskeleton was a gradual process built upon meticulous genetic and biochemical studies.
-
1987: The mre Region and its Role in Cell Shape In a foundational study, Wachi et al. isolated and cloned a chromosomal region in Escherichia coli, designated the mre region (murein cluster E), which was responsible for determining the rod-shape of the cell.[1] They identified mutants in this region that exhibited a spherical cell shape, demonstrating the genetic basis of bacterial morphology.[1]
-
1988: Sequencing of the mreB Gene Doi et al. sequenced the mreB gene within the mre region and identified its protein product.[2][3] The predicted this compound had a molecular weight of approximately 37 kDa.[2][3] This work laid the groundwork for understanding the molecular players involved in maintaining bacterial cell shape.
-
2001: MreB as a Bacterial Actin Homolog A pivotal breakthrough came with the recognition that MreB is a structural and functional homolog of eukaryotic actin. This discovery was based on sequence similarities and, crucially, the observation that MreB could form filamentous structures in vivo. This established the existence of a bacterial cytoskeleton.
-
Further Characterization: The mre Operon and the Elongasome Subsequent research established that mreB is part of an operon, typically mreBCD, in many bacteria.[4][5] These proteins, along with others like RodZ and penicillin-binding proteins (PBPs), form a dynamic complex known as the elongasome, which collaboratively directs the synthesis of the peptidoglycan cell wall to maintain the rod shape.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on MreB and its mutants, providing a basis for comparison and further investigation.
Table 1: Phenotypic Analysis of E. coli MreB Mutants
| Strain/Condition | Average Cell Width (nm) | Average Cell Length (μm) | Aspect Ratio (Length/Width) | Observations | Reference |
| Wild-type E. coli | 790 ± 30 | 2.5 - 5.0 | ~3-6 | Rod-shaped | [8] |
| mreB deletion mutant | 1700 ± 20 | - | ~1 | Spherical | [8] |
| A22 Treatment (MreB inhibitor) | Varies with concentration | - | Decreased | Dose-dependent increase in width, leading to spherical shape | [8] |
| mreB point mutants | Varies (e.g., 790 to 1700) | - | Varies | Can alter cell diameter | [8] |
Table 2: In Vitro Polymerization Properties of MreB
| MreB Source | Condition | Critical Concentration (μM) | Nucleotide Dependence | Ion Dependence | Reference |
| Thermotoga maritima | ATP, Mg²⁺, 20°C | 0.5 | Polymerization with ATP, GTP, AMP-PNP | Requires Mg²⁺ or Ca²⁺; inhibited by high monovalent salt concentrations | [9] |
| Thermotoga maritima | ADP, Mg²⁺, 20°C | 1.7 | [9] | ||
| Bacillus subtilis | ATP/GTP/no nucleotide | ~0.9 | Nucleotide-independent polymerization | [10] | |
| Spiroplasma citri MreB5 | ATP/ADP/AMP-PNP | - | Assembles independent of ATP hydrolysis | [11] |
Table 3: ATPase Activity of MreB
| MreB Source | Condition | ATP Hydrolysis Rate (mol Pi/mol MreB/min) | Observations | Reference |
| Thermotoga maritima | Polymerizing conditions | - | ATP hydrolysis occurs subsequent to polymerization | [9] |
| Spiroplasma eriocheiris MreB5 | - | - | ATPase activity detected | [12] |
| Spiroplasma eriocheiris MreB3 | - | Low | Lacks a conserved motif for efficient ATP hydrolysis | [12] |
Key Experimental Protocols
This section provides detailed methodologies for foundational experiments in the study of MreB and the mre operon.
Isolation of mre Mutants and Cloning of the mre Region
This protocol is based on the methods used in the initial discovery of the mre genes.
Objective: To isolate mutants with altered cell shape and identify the corresponding genetic locus.
Materials:
-
E. coli wild-type strain
-
Mutagen (e.g., N-methyl-N'-nitro-N-nitrosoguanidine)
-
Luria-Bertani (LB) medium
-
Microscope
-
Genomic DNA isolation kit
-
Restriction enzymes
-
DNA ligase
-
Plasmid vector (e.g., pBR322)
-
Competent E. coli cells for transformation
Procedure:
-
Mutagenesis: Treat a culture of wild-type E. coli with a chemical mutagen to induce random mutations in the genome.
-
Screening for Shape Mutants: Plate the mutagenized cells on LB agar (B569324) and screen individual colonies for altered cell morphology (e.g., spherical shape) using light microscopy.
-
Genomic DNA Library Construction: Isolate genomic DNA from the wild-type E. coli strain. Partially digest the DNA with a restriction enzyme and ligate the fragments into a plasmid vector to create a genomic library.
-
Complementation: Transform the isolated spherical mutant with the genomic DNA library. Plate the transformants and screen for colonies that have reverted to the wild-type rod shape.
-
Plasmid Rescue and Analysis: Isolate the plasmid from the complemented, rod-shaped colonies. Analyze the inserted genomic DNA fragment by restriction mapping and DNA sequencing to identify the gene(s) responsible for the shape restoration, thus identifying the mre locus.
In Vivo Protein Synthesis using the Maxicell System
This technique allows for the specific labeling and identification of plasmid-encoded proteins.
Objective: To identify the protein products of the cloned mre genes.
Materials:
-
E. coli strain deficient in UV repair (e.g., CSR603)
-
Plasmid carrying the cloned mre region
-
M9 minimal medium
-
UV lamp (254 nm)
-
³⁵S-methionine
-
D-cycloserine
-
SDS-PAGE apparatus
-
Autoradiography equipment
Procedure:
-
Transformation: Transform the UV-sensitive E. coli strain with the plasmid containing the mre gene(s) of interest.
-
Cell Growth: Grow the transformed cells in M9 minimal medium to mid-log phase.
-
UV Irradiation: Irradiate the cells with a low dose of UV light. This damages the host chromosome, shutting down host cell protein synthesis. The plasmid DNA, being smaller, is less likely to be damaged and will continue to be transcribed and translated.
-
Incubation and Inhibition of Non-irradiated Cells: Incubate the irradiated cells for a period to allow for the degradation of host mRNA. Add D-cycloserine to inhibit the growth of any cells that escaped UV irradiation.
-
Radiolabeling: Add ³⁵S-methionine to the culture to specifically label the plasmid-encoded proteins.
-
Protein Analysis: Harvest the cells, lyse them, and separate the proteins by SDS-PAGE.
-
Visualization: Expose the gel to X-ray film to visualize the radiolabeled proteins encoded by the plasmid.
Purification of this compound
This protocol describes a general method for purifying MreB for in vitro studies.
Objective: To obtain pure, active this compound.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid with the mreB gene (often with a purification tag like His6)
-
LB medium
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., Tris-HCl, NaCl, imidazole (B134444), protease inhibitors)
-
Sonciator or French press
-
Centrifuge
-
Affinity chromatography column (e.g., Ni-NTA agarose)
-
Wash and elution buffers
-
Dialysis tubing
-
Storage buffer
Procedure:
-
Overexpression: Transform the E. coli expression strain with the MreB expression plasmid. Grow the culture and induce MreB expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using a sonicator or French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the cleared lysate onto an affinity chromatography column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the this compound from the column using an elution buffer containing a high concentration of the competing ligand (e.g., imidazole for His-tagged proteins).
-
Dialysis: Dialyze the eluted protein against a storage buffer to remove the eluting agent and to exchange the buffer for one suitable for long-term storage and downstream applications.
-
Concentration and Storage: Concentrate the purified protein and store it at -80°C.
In Vitro MreB Polymerization Assay
This assay is used to study the assembly of MreB into filaments.
Objective: To monitor the polymerization of purified this compound in real-time.
Materials:
-
Purified this compound
-
Polymerization buffer (e.g., Tris-HCl, KCl, MgCl₂)
-
ATP or other nucleotides
-
Spectrofluorometer with a right-angle light scattering setup
Procedure:
-
Preparation: Prepare the polymerization buffer and other reagents. Keep the purified MreB on ice.
-
Initiation of Polymerization: In a cuvette, mix the polymerization buffer and this compound. Initiate polymerization by adding ATP and MgCl₂.
-
Light Scattering Measurement: Immediately place the cuvette in the spectrofluorometer and monitor the increase in light scattering at a 90-degree angle over time. An increase in light scattering indicates filament formation.
-
Data Analysis: Plot the light scattering intensity as a function of time to obtain a polymerization curve. From this curve, parameters such as the lag time, elongation rate, and steady-state polymer mass can be determined.
Immunofluorescence Microscopy of MreB
This technique allows for the visualization of MreB localization within bacterial cells.
Objective: To determine the subcellular localization of the this compound.
Materials:
-
E. coli cells
-
Fixative (e.g., formaldehyde)
-
Permeabilizing agent (e.g., lysozyme, Triton X-100)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody (anti-MreB)
-
Secondary antibody conjugated to a fluorophore
-
Mounting medium with an antifade agent
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Grow E. coli cells to the desired growth phase and fix them with formaldehyde (B43269) to preserve their structure.
-
Permeabilization: Treat the fixed cells with a permeabilizing agent to allow antibodies to enter the cells.
-
Blocking: Incubate the cells in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes the this compound.
-
Secondary Antibody Incubation: Wash the cells and then incubate them with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mounting: Wash the cells again and mount them on a microscope slide using a mounting medium.
-
Imaging: Visualize the localization of MreB using a fluorescence microscope. The fluorescent signal will reveal the subcellular distribution of the this compound.
Signaling Pathways and Regulatory Networks
The function of MreB and the expression of the mre operon are tightly regulated and integrated into the cell's metabolic and morphogenetic networks.
Regulation of the mreBCD Operon
The expression of the mreBCD genes is complex, involving multiple promoters and a potential attenuation-like mechanism. This ensures that the components of the elongasome are produced in the correct stoichiometry.[2][13][14][15]
Caption: Regulation of the E. coli mreBCD operon.
MreB Signaling Pathway in Cell Wall Synthesis
MreB acts as a central scaffold, recruiting and organizing the components of the elongasome to direct peptidoglycan synthesis. This process involves a complex network of protein-protein interactions.[4][16][17][18]
Caption: MreB-mediated cell wall synthesis pathway.
Conclusion
The discovery of MreB and the mre operon marked a paradigm shift in our understanding of bacterial cell biology. The intricate interplay of the MreB cytoskeleton with the cell wall synthesis machinery highlights a sophisticated level of spatial and temporal regulation within prokaryotic cells. The essential nature of this system for the viability and morphology of many pathogenic bacteria underscores its importance as a target for the development of new antibiotics. This guide provides a foundational resource for researchers and drug development professionals seeking to delve into the molecular mechanisms of bacterial morphogenesis and to explore novel avenues for antimicrobial intervention. Further research into the dynamic regulation of the elongasome and the precise mechanochemical properties of MreB will undoubtedly continue to yield critical insights into the fundamental principles of cellular organization.
References
- 1. Mutant isolation and molecular cloning of mre genes, which determine cell shape, sensitivity to mecillinam, and amount of penicillin-binding proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional analysis of the Escherichia coli mreBCD genes responsible for morphogenesis and chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. MreB - Wikipedia [en.wikipedia.org]
- 5. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli | The EMBO Journal [link.springer.com]
- 6. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotate into shape: MreB and bacterial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the role of nucleotides and lipids in the polymerization of the actin homolog MreB from a Gram-positive bacterium | eLife [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. ATP-dependent polymerization dynamics of bacterial actin proteins involved in Spiroplasma swimming [agris.fao.org]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Structural Insights into Protein-Protein Interactions Involved in Bacterial Cell Wall Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. string-db.org [string-db.org]
- 18. uniprot.org [uniprot.org]
The MreB-MreC-MreD Core Complex: A Technical Guide to a Crucial Bacterial Interaction
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The intricate machinery governing bacterial cell morphology and peptidoglycan synthesis is a critical area of study, holding the key to novel antimicrobial strategies. Central to this machinery in many rod-shaped bacteria is the elongasome, a multi-protein complex responsible for cylindrical cell wall growth. This technical guide provides a detailed examination of the core interactions within this complex, focusing on the dynamic interplay between the actin-like protein MreB and the membrane-associated proteins MreC and MreD. Understanding this tripartite relationship is fundamental to deciphering the mechanisms of bacterial morphogenesis and identifying new vulnerabilities for therapeutic intervention.
The MreBCD Complex: An Overview of Interactions
The MreB, MreC, and MreD proteins form a foundational sub-complex that bridges the cytoplasmic MreB cytoskeleton with the periplasmic peptidoglycan synthesis machinery.[1] MreB, a homolog of eukaryotic actin, polymerizes into dynamic, membrane-associated filaments that are believed to orchestrate the spatial organization of cell wall synthesis.[1][2] It serves as the cytoplasmic scaffold, interacting directly with the bitopic membrane protein MreC.[3][4][5] This interaction is crucial for linking the cytoskeleton to the activities in the periplasm.
While MreB directly engages MreC, bacterial two-hybrid analyses have consistently shown that MreB does not directly interact with MreD.[3][4][5] Instead, MreC and MreD form their own complex and also interact with other key elongasome proteins, notably Penicillin-Binding Protein 2 (PBP2) and RodA.[3][5][6] MreC appears to play a role in activating PBP2, while MreD modulates this activity, suggesting a sophisticated regulatory mechanism.[4][5] Together, MreB, MreC, and MreD ensure the spatial coordination and efficiency of lateral cell wall synthesis, making them essential for maintaining a uniform rod shape in many bacterial species.[1][7]
Quantitative Analysis of Protein Interactions
Quantitative in vivo methods, particularly Förster Resonance Energy Transfer (FRET), have been instrumental in dissecting the proximity and conformational changes within the elongasome complex. The data below, derived from studies in E. coli, quantifies the efficiency of energy transfer between fluorescently tagged proteins, providing insights into their direct interactions and the influence of other components.
| Interacting Pair (Donor + Acceptor) | Condition | Acceptor FRET Efficiency (EfA) (%) | Implication | Reference |
| RodA + PBP2 | Control (Empty Vector) | 8.8 ± 1.1 | Baseline interaction between RodA and PBP2. | [5] |
| RodA + PBP2 | With MreC expression | 4.9 ± 0.5 | MreC alters the conformation or proximity of the RodA-PBP2 complex. | [5] |
| RodA + PBP2 | With MreC and MreD expression | 9.2 ± 1.5 | MreD suppresses the effect of MreC, restoring the original RodA-PBP2 interaction state. | [5] |
| MreC + PBP2 | - | 5.1 ± 1.2 | Direct interaction between MreC and PBP2. | [4][5] |
| MreD + PBP2 | - | 4.3 ± 1.1 | Direct interaction between MreD and PBP2. | [4] |
| MreC + PBP2 | With MreD co-expression | 3.3 ± 0.5 | MreD reduces the interaction between MreC and PBP2. | [4][5] |
Key Experimental Methodologies
The characterization of the MreB-MreC-MreD interaction network relies on a combination of genetic, biochemical, and advanced imaging techniques. The following protocols are central to the findings discussed in this guide.
Bacterial Two-Hybrid (BACTH) System
The BACTH system is a genetic method used to detect protein-protein interactions in vivo within E. coli.[8]
-
Principle: The system is based on the functional complementation of two fragments, T25 and T18, of the catalytic domain of Bordetella pertussis adenylate cyclase. The two proteins of interest (e.g., MreB and MreC) are genetically fused to the T25 and T18 fragments, respectively. If the proteins interact, they bring the T25 and T18 fragments into close proximity, reconstituting adenylate cyclase activity. This leads to the synthesis of cyclic AMP (cAMP), which in turn activates the transcription of catabolic operons like lac or mal, resulting in a measurable phenotype (e.g., color change on indicator plates or β-galactosidase activity).[8]
-
Application: This assay has been used to demonstrate a direct interaction between MreB and MreC, and the lack of a direct interaction between MreB and MreD.[3][4][5] It has also been employed to build a comprehensive interaction map of the bacterial morphogenetic complex.[7]
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is a distance-dependent physical process by which energy is transferred from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) through non-radiative dipole-dipole coupling.
-
Principle: This technique is highly sensitive to the distance between the donor and acceptor molecules (typically 1-10 nm), making it an effective tool for studying molecular interactions and conformational changes in live cells.[5] Proteins of interest are fused to spectrally distinct fluorescent proteins (e.g., mKO as donor, mCherry as acceptor). If the proteins interact, bringing the fluorescent tags into close proximity, excitation of the donor fluorophore will result in the emission of light from the acceptor fluorophore, which can be quantified to calculate FRET efficiency.
-
Application: Spectral FRET measurements were used to quantify the interactions between PBP2, RodA, MreC, and MreD. A "three-plasmid FRET" system was employed to assess how a third, non-fused protein (e.g., MreC or MreD) affects the interaction between a FRET pair (e.g., RodA and PBP2).[3][4] This approach revealed that MreC and MreD have opposing effects on the conformation of the RodA-PBP2 subcomplex.[5]
Fluorescence and Immunofluorescence Microscopy
These imaging techniques are used to determine the subcellular localization of proteins.
-
Principle:
-
Fluorescence Microscopy: Proteins of interest (MreB, MreC, MreD) are genetically fused to a fluorescent protein (e.g., GFP, YFP, mCherry). The localization of the fusion protein within the bacterial cell is then visualized using a fluorescence microscope. This method has shown that MreB forms helical filaments and that MreC and MreD can also localize in a helical pattern, often colocalizing with MreB.[2][9][10][11]
-
Immunofluorescence Microscopy: This technique uses antibodies to detect the native protein. Cells are first fixed and permeabilized. A primary antibody specific to the target protein (e.g., MreB) is introduced, followed by a secondary antibody conjugated to a fluorophore that binds to the primary antibody. This method has been used to confirm the mid-cell and helical localization of MreB.[12]
-
Visualizing the Interaction Network and Workflows
Diagrams generated using Graphviz provide a clear representation of the molecular interactions and experimental processes.
Caption: Model of MreBCD interaction within the bacterial elongasome.
Caption: Workflow for the Bacterial Two-Hybrid (BACTH) system.
Caption: General workflow for FRET microscopy experiments.
Conclusion and Future Directions
The interaction between MreB, MreC, and MreD is a cornerstone of bacterial cell shape determination. MreB acts as a cytoskeletal anchor, recruiting MreC to the membrane. The MreC-MreD subcomplex, in turn, fine-tunes the activity of the central peptidoglycan synthases PBP2 and RodA. This regulatory system ensures that cell wall growth is spatially organized and robustly controlled.
The essentiality of these proteins and their intricate network of interactions make them prime targets for the development of novel antibiotics.[13][14] Compounds that disrupt the MreB-MreC interface, modulate the MreC-MreD regulatory function, or inhibit the interaction with PBP2 could effectively block cell elongation and viability.[15] Future research, including high-resolution structural determination of the entire elongasome complex and high-throughput screening for small molecule inhibitors, will be critical in translating this fundamental knowledge into next-generation therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Localization of MreB in Vibrio parahaemolyticus and in the Ectopic Host Bacterium Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MreC and MreD balance the interaction between the elongasome proteins PBP2 and RodA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. MreC and MreD balance the interaction between the elongasome proteins PBP2 and RodA | PLOS Genetics [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Positioning cell wall synthetic complexes by the bacterial morphogenetic proteins MreB and MreD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Bacterial Two-Hybrid System for In Vivo Assays of Protein-Protein Interactions and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles for MreC and MreD proteins in helical growth of the cylindrical cell wall in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Localization of MreB in Rhodobacter sphaeroides under Conditions Causing Changes in Cell Shape and Membrane Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 14. Status of Targeting MreB for the Development of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are Rod shape-determining protein mreB modulators and how do they work? [synapse.patsnap.com]
The Role of RodZ in MreB Function and Localization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial actin homolog MreB is a crucial determinant of cell shape in most non-spherical bacteria, forming dynamic filamentous structures beneath the cell membrane. The proper assembly, localization, and function of MreB are intricately regulated by a network of interacting proteins. Among these, the bitopic membrane protein RodZ has emerged as a key player, directly influencing MreB polymerization, spatial organization, and its connection to the cell wall synthesis machinery. This technical guide provides an in-depth examination of the molecular interactions between RodZ and MreB, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways. Understanding this critical interaction offers potential avenues for the development of novel antimicrobial agents that target bacterial morphogenesis.
The RodZ-MreB Interaction: A Direct and Multifaceted Connection
RodZ is a conserved inner membrane protein that is essential for maintaining a rod-like cell shape in many bacteria, including Escherichia coli and Thermotoga maritima.[1] It directly interacts with both monomeric and filamentous forms of MreB, playing a pivotal role in anchoring the MreB cytoskeleton to the cytoplasmic membrane and linking it to the periplasmic peptidoglycan synthesis machinery.[1][2] This interaction is fundamental for the proper helical organization of MreB filaments.[3]
The interaction is primarily mediated by the cytoplasmic domain of RodZ, which features a helix-turn-helix (HTH) motif.[1][2] Structural studies have revealed that this HTH domain of T. maritima RodZ binds to subdomain IIA of MreB.[1][2] This binding is compatible with MreB filament formation and is crucial for RodZ's ability to localize properly and impose a rod shape on the cell.[1][2]
Functionally, RodZ's influence on MreB is multifaceted. It not only tethers MreB to the membrane but also regulates its assembly and dynamics. RodZ has been shown to modulate the number of MreB polymers within the cell and to influence their curvature preference, ensuring their enrichment in the cylindrical part of the cell and avoidance of the poles.[4] This geometric localization of MreB is critical for directing cell wall synthesis and maintaining a uniform cell diameter.[5]
Quantitative Analysis of the RodZ-MreB Interaction
Several biophysical techniques have been employed to quantify the interaction between RodZ and MreB. Isothermal titration calorimetry (ITC) and co-pelleting assays have been particularly informative.
Table 1: Isothermal Titration Calorimetry Data for RodZ-MreB Interaction
| Interacting Proteins | Condition | Binding Affinity (Kd) | Stoichiometry (N) | Enthalpy (ΔH) | Source |
| T. maritima RodZ(1-104) and MreB | Monomeric MreB | Low micromolar | ~1:1 | Exothermic | [2] |
| T. maritima RodZ(1-104) and MreB | Filamentous MreB | Low micromolar | ~1:1 | Exothermic | [2] |
Table 2: MreB Polymerization and Co-pelleting Assay Data
| Experiment | Observation | Interpretation | Source |
| MreB polymerization with increasing RodZ(1-104) | RodZ(1-104) co-pellets with MreB filaments. | RodZ directly binds to MreB polymers. | [1][2] |
| Saturation Point | Saturation is reached at approximately a 1:1 molar ratio of RodZ to MreB. | RodZ binds to MreB filaments with a defined stoichiometry. | [1] |
| Control | RodZ(1-104) alone does not pellet. | The observed pelleting of RodZ is dependent on its interaction with MreB filaments. | [1][2] |
Signaling and Functional Pathways
The interaction between RodZ and MreB is a central hub in the regulation of bacterial cell shape. RodZ acts as a transmembrane linker, coordinating the cytoplasmic MreB cytoskeleton with the periplasmic cell wall synthesis machinery.
Caption: The RodZ-MreB signaling pathway, illustrating RodZ as a transmembrane scaffold.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the RodZ-MreB interaction.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to quantitatively study the binding of macromolecules. It directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Caption: A generalized workflow for Isothermal Titration Calorimetry experiments.
Protocol Details:
-
Protein Preparation: The cytoplasmic domain of RodZ (e.g., residues 1-104) and full-length MreB are expressed and purified. For experiments with filamentous MreB, MreB is polymerized in the presence of ATPγS and MgCl2, and the filaments are isolated by ultracentrifugation.[2]
-
Dialysis: Both protein solutions are dialyzed extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM EDTA, 1 mM NaN3) to minimize heat changes due to buffer mismatch.[2]
-
ITC Measurement: A typical experiment involves titrating 1 mM RodZ(1-104) from the syringe into 40 µM MreB in the sample cell in a series of small injections (e.g., 18 injections of 2 µL).[2]
-
Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of the two proteins. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters.[2]
MreB Co-pelleting Assay
This assay is used to determine if a protein directly binds to MreB filaments. The principle is that if a protein interacts with MreB polymers, it will co-sediment with them during ultracentrifugation.
Caption: Workflow for the MreB co-pelleting assay.
Protocol Details:
-
Reaction Setup: Purified MreB (e.g., 28 µM) is incubated in polymerization buffer (e.g., 50 mM Tris-HCl pH 7.0, 1 mM ATPγS, 2 mM MgCl2) at 37°C to induce filament formation.[2] The reaction is performed in the presence and absence of varying concentrations of the RodZ cytoplasmic domain.
-
Ultracentrifugation: The reaction mixtures are centrifuged at high speed (e.g., 140,000 x g) for a sufficient time (e.g., 20 minutes) to pellet the MreB polymers.[2]
-
Analysis: The supernatant is carefully removed, and the pellet is resuspended in sample buffer. The total reaction mixture, the supernatant, and the pellet fractions are then analyzed by SDS-PAGE to visualize the distribution of MreB and RodZ. The presence of RodZ in the pellet fraction in an MreB-dependent manner indicates a direct interaction.[2]
Bimolecular Fluorescence Complementation (BiFC)
BiFC is a technique used to visualize protein-protein interactions in living cells. It is based on the principle that two non-fluorescent fragments of a fluorescent protein can associate to form a functional fluorophore when brought into close proximity by the interaction of two proteins fused to these fragments.[6]
Caption: A simplified workflow for a Bimolecular Fluorescence Complementation (BiFC) assay.
Protocol Details:
-
Gene Fusions: The coding sequences for MreB and RodZ are genetically fused to DNA fragments encoding the N- and C-terminal halves of a fluorescent protein, such as YFP.[6]
-
Cellular Expression: The fusion constructs are introduced into bacterial cells, and their expression is induced.
-
Microscopy: The cells are visualized using fluorescence microscopy. A fluorescent signal indicates that MreB and RodZ are interacting, bringing the two halves of the fluorescent protein together and allowing them to refold into a functional fluorophore.[6] The localization of the BiFC signal provides information about where the interaction occurs within the cell.[6]
Conclusion and Future Directions
The interaction between RodZ and MreB is a cornerstone of bacterial cell shape determination. RodZ acts as a crucial adaptor protein, directly binding to MreB to control its polymerization, localization, and connection to the cell wall synthesis machinery. The quantitative data and experimental methodologies outlined in this guide provide a framework for understanding this vital interaction.
For drug development professionals, the RodZ-MreB interface represents a promising target for novel antibiotics. Small molecules that disrupt this interaction could lead to defects in cell shape, compromising bacterial viability and growth. Future research should focus on high-throughput screening for such inhibitors and further structural studies to refine our understanding of the binding interface. A deeper comprehension of the regulatory networks governing the RodZ-MreB interaction will undoubtedly open new avenues for combating bacterial infections.
References
- 1. Bacterial actin MreB assembles in complex with cell shape protein RodZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. RodZ (YfgA) is required for proper assembly of the MreB actin cytoskeleton and cell shape in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. RodZ modulates geometric localization of the bacterial actin MreB to regulate cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RodZ links MreB to cell wall synthesis to mediate MreB rotation and robust morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Diversity of MreB Homologs: A Technical Guide for Researchers and Drug Development Professionals
December 17, 2025
Executive Summary
MreB, the prokaryotic homolog of eukaryotic actin, is a critical cytoskeletal element in most non-spherical bacteria, playing a pivotal role in cell shape determination, chromosome segregation, and cell polarity.[1][2] Its essentiality and conservation across a wide range of bacterial species have positioned it as a promising target for the development of novel antibiotics.[3] This technical guide provides an in-depth exploration of the diversity of MreB homologs across different bacteria, focusing on their structural and functional variations. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of MreB's multifaceted nature. This guide summarizes key quantitative data, details essential experimental protocols for studying MreB, and visualizes the complex interaction networks involving MreB homologs.
Introduction to MreB and its Homologs
MreB is a highly conserved ATPase that polymerizes into filamentous structures beneath the cell membrane.[2] These filaments are dynamic and play a crucial role in organizing the machinery for peptidoglycan synthesis, thereby dictating the shape of the bacterial cell.[3][4] While initially thought to form long, helical filaments spanning the length of the cell, recent super-resolution microscopy studies have suggested that MreB may instead form smaller, dynamic patches or short filaments that move circumferentially around the cell.[2]
The diversity of MreB homologs is evident in the number of paralogs found within a single species and the sequence variation across different bacterial phyla. While many rod-shaped bacteria like Escherichia coli possess a single mreB gene, others, particularly Gram-positive bacteria such as Bacillus subtilis, encode multiple MreB isoforms (MreB, Mbl, and MreBH).[1][5] In some cases, such as the wall-less bacterium Spiroplasma, as many as five to seven MreB homologs have been identified, each potentially contributing to the cell's unique helical morphology and motility.[1][6] This diversity underscores the functional specialization and adaptation of MreB to the specific needs of different bacterial lifestyles.
Quantitative Analysis of MreB Homolog Diversity
The following tables summarize the currently available quantitative data on the diversity of MreB homologs across various bacterial species. This data provides a comparative overview of the number of MreB paralogs, their sequence identities, and key biochemical parameters.
Table 1: Distribution and Number of MreB Homologs in Selected Bacteria
| Bacterial Species | Phylum | Number of MreB Homologs | Reference(s) |
| Escherichia coli | Proteobacteria | 1 | [7] |
| Bacillus subtilis | Firmicutes | 3 (MreB, Mbl, MreBH) | [1][5] |
| Caulobacter crescentus | Proteobacteria | 1 | [1] |
| Spiroplasma citri | Tenericutes | 5 (MreB1-5) | [8] |
| Spiroplasma melliferum | Tenericutes | 7 | [6] |
| Haloplasma contractile | Tenericutes | 5 | [6] |
| Chlamydia trachomatis | Chlamydiae | 1 | [2] |
| Thermotoga maritima | Thermotogae | 1 | [1] |
| Streptomyces coelicolor | Actinobacteria | 1 | [9] |
Table 2: Sequence Identity and Similarity of MreB Homologs
| Protein 1 | Protein 2 | Sequence Identity (%) | Sequence Similarity (%) | Reference(s) |
| B. subtilis MreB | T. maritima MreB | ~50 | - | [1] |
| B. subtilis Mbl | T. maritima MreB | ~50 | - | [1] |
| B. subtilis MreBH | T. maritima MreB | ~50 | - | [1] |
| Spiroplasma MreBs | Firmicutes MreBH | - | Forms adjacent clade | [10][11] |
Table 3: Biochemical Properties of MreB Homologs
| MreB Homolog | Organism | ATPase Activity (kcat, min-1) | Critical Concentration (µM) | Reference(s) |
| MreB | Escherichia coli | - | 1.5 | [12] |
| MreB5 | Spiroplasma eriocheiris | High | - | [13] |
Signaling Pathways and Interaction Networks
MreB functions as a central hub in a complex network of protein-protein interactions that coordinate cell morphogenesis. These interactions are crucial for linking the cytoplasmic MreB cytoskeleton to the periplasmic peptidoglycan synthesis machinery.
The MreB Elongasome Complex
In many rod-shaped bacteria, MreB is part of a larger protein complex known as the elongasome. Key components of this complex include the membrane proteins MreC and MreD, which are often encoded in the same operon as mreB.[2] MreC and MreD are thought to form a bridge between MreB and the penicillin-binding proteins (PBPs) responsible for peptidoglycan synthesis in the periplasm. Another critical interacting partner is RodZ, a bitopic membrane protein that directly binds to MreB and is essential for its proper localization and function.[4]
Regulation of Peptidoglycan Synthesis
The MreB cytoskeleton directs the spatial organization of peptidoglycan synthesis. The cytoplasmic stages of peptidoglycan precursor (Lipid II) synthesis are carried out by a series of Mur enzymes. MreB has been shown to interact with some of these enzymes, such as MurG, potentially recruiting them to the site of cell wall growth.[14] The precursors are then flipped across the membrane and incorporated into the growing peptidoglycan sacculus by the action of PBPs and other enzymes in the periplasm, a process guided by the MreB-containing elongasome complex.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the diversity and function of MreB homologs.
Bacterial Adenylate Cyclase-Based Two-Hybrid (BACTH) System for Protein-Protein Interactions
The BACTH system is a powerful in vivo method to detect and characterize protein-protein interactions in E. coli.[15][16][17] It is based on the reconstitution of adenylate cyclase (CyaA) activity from Bordetella pertussis. The CyaA catalytic domain is split into two fragments, T18 and T25. When two proteins of interest, fused to T18 and T25 respectively, interact, the fragments are brought into proximity, restoring CyaA activity and leading to cAMP production. This, in turn, activates the expression of reporter genes like lacZ or mal.
Protocol:
-
Vector Construction: Clone the genes encoding the two proteins of interest into the appropriate BACTH vectors (e.g., pKT25 and pUT18C) to create fusions with the T18 and T25 fragments of CyaA.
-
Transformation: Co-transform the two recombinant plasmids into an E. coli strain deficient in endogenous adenylate cyclase (e.g., BTH101).
-
Phenotypic Screening: Plate the transformed cells on selective media.
-
MacConkey Agar with Maltose: Positive interactions will result in red colonies due to the fermentation of maltose.
-
LB Agar with X-gal and IPTG: Positive interactions will result in blue colonies due to the cleavage of X-gal by β-galactosidase.
-
-
Quantitative Assay (β-galactosidase activity):
-
Grow liquid cultures of the co-transformants.
-
Permeabilize the cells (e.g., with SDS and chloroform).
-
Add ONPG (o-nitrophenyl-β-D-galactopyranoside), which is cleaved by β-galactosidase to produce a yellow product.
-
Measure the absorbance at 420 nm and normalize to cell density (OD600) and time.
-
Immunofluorescence Microscopy for MreB Localization
Immunofluorescence microscopy allows for the visualization of MreB localization within bacterial cells. This technique involves fixing the cells, permeabilizing their membranes, and then using specific primary and fluorescently labeled secondary antibodies to detect the protein of interest.
Protocol:
-
Cell Culture and Fixation:
-
Grow bacterial cells to the desired growth phase (e.g., mid-exponential).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 20-30 minutes at room temperature.[18]
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes to allow antibody penetration.[19]
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for at least 15 minutes to reduce non-specific antibody binding.[19]
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific to MreB, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells to remove unbound secondary antibody.
-
Mount the cells on a microscope slide with an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
-
In Vitro Reconstitution and TIRF Microscopy of MreB Filaments
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique to visualize the dynamics of MreB filaments near a surface, mimicking the cell membrane.
Protocol:
-
Protein Purification: Purify MreB and any interacting proteins of interest.
-
Liposome Preparation: Prepare liposomes with a lipid composition that mimics the bacterial inner membrane.
-
Reconstitution: Mix purified MreB with the liposomes in a polymerization buffer containing ATP and MgCl2.
-
TIRF Microscopy:
-
Introduce the reconstitution mix into a flow cell.
-
Use a TIRF microscope to excite fluorophores only in a thin layer near the coverslip surface.
-
Acquire time-lapse images to observe the dynamics of MreB filament assembly, disassembly, and movement.
-
MreB as a Target for Drug Development
The essential role of MreB in bacterial viability and its absence in eukaryotes make it an attractive target for the development of novel antibiotics. Several small molecules have been identified that inhibit MreB function, leading to cell shape defects and ultimately cell death. A well-known example is A22, which has been shown to bind to the nucleotide-binding pocket of MreB and inhibit its polymerization. The diversity of MreB homologs presents both a challenge and an opportunity for drug development. While a broad-spectrum MreB inhibitor would be ideal, the sequence and structural variations among MreB homologs from different pathogens might necessitate the development of species-specific inhibitors.
Future Perspectives
The study of MreB homologs continues to be a vibrant area of research. Future investigations will likely focus on:
-
High-throughput screening for novel MreB inhibitors with improved potency and specificity.
-
Cryo-electron tomography to visualize the structure of the MreB cytoskeleton and its associated complexes in situ at high resolution.
-
Comparative genomics and proteomics to further elucidate the diversity and evolution of MreB homologs and their interaction networks across the bacterial kingdom.
-
Synthetic biology approaches to engineer minimal bacterial cells with modified MreB systems to better understand its core functions.
A deeper understanding of the diversity and function of MreB homologs will not only advance our fundamental knowledge of bacterial cell biology but also pave the way for the development of a new generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. The Structure and Function of Bacterial Actin Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MreB - Wikipedia [en.wikipedia.org]
- 3. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The actin-like MreB cytoskeleton organizes viral DNA replication in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filament organization of the bacterial actin MreB is dependent on the nucleotide state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Phylogenetic origin and sequence features of MreB from the wall-less swimming bacteria Spiroplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functional Analysis of the Cytoskeleton Protein MreB from Chlamydophila pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
- 16. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. static.igem.org [static.igem.org]
- 19. mbg.au.dk [mbg.au.dk]
MreB's Crucial Role in Peptidoglycan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial cytoskeletal protein MreB, an actin homolog, is a cornerstone of cell shape determination and a critical orchestrator of peptidoglycan (PG) synthesis. This technical guide provides an in-depth exploration of MreB's involvement in the intricate process of bacterial cell wall biogenesis. We delve into the molecular interactions, regulatory networks, and dynamic processes governed by MreB, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support advanced research and drug development endeavors.
Introduction: MreB as the Architect of Bacterial Form
In most rod-shaped bacteria, the integrity of the cell and its characteristic morphology are maintained by the peptidoglycan sacculus, a mesh-like polymer of glycan strands cross-linked by short peptides. The synthesis and remodeling of this essential structure are not random but are spatially and temporally controlled by a sophisticated machinery. At the heart of this machinery lies MreB, a protein that forms dynamic, membrane-associated filamentous structures.[1][2] These filaments act as a scaffold, directing the localization and movement of the peptidoglycan synthesis complex, often referred to as the "elongasome."[3][4] Depletion or inhibition of MreB leads to a loss of rod shape and the formation of spherical cells, highlighting its fundamental role in maintaining cell morphology.[5] Understanding the intricacies of MreB's function is paramount for developing novel antimicrobial strategies that target this essential bacterial process.
The MreB-Peptidoglycan Synthesis Machinery: A Symphony of Interactions
MreB does not act in isolation. It forms a complex with a suite of other proteins to ensure the precise deposition of new peptidoglycan. This complex, the elongasome, is a dynamic assembly of cytoplasmic, transmembrane, and periplasmic proteins.
Key components of the MreB-driven elongasome include:
-
MreC and MreD: These are integral membrane proteins that are thought to link the cytoplasmic MreB filaments to the periplasmic peptidoglycan synthesis enzymes.[4]
-
RodZ: Another transmembrane protein that directly interacts with MreB and is crucial for its proper localization and function.[6]
-
Penicillin-Binding Proteins (PBPs): These are the enzymes responsible for the final steps of peptidoglycan synthesis, specifically the transglycosylation and transpeptidation reactions. PBP2 is a key PBP associated with the elongasome.[7]
-
RodA: A recently identified glycosyltransferase that works in concert with PBP2 to polymerize the glycan strands of peptidoglycan.[8]
The coordinated action of these proteins, orchestrated by the dynamic MreB cytoskeleton, ensures that new cell wall material is inserted along the cylindrical body of the bacterium, leading to cell elongation.
Signaling and Interaction Pathway
The following diagram illustrates the core interactions within the MreB-dependent peptidoglycan synthesis pathway.
Quantitative Analysis of MreB Function
The study of MreB's role in peptidoglycan synthesis has benefited greatly from quantitative approaches that have allowed researchers to measure key parameters of its function and the effects of its inhibition.
MreB Filament Dynamics
High-resolution microscopy techniques have enabled the direct visualization and measurement of MreB filament dynamics in live bacterial cells.
| Parameter | Organism | Value | Reference |
| Filament Length | Bacillus subtilis | 172 ± 41 nm | [9] |
| Filament Velocity | Escherichia coli | Rotational movement | [10] |
| Filament Angle | Bacillus subtilis | Perpendicular to long axis | [9] |
Impact of MreB Inhibition on Bacterial Growth and MreB Function
Small molecule inhibitors of MreB, such as A22, have been instrumental in dissecting its function. These compounds typically disrupt MreB filament formation, leading to predictable changes in cell morphology and growth.
| Inhibitor | Organism | Assay | Value | Reference |
| A22 | Escherichia coli | MIC | 4 - 64 µg/mL | [11] |
| A22 | Pseudomonas aeruginosa | MIC | 2 - 64 µg/mL | [11] |
| A22 | E. coli MreB | ATPase Activity IC50 | 447 ± 87 µM | [12] |
| CBR-4830 | E. coli MreB | ATPase Activity IC50 | 49 ± 8 µM | [12] |
| TXH11106 | E. coli MreB | ATPase Activity IC50 | 14 ± 2 µM | [12] |
| A22 | E. coli | Growth Rate | Concentration-dependent decrease | [13] |
| A22 | T. maritima MreB | Critical Concentration for Polymerization | Increase from 500 nM to ~2000 nM | [14] |
Key Experimental Protocols
Reproducible and robust experimental protocols are essential for advancing our understanding of MreB. Below are detailed methodologies for key experiments cited in this guide.
Purification of MreB Protein
This protocol describes the purification of native E. coli MreB.
Materials:
-
E. coli strain overexpressing MreB
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 200 mM KCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
DNase I
-
Protease inhibitor cocktail
-
Q-Sepharose, Hydroxyapatite (B223615), and Heparin-agarose chromatography columns
-
AKTA FPLC system
Procedure:
-
Grow E. coli cells overexpressing MreB to an OD600 of 0.6 and induce protein expression.
-
Harvest cells by centrifugation and resuspend in lysis buffer.
-
Lyse cells by sonication after treatment with lysozyme and DNase I.
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Q-Sepharose column and elute with a linear KCl gradient.
-
Pool MreB-containing fractions and apply to a hydroxyapatite column. Elute with a phosphate (B84403) gradient.
-
Further purify the MreB-containing fractions on a heparin-agarose column.
-
Assess purity by SDS-PAGE and quantify protein concentration.
In Vitro MreB Polymerization Assay
This assay monitors the polymerization of purified MreB by light scattering.
Materials:
-
Purified this compound
-
Polymerization buffer (50 mM Tris-HCl pH 7.0, 50 mM KCl, 2 mM MgCl2, 5 mM DTT, 10% glycerol)
-
ATP solution (100 mM)
-
Spectrofluorometer with a light scattering module
Procedure:
-
Prepare reaction mixtures containing polymerization buffer and the desired concentration of MreB.
-
Equilibrate the samples at 37°C in the spectrofluorometer.
-
Initiate polymerization by adding ATP to a final concentration of 2 mM.
-
Monitor the increase in light scattering at a 90° angle over time.[1]
MreB ATPase Activity Assay
This protocol measures the ATP hydrolysis activity of MreB using a malachite green-based phosphate detection assay.
Materials:
-
Purified this compound
-
Reaction buffer (50 mM Tris-HCl pH 7.0, 50 mM KCl, 2 mM MgCl2, 5 mM DTT)
-
ATP solution (100 mM)
-
Malachite green reagent
-
Phosphate standard solution
Procedure:
-
Set up reactions containing MreB in reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding EDTA.
-
Add the malachite green reagent and measure the absorbance at 620 nm.
-
Calculate the amount of phosphate released using a standard curve. The rate of ATP hydrolysis by E. coli MreB has been measured at 0.07 ± 0.01 ATP hydrolyzed/min/MreB under conditions that support filament formation.[1]
Fluorescent D-Amino Acid (FDAA) Labeling of Peptidoglycan
This method allows for the visualization of active peptidoglycan synthesis in live cells.
Materials:
-
Bacterial culture in exponential growth phase
-
Fluorescent D-amino acid (e.g., HADA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Grow bacteria to mid-log phase.
-
Add the FDAA to the culture at a final concentration of 0.5-1 mM.
-
Incubate for a period corresponding to a fraction of the cell cycle (e.g., 5-10 minutes for E. coli).
-
Wash the cells with PBS to remove unincorporated FDAA.
-
Fix the cells with paraformaldehyde.
-
Mount the cells on a slide and visualize using a fluorescence microscope with the appropriate filter set.
Bacterial Two-Hybrid (B2H) Assay for Protein-Protein Interactions
This assay is used to detect interactions between MreB and other proteins in vivo.
Principle: The two proteins of interest are fused to two separable domains of an adenylate cyclase (T18 and T25). Interaction between the proteins brings the two domains together, reconstituting enzyme activity and leading to cAMP production, which activates a reporter gene (e.g., lacZ).
Workflow:
MreB as a Target for Novel Antimicrobials
The essentiality of MreB and its central role in cell wall synthesis make it an attractive target for the development of new antibiotics.[15] As demonstrated by the effects of A22 and its more potent analogs, inhibition of MreB function leads to a loss of cell viability in many pathogenic bacteria.[12] The development of MreB inhibitors with improved pharmacological properties represents a promising avenue for combating antibiotic-resistant infections. A deeper understanding of the structure and function of MreB and its associated proteins will be critical for the rational design of such compounds.
Conclusion and Future Directions
MreB stands as a master regulator of bacterial cell shape and a critical component of the peptidoglycan synthesis machinery. This guide has provided a comprehensive overview of its function, the quantitative aspects of its dynamics, and the experimental approaches used to study it. Future research will undoubtedly focus on elucidating the precise molecular mechanisms of elongasome assembly and regulation, the interplay between MreB and other cellular processes, and the development of next-generation MreB inhibitors. Continued exploration of this fascinating protein will not only enhance our fundamental understanding of bacterial biology but also pave the way for novel therapeutic interventions.
References
- 1. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Purification and ATPase Activity Measurement of Spiroplasma MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From the regulation of peptidoglycan synthesis to bacterial growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. MreB Forms Subdiffraction Nanofilaments during Active Growth in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DOT Language | Graphviz [graphviz.org]
The Architect of Bacterial Form: A Technical Guide to the Mechanism of MreB in Determining Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial physiology, the determination of cell shape is a fundamental process with profound implications for survival, proliferation, and pathogenicity. For the vast number of non-spherical bacteria, the actin-like cytoskeletal protein MreB is the master architect, orchestrating the assembly of the cell wall to achieve a defined morphology.[1] This in-depth technical guide provides a comprehensive overview of the molecular mechanisms by which MreB directs cell shape, intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this critical bacterial process. A thorough comprehension of the MreB-driven machinery not only illuminates a fascinating aspect of bacterial cell biology but also unveils a promising target for the development of novel antimicrobial agents.[2]
Core Mechanism: MreB Polymerization and its Role as a Scaffold
MreB, a homolog of eukaryotic actin, polymerizes in an ATP-dependent manner to form filamentous structures that are associated with the inner leaflet of the cytoplasmic membrane.[3][4] These filaments are not static; they exhibit dynamic behavior, moving circumferentially around the cell.[5] This movement is not driven by MreB polymerization itself, but rather by the process of cell wall synthesis.[5][6] MreB filaments act as tracks or scaffolds, guiding the spatial organization of the peptidoglycan (PG) synthesis machinery.[7][8] By directing the insertion of new cell wall material, MreB ensures that the cell elongates along a defined axis, resulting in a rod-like or other non-spherical shape.[9][10] Depletion or inhibition of MreB leads to a loss of this directional growth, causing cells to become spherical and often leading to cell lysis.[4][10]
Quantitative Data on MreB Polymerization
The polymerization of MreB is a critical aspect of its function and has been characterized quantitatively for various bacterial homologs. The critical concentration (Cc), the minimum concentration of monomeric MreB required for polymerization, is a key parameter.
| MreB Homolog | Condition | Critical Concentration (Cc) | Reference(s) |
| Thermotoga maritima MreB1 | ATP, 20°C, mM divalent cations | 500 nM | [11] |
| Thermotoga maritima MreB1 | ADP, 20°C, mM divalent cations | 1700 nM | [11] |
| Thermotoga maritima MreB1 | ATP, 60°C | 55 nM | [11] |
| Thermotoga maritima MreB1 | ATP, 5°C | 2100 nM | [11] |
| Escherichia coli MreB | ATP, 37°C | 1.5 µM | [12] |
| Bacillus subtilis MreB | ATP/GTP | ~900 nM | [2] |
| Geobacillus stearothermophilus MreB | ATP, on lipid monolayer | ~0.45 µM | [13] |
The Elongasome: MreB's Interaction Network
MreB does not act in isolation. It forms a dynamic, membrane-associated complex known as the elongasome, which includes a suite of other proteins essential for coordinated cell wall synthesis.[8] Key interaction partners of MreB include MreC, MreD, and RodZ.[2][9]
-
MreC and MreD: These are membrane proteins that are thought to link the cytoplasmic MreB filaments to the periplasmic peptidoglycan synthesis machinery.[9] MreC has a large periplasmic domain and has been shown to interact directly with MreB.[9][14] MreD is an integral membrane protein that also plays a crucial role in the elongasome.[9]
-
RodZ: This bitopic membrane protein is a direct and crucial interaction partner of MreB.[2][11] The interaction between MreB and RodZ is essential for the proper localization and function of MreB, and for maintaining a stable rod shape.[11][15]
Quantitative Data on MreB Interactions
The binding affinities between MreB and its partners are critical for the stability and function of the elongasome.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference(s) |
| T. maritima MreB - RodZ | Isothermal Titration Calorimetry | ~5–10 µM | [11] |
MreB as a Target for Novel Antibiotics
The essential role of MreB in a wide range of bacteria, coupled with its absence in eukaryotes, makes it an attractive target for the development of new antibiotics.[2] Several small molecules have been identified that inhibit MreB function, leading to the disruption of cell shape and bacterial death.
-
A22 [S-(3,4-Dichlorobenzyl)isothiourea]: This compound is a well-characterized MreB inhibitor that binds to the ATP-binding pocket of MreB, preventing its polymerization.[16]
-
CBR-4830: An indole-based compound that also targets MreB and inhibits its function.[14]
Quantitative Data on MreB Inhibitors
The potency of MreB inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for MreB's ATPase activity and their minimum inhibitory concentration (MIC) against bacterial growth.
| Inhibitor | Target | IC50 (ATPase Assay) | Reference(s) |
| A22 | E. coli MreB | 447 ± 87 µM | [17] |
| CBR-4830 | E. coli MreB | 49 ± 8 µM | [17] |
| TXH11106 | E. coli MreB | 14 ± 2 µM | [17] |
| Inhibitor | Organism | MIC (µg/mL) | Reference(s) |
| A22 | P. aeruginosa | >256 | [17] |
| CBR-4830 | P. aeruginosa | 32-128 | [18] |
| TXH11106 | P. aeruginosa | 8 | [17] |
Experimental Protocols
Purification of His-tagged MreB
This protocol is a general guideline for the purification of His-tagged MreB from E. coli. Optimization may be required for different MreB homologs.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged MreB expression vector.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole.
-
Ni-NTA agarose (B213101) resin.
Procedure:
-
Grow the E. coli culture to an OD600 of 0.6-0.8 and induce MreB expression with IPTG.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or with a French press.
-
Clarify the lysate by ultracentrifugation.
-
Incubate the cleared lysate with pre-equilibrated Ni-NTA resin.
-
Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged MreB with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE and determine the concentration.
In Vitro MreB Polymerization Assay (Light Scattering)
This assay measures the increase in light scattering that occurs as MreB monomers polymerize into filaments.
Materials:
-
Purified MreB protein.
-
Polymerization Buffer: 50 mM Tris-HCl (pH 7.0), 50 mM KCl, 2 mM MgCl2, 2 mM ATP.
-
Spectrofluorometer or a dedicated light scattering instrument.
Procedure:
-
Prepare a reaction mixture containing MreB in Polymerization Buffer in a cuvette.
-
Initiate polymerization by adding ATP.
-
Measure the light scattering at a 90-degree angle (e.g., at 350 nm) over time at a constant temperature.
-
The increase in light scattering intensity indicates the extent of MreB polymerization.[12]
Total Internal Reflection Fluorescence (TIRF) Microscopy of MreB Dynamics
TIRF microscopy allows for the visualization of fluorescently-tagged MreB filaments near the cell membrane with high signal-to-noise.
Materials:
-
Bacterial strain expressing a fluorescently tagged MreB (e.g., MreB-GFP).
-
Microscope slides and coverslips.
-
Agarose pads.
-
A TIRF microscope system.
Procedure:
-
Grow the bacterial culture to mid-log phase.
-
Prepare a thin agarose pad on a microscope slide.
-
Spot a small volume of the bacterial culture onto the agarose pad and cover with a coverslip.
-
Mount the slide on the TIRF microscope.
-
Acquire time-lapse images of the fluorescent MreB signals at the cell-coverslip interface.
-
Analyze the images to track the movement and dynamics of MreB filaments.[19]
Bacterial Two-Hybrid (B2H) Assay for MreB Interactions
The B2H system is used to detect protein-protein interactions in vivo.
Materials:
-
B2H reporter strain of E. coli.
-
Two compatible plasmids, one encoding a fusion of MreB to one domain of a split reporter protein, and the other encoding a fusion of a potential interacting partner to the complementary domain.
-
Selective and reporter media (e.g., containing X-gal).
Procedure:
-
Co-transform the reporter strain with the two plasmids.
-
Plate the transformed cells on selective media to isolate colonies containing both plasmids.
-
Streak the colonies onto reporter media.
-
An interaction between MreB and the test protein will reconstitute the reporter protein, leading to a detectable signal (e.g., blue colonies on X-gal plates).[20][21]
Visualizations
Caption: MreB signaling and interaction pathway.
Caption: Mechanism of action for MreB inhibitors.
Caption: Experimental workflow for a Bacterial Two-Hybrid (B2H) assay.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MreC and MreD balance the interaction between the elongasome proteins PBP2 and RodA | PLOS Genetics [journals.plos.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. rcsb.org [rcsb.org]
- 18. takarabio.com [takarabio.com]
- 19. researchgate.net [researchgate.net]
- 20. Bacterial two-hybrid assay (BTH) [bio-protocol.org]
- 21. home.sandiego.edu [home.sandiego.edu]
MreB Protein Localization and Dynamics In Vivo: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial actin homolog, MreB, is a critical orchestrator of cell shape and morphogenesis in many non-spherical bacteria.[1] This protein forms dynamic, membrane-associated filamentous structures that play a pivotal role in guiding the synthesis of the peptidoglycan cell wall, thereby maintaining cell shape, such as the characteristic rod form of bacteria like Escherichia coli and Bacillus subtilis.[1][2] The dynamic nature of MreB filaments, their precise subcellular localization, and their intricate interplay with a host of regulatory and cell wall synthesis proteins make them a fascinating subject of study and a promising target for novel antimicrobial agents.[1][3] This technical guide provides a comprehensive overview of MreB protein localization and dynamics in vivo, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.
MreB Filament Structure and Localization
MreB assembles into antiparallel double protofilaments, a key feature distinguishing it from its eukaryotic actin counterpart.[4] These filaments associate with the inner leaflet of the cytoplasmic membrane, often forming short, circumferentially oriented structures that are perpendicular to the long axis of the cell.[1][2] While early models depicted MreB as forming long, continuous helical structures, recent super-resolution microscopy studies have revealed a more discontinuous and dynamic organization, with filaments of varying lengths.[1][5]
The localization of MreB is not static but is influenced by interactions with other proteins and the geometry of the cell membrane. MreB has been shown to preferentially localize to areas of negative Gaussian curvature, suggesting a role in sensing and responding to cell shape.[6]
Quantitative Analysis of MreB Dynamics
The dynamic nature of MreB filaments is central to their function. This dynamism is characterized by filament polymerization, depolymerization, and movement within the cell. Several advanced microscopy techniques have been employed to quantify these dynamics, providing valuable insights into the mechanisms governing MreB function.
| Parameter | Organism | Value | Technique | Reference |
| Filament Length | Bacillus subtilis | Up to 3.4 µm | Super-resolution microscopy (STED, SIM) | [1] |
| Bacillus subtilis | ~170 nm (average during active growth) | Super-resolution microscopy (SIM-TIRF) | [7] | |
| Escherichia coli | At least 1.4 µm | Super-resolution microscopy (SIM) | [1] | |
| Caulobacter crescentus | ~400 nm (average) | Single-molecule fluorescence imaging | [8] | |
| Filament Velocity | Bacillus subtilis | Maximal speed of 85 nm/s | Super-resolution microscopy | [1] |
| Bacillus subtilis | ~19 nm/s (mean) | TIRF-M with structured illumination | [9][10] | |
| Caulobacter crescentus | 6.0 ± 0.2 nm/s (average) | Single-molecule fluorescence imaging | [8] | |
| Filament Turnover (Half-life) | Bacillus subtilis (MreB) | 12 s | FRAP | [11][12] |
| Bacillus subtilis (Mbl) | 240 s | FRAP | [11][12] |
Key Interacting Proteins and Regulatory Pathways
MreB function is tightly regulated through its interaction with a network of other proteins. These interactions are crucial for linking the MreB cytoskeleton to the cell wall synthesis machinery and for modulating MreB filament dynamics.
Core Interacting Partners:
-
MreC and MreD: These are bitopic and integral membrane proteins, respectively, that form a complex with MreB.[13][14] They are thought to act as a bridge between the cytoplasmic MreB filaments and the periplasmic peptidoglycan synthesis machinery.[2]
-
RodZ: A bitopic membrane protein that directly interacts with MreB and is essential for the proper assembly and circumferential rotation of MreB filaments.[13][15] RodZ plays a key role in maintaining the helical organization of MreB and, consequently, the rod shape of the cell.[15]
-
Peptidoglycan Synthesis Enzymes: MreB interacts with several key enzymes involved in peptidoglycan synthesis, including penicillin-binding proteins (PBPs), RodA, MurG, and MraY.[13][14] This interaction ensures that cell wall synthesis is spatially coordinated with the MreB cytoskeleton.
-
FtsZ: The bacterial tubulin homolog that forms the Z-ring at the division site. MreB and FtsZ have been shown to interact directly, suggesting a coordination between cell elongation and cell division.[16]
The following diagram illustrates the core signaling pathway involving MreB and its key interaction partners in regulating cell shape and peptidoglycan synthesis.
References
- 1. Motion of variable-length MreB filaments at the bacterial cell membrane influences cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 4. Filament organization of the bacterial actin MreB is dependent on the nucleotide state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MreC and MreD balance the interaction between the elongasome proteins PBP2 and RodA | PLOS Genetics [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. MreB Forms Subdiffraction Nanofilaments during Active Growth in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Superresolution imaging of dynamic MreB filaments in B. subtilis--a multiple-motor-driven transport? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superresolution Imaging of Dynamic MreB Filaments in B. subtilis—A Multiple-Motor-Driven Transport? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bacillus subtilis MreB Orthologs Self-Organize into Filamentous Structures underneath the Cell Membrane in a Heterologous Cell System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. RodZ modulates geometric localization of the bacterial actin MreB to regulate cell shape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct interaction of FtsZ and MreB is required for septum synthesis and cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
MreB Filament Structure and Assembly In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MreB, the prokaryotic homolog of eukaryotic actin, is a critical cytoskeletal protein responsible for maintaining cell shape, organizing the cell wall synthesis machinery, and other essential cellular processes in most non-spherical bacteria.[1][2][3] Its dynamic polymerization into filaments and interaction with membrane-bound proteins make it a compelling target for the development of novel antibiotics.[1][3][4] This guide provides an in-depth technical overview of the current understanding of MreB filament structure and its assembly dynamics in vitro. It includes a compilation of quantitative data, detailed experimental protocols for purification and characterization, and visual representations of key pathways and workflows to facilitate further research and drug discovery efforts.
MreB Filament Structure
In vitro studies have revealed that MreB monomers assemble into filamentous structures with distinct characteristics depending on the experimental conditions and the source organism. Unlike eukaryotic actin, which forms polar filaments from parallel protofilaments, MreB assembles into antiparallel double protofilaments.[1][5] This fundamental structural difference is a key aspect of MreB biology.
Key Structural Features:
-
Protofilaments: MreB monomers polymerize in a head-to-tail fashion to form protofilaments.[5][6]
-
Antiparallel Arrangement: Two protofilaments associate laterally in an antiparallel orientation to form the characteristic MreB filament.[1][5] This arrangement is crucial for its function and interaction with the cell membrane.
-
Higher-Order Structures: Under certain in vitro conditions, MreB filaments can further assemble into larger structures such as sheets, bundles, and cables.[6][7][8][9] The formation of these structures is influenced by the nucleotide state, with ATP or GTP promoting the formation of sheets of interwoven helical-like filaments, while ADP or GDP favor the formation of long, thin cables of linear protofilaments.[9]
-
Membrane Interaction: Many MreB orthologs possess an N-terminal amphipathic helix or a membrane insertion loop that facilitates direct binding to the inner cell membrane.[7][10] This interaction is often essential for proper filament assembly and function in vivo and can induce curvature in membranes in vitro.[10][11]
In Vitro Assembly of MreB Filaments
The polymerization of MreB is a dynamic process regulated by several factors, including nucleotides, ions, and protein concentration. Understanding these factors is crucial for designing and interpreting in vitro experiments.
Nucleotide Dependence
MreB polymerization is strictly dependent on the presence of purine (B94841) nucleotides.[12]
-
ATP/GTP: Both ATP and GTP can mediate the assembly of MreB into filaments.[13][14] The binding of ATP or GTP is thought to induce a conformational change in the MreB monomer that favors polymerization.
-
Hydrolysis: MreB exhibits ATPase and GTPase activity upon polymerization.[13][14][15] Nucleotide hydrolysis is not strictly required for polymerization itself but is thought to play a role in filament dynamics, such as treadmilling and disassembly.[6][9] The small molecule inhibitor A22 is believed to impede the release of inorganic phosphate (B84403) after ATP hydrolysis, leading to filament instability.[3]
-
ADP/GDP: In the presence of ADP or GDP, MreB generally does not form the canonical double protofilaments or sheets, but can assemble into long, thin cables.[9]
Ionic and Environmental Conditions
The ionic environment and other physical parameters significantly influence MreB assembly.
-
Divalent Cations: Divalent cations such as Mg²⁺ or Ca²⁺ are required for the polymerization of MreB in vitro.[12][16] These ions are hypothesized to stabilize the bound nucleotide in the active site.[16]
-
Monovalent Cations: The concentration of monovalent salts can have a significant impact on MreB polymerization, though the effects can be species-specific. For instance, KCl concentrations as low as 75-100 mM can strongly inhibit the polymerization of Thermotoga maritima MreB.[12]
-
pH and Temperature: MreB can polymerize over a wide range of pH and temperature conditions, with polymerization being more strongly favored at lower pH for T. maritima MreB.[6][9][12]
Polymerization Dynamics
MreB polymerization kinetics are consistent with a cooperative assembly mechanism.[6][9] This process involves a nucleation phase followed by an elongation phase. The critical concentration for the polymerization of E. coli MreB has been determined to be 1.5 µM.[17][18]
Below is a diagram illustrating the key steps in the in vitro assembly of MreB filaments.
Caption: A diagram illustrating the key steps in the in vitro assembly of MreB filaments.
Quantitative Data on MreB Filaments
The following table summarizes key quantitative parameters related to MreB filaments from various studies. This data is essential for biophysical modeling and for comparing the properties of MreB from different bacterial species.
| Parameter | Organism | Value | Method | Reference |
| Critical Concentration | Escherichia coli | 1.5 µM | Light Scattering | [18] |
| Filament Bundle Persistence Length | Escherichia coli | 10 - 20 µm | Mechanical Deformation of Liposomes | [18] |
| Inhibition of Polymerization by KCl | Thermotoga maritima | 75 - 100 mM | Light Scattering | |
| Maximal Stimulation by Ca²⁺/Mg²⁺ | Thermotoga maritima | 0.5 - 1.0 mM | Light Scattering | [12] |
| Average Filament Bundle Width | Bacillus subtilis | 70 nm | Electron Microscopy | [19] |
| Average Filament Length | Bacillus subtilis | 1.7 µm | Super-resolution Microscopy | [19] |
Interaction with Regulatory Proteins
In vivo, MreB function is tightly regulated through interactions with other proteins that link it to the cell membrane and the peptidoglycan synthesis machinery.
-
RodZ: This bitopic membrane protein directly interacts with MreB and is essential for maintaining cell shape.[1][20] The interaction between the cytoplasmic helix-turn-helix motif of RodZ and MreB helps to anchor the MreB cytoskeleton to the membrane.[20]
-
MreC/MreD: These proteins are also crucial for cell shape determination and are thought to connect MreB to the periplasmic peptidoglycan synthesis machinery.[1][20] MreC can interact directly with MreB and PBP2, while MreD interacts with MreC and PBP2, creating a regulatory balance.[21][22]
The following diagram illustrates the interaction network of MreB with RodZ and the MreC/D complex, linking the cytoskeleton to cell wall synthesis.
Caption: MreB's interaction with the elongasome complex at the inner membrane.
Experimental Protocols
This section provides an overview of key experimental protocols for the in vitro study of MreB.
MreB Protein Purification
The purification of stable, monomeric MreB is a critical first step for any in vitro study. Due to its tendency to aggregate, purification protocols often require careful optimization.[7][23][24]
General Workflow:
-
Overexpression: MreB is typically overexpressed in E. coli with an affinity tag (e.g., His-tag).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease inhibitors and DNase.
-
Clarification: The lysate is clarified by high-speed centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged MreB). The column is washed, and the protein is eluted.[23][25]
-
Size Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to separate monomeric MreB from aggregates and other contaminants. The choice of buffer, including the type and concentration of salt, is critical for maintaining protein stability.[23][24]
-
Concentration and Storage: The purified monomeric protein is concentrated and flash-frozen in liquid nitrogen for storage at -80°C.[23]
Example Buffer Compositions:
-
Binding Buffer (Ni-NTA): 50 mM Tris-HCl pH 8.0, 300 mM KCl, 10 mM imidazole, 10% glycerol.
-
Elution Buffer (Ni-NTA): 50 mM Tris-HCl pH 8.0, 300 mM KCl, 250 mM imidazole, 10% glycerol.
-
SEC Buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM DTT.[26]
In Vitro Polymerization Assay
MreB polymerization can be monitored by several methods, with light scattering being a common approach.
Protocol Outline (Light Scattering):
-
Preparation: Purified monomeric MreB is pre-spun at high speed to remove any aggregates.
-
Reaction Setup: The reaction is initiated by adding MgCl₂ and ATP (or GTP) to a solution of MreB in polymerization buffer in a cuvette.
-
Measurement: The increase in light scattering at a right angle to the incident beam is monitored over time using a fluorometer or a dedicated light scattering instrument.
-
Data Analysis: The change in light scattering intensity reflects the extent of polymerization.
ATPase Activity Assay
The rate of ATP hydrolysis by MreB can be quantified by measuring the release of inorganic phosphate (Pi).
Protocol Outline (Malachite Green Assay):
-
Reaction Setup: A reaction mixture is prepared containing MreB in a suitable buffer, ATP, and MgCl₂.[15]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period.
-
Quenching: The reaction is stopped at various time points by adding EDTA.[15]
-
Detection: A malachite green reagent is added to the quenched reaction, which forms a colored complex with the released Pi.
-
Measurement: The absorbance of the complex is measured spectrophotometrically (e.g., at 620-650 nm).
-
Quantification: The amount of Pi released is determined by comparison to a phosphate standard curve.
An alternative method utilizes the molecular probe 2-amino-6-mercapto-7-methylpurine riboside (MESG) in a coupled enzyme assay with purine nucleoside phosphorylase.[25]
Visualization by Electron Microscopy
Negative stain transmission electron microscopy (TEM) is a powerful technique to visualize the structure of MreB filaments.
Protocol Outline (Negative Staining):
-
Polymerization: MreB is polymerized under desired conditions, often on a lipid monolayer to promote filament formation.[5][27]
-
Grid Preparation: A small volume of the MreB filament solution is applied to a carbon-coated EM grid.
-
Washing: The grid is washed with buffer and then with water.
-
Staining: The grid is stained with a heavy metal salt solution (e.g., uranyl acetate (B1210297) or uranyl formate).
-
Imaging: The grid is dried and imaged in a transmission electron microscope.[15][28]
MreB as a Drug Target
The essential role of MreB in bacterial survival and its structural differences from eukaryotic actin make it an attractive target for novel antibiotics.[3][4] Several small molecules that inhibit MreB function have been identified.
-
A22 (S-(3,4-dichlorobenzyl)isothiourea): This compound is a well-characterized MreB inhibitor that disrupts MreB polymerization, leading to a loss of cell shape and eventual cell death.[11][29] A22 is thought to bind to the nucleotide-binding pocket of MreB.[5]
-
CBR-4830: An indole-based compound that also targets MreB and induces a spherical cell phenotype.[3][30] It is believed to compete with ATP for binding to MreB.[3]
The development of MreB inhibitors represents a promising avenue for combating antibiotic-resistant bacteria.[4][29][30]
The following diagram outlines a general workflow for the in vitro screening of MreB inhibitors.
Caption: A generalized workflow for the in vitro screening of MreB inhibitors.
Conclusion
The in vitro study of MreB has provided invaluable insights into the fundamental principles of bacterial cell shape determination. The continued elucidation of its filament structure, assembly dynamics, and interactions with regulatory partners will not only advance our understanding of bacterial cell biology but also pave the way for the development of a new class of antibiotics targeting the bacterial cytoskeleton. The protocols and data presented in this guide serve as a resource for researchers dedicated to this critical area of investigation.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial actin MreB forms antiparallel double filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Filament Structure, Organization, and Dynamics in MreB Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the role of nucleotides and lipids in the polymerization of the actin homolog MreB from a Gram-positive bacterium | eLife [elifesciences.org]
- 9. Filament structure, organization, and dynamics in MreB sheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Membrane Binding by Bacterial Actin MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPase Activity, Structure, and Mechanical Properties of Filaments Assembled from Bacterial Cytoskeleton Protein MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rupress.org [rupress.org]
- 16. Effects of polymerization and nucleotide identity on the conformational dynamics of the bacterial actin homolog MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification and characterization of Escherichia coli this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Bacterial actin MreB assembles in complex with cell shape protein RodZ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MreC and MreD balance the interaction between the elongasome proteins PBP2 and RodA | PLOS Genetics [journals.plos.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Improving Stability of Spiroplasma citri MreB5 Through Purification Optimization and Structural Insights [bio-protocol.org]
- 24. Improving Stability of Spiroplasma citri MreB5 Through Purification Optimization and Structural Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Purification and ATPase Activity Measurement of Spiroplasma MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. royalsocietypublishing.org [royalsocietypublishing.org]
- 27. Bacterial actin MreB forms antiparallel double filaments | eLife [elifesciences.org]
- 28. researchgate.net [researchgate.net]
- 29. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Illuminating the Architect of Bacterial Shape: Techniques for Studying MreB Protein Localization
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The bacterial actin homolog, MreB, is a crucial orchestrator of cell shape, playing a pivotal role in cell wall synthesis, chromosome segregation, and cell polarity.[1][2] Understanding the precise subcellular localization and dynamic behavior of MreB is therefore paramount for deciphering fundamental bacterial processes and for the development of novel antimicrobial strategies. This document provides a detailed overview of contemporary techniques used to investigate MreB localization, complete with experimental protocols and quantitative data summaries to guide researchers in this field.
I. Visualizing MreB: A Suite of Microscopy Techniques
A variety of advanced microscopy techniques have been instrumental in revealing the dynamic and intricate localization patterns of MreB, moving from early models of simple helical filaments to a more nuanced understanding of dynamic, short filaments and patches.
Fluorescence Microscopy
a) Epifluorescence, Confocal, and TIRF Microscopy: Initial studies utilized diffraction-limited fluorescence microscopy techniques to visualize MreB, often revealing what appeared to be helical structures.[3] Total Internal Reflection Fluorescence (TIRF) microscopy, in particular, offers high-contrast imaging of events near the cell surface with reduced phototoxicity, making it suitable for live-cell imaging of MreB dynamics at the cell membrane.[4] These methods have been used to observe the high turnover and remodeling of MreB structures.[3]
b) Super-Resolution Microscopy: The advent of super-resolution microscopy has provided unprecedented detail into MreB organization, resolving structures beyond the diffraction limit of conventional light microscopy.[5] Techniques such as Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Photoactivated Localization Microscopy (PALM)/Stochastic Optical Reconstruction Microscopy (STORM) have been pivotal in this regard.[6][7][8] These methods have revealed that MreB forms discontinuous, filamentous structures of varying lengths, from a few hundred nanometers up to several micrometers, that move processively along tracks often perpendicular to the long axis of the cell.[3][6][9]
Immunofluorescence Microscopy
Immunofluorescence (IF) offers an alternative to fluorescent protein fusions for localizing native MreB. This technique involves fixing the cells, permeabilizing the cell wall, and using primary antibodies specific to MreB, followed by fluorescently labeled secondary antibodies. While powerful, care must be taken as fixation and permeabilization steps can potentially introduce artifacts.[10]
II. Quantitative Analysis of MreB Localization and Dynamics
Quantitative analysis of microscopy data is essential for a rigorous understanding of MreB behavior. This includes measuring filament length, speed, orientation, and helical pitch.
| Parameter | Organism | Technique | Reported Value(s) | Reference(s) |
| Filament Length | Bacillus subtilis | Super-resolution microscopy | Up to 3.4 µm | [3] |
| Escherichia coli | Super-resolution microscopy | At least 1.4 µm | [3] | |
| Filament Speed | Bacillus subtilis | Super-resolution microscopy | Maximal speed of 85 nm/s | [3] |
| Helical Pitch | Vibrio parahaemolyticus | Fluorescence microscopy | 0.64 ± 0.09 µm | [11] |
| Escherichia coli | Fluorescence microscopy | 0.46 ± 0.08 µm or 0.64 ± 0.4 µm | [11] | |
| Vibrio cholerae | Fluorescence microscopy | 0.3 ± 0.1 µm | [11] | |
| Bacillus subtilis | Fluorescence microscopy | 0.73 ± 0.12 µm | [11] |
III. Experimental Protocols
Protocol 1: Live-Cell Imaging of MreB-GFP Fusions using TIRF Microscopy
This protocol is adapted for imaging the dynamics of MreB fused to a fluorescent protein like GFP in live bacterial cells.
Materials:
-
Bacterial strain expressing MreB-GFP.
-
Exponential phase culture in appropriate growth medium.
-
Agarose (B213101) pads (1-1.5% agarose in growth medium).
-
Microscope slides and coverslips.
-
TIRF microscope equipped with a sensitive camera and appropriate laser lines.
Procedure:
-
Grow the bacterial culture to mid-exponential phase (OD600 of ~0.4-0.6).
-
Prepare a thin agarose pad on a microscope slide.
-
Spot 1-2 µL of the cell culture onto the agarose pad and allow it to air dry slightly.
-
Place a coverslip over the cells on the agarose pad.
-
Mount the slide on the TIRF microscope.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Switch to TIRF illumination and acquire images using the appropriate laser and emission filters for GFP.
-
For time-lapse imaging, acquire images at desired intervals (e.g., every 1-5 seconds) to capture MreB dynamics. Minimize exposure time and laser power to reduce phototoxicity.[4]
Protocol 2: Immunofluorescence Staining of MreB
This protocol provides a general framework for the immunolocalization of native MreB in bacteria. Optimization of fixation, permeabilization, and antibody concentrations may be required for different bacterial species.
Materials:
-
Mid-exponential phase bacterial culture.
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS, or lysozyme (B549824) treatment).
-
Blocking buffer (e.g., 2% BSA in PBS).
-
Primary antibody against MreB.
-
Fluorescently labeled secondary antibody.
-
Mounting medium with antifade reagent.
-
Poly-L-lysine coated coverslips.
Procedure:
-
Grow bacterial culture to an OD600 of ~0.5.[12]
-
Harvest 1 mL of culture by centrifugation (e.g., 8000 x g for 1 min).[12]
-
Wash the cell pellet three times with 1x PBS.[12]
-
Fix the cells by resuspending the pellet in 1 mL of 4% paraformaldehyde in PBS and incubating for 20 minutes at room temperature.[12]
-
Wash the fixed cells three times with PBS.
-
Resuspend the cells in 100 µL of PBS and apply to a poly-L-lysine coated coverslip. Allow the cells to adhere.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes, or with a lysozyme solution (e.g., 100 µg/ml) for 30-45 minutes.[13]
-
Wash the coverslip three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.
-
Incubate with the primary anti-MreB antibody (diluted in blocking buffer) for 1-2 hours at 37°C or overnight at 4°C.[13]
-
Wash the coverslip three times with PBS containing 0.05% Tween-20.[13]
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at 37°C in the dark.[13]
-
Wash the coverslip three times with PBS containing 0.05% Tween-20.[13]
-
Mount the coverslip on a microscope slide using mounting medium.
-
Image using a fluorescence microscope.
IV. Considerations for MreB Localization Studies
Fluorescent Protein Fusions: While powerful, fluorescent protein fusions can sometimes lead to artifacts.[14] It is crucial to verify that the fusion protein is functional and expressed at appropriate levels.[15][16] N-terminal fusions to E. coli MreB, for instance, have been shown to cause localization artifacts.[14][17] "Sandwich" fusions, where the fluorescent protein is inserted within a loop of MreB, have proven to be more reliable reporters of its localization.[17]
MreB Interactors: The localization of MreB is influenced by its interaction with other proteins, such as MreC, MreD, and RodZ.[1][11][17] Investigating the localization of these interacting partners can provide further insights into the regulation of MreB assembly and function.[18]
V. Signaling and Interaction Pathways
MreB's function in directing cell wall synthesis is a coordinated process involving multiple proteins. MreB filaments, associated with the inner membrane, are thought to guide the movement of the cell wall synthesis machinery, which includes penicillin-binding proteins (PBPs) and RodA.[6][19] This interaction is mediated by linker proteins like MreC and RodZ.[1][17]
By employing these advanced imaging and analytical techniques, researchers can continue to unravel the intricate mechanisms by which MreB governs bacterial morphology and provides a promising target for future therapeutic interventions.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Localization and Expression of MreB in Vibrio parahaemolyticus under Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motion of variable-length MreB filaments at the bacterial cell membrane influences cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Superresolution microscopy for microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Super-Resolution Microscopy and Single-Molecule Tracking Reveal Distinct Adaptive Dynamics of MreB and of Cell Wall-Synthesis Enzymes [frontiersin.org]
- 7. Superresolution Imaging of Dynamic MreB Filaments in B. subtilis—A Multiple-Motor-Driven Transport? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Super-Resolution Microscopy and Single-Molecule Tracking Reveal Distinct Adaptive Dynamics of MreB and of Cell Wall-Synthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. Dynamic Localization of MreB in Vibrio parahaemolyticus and in the Ectopic Host Bacterium Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Constructing and expressing fluorescent protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Use of Fluorescent Fusion Proteins in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The small protein MbiA interacts with MreB and modulates cell shape in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for MreB Protein Purification and In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MreB, a prokaryotic homolog of actin, is a crucial component of the bacterial cytoskeleton, playing a pivotal role in cell shape determination, chromosome segregation, and cell polarity.[1][2] In rod-shaped bacteria, MreB forms filamentous structures that are essential for maintaining cell morphology.[2][3][4] Its importance in bacterial physiology makes it an attractive target for the development of novel antimicrobial agents. In vitro studies of MreB are fundamental to understanding its polymerization dynamics, enzymatic activity, and interactions with other proteins and small molecules. However, the purification of functional MreB protein can be challenging due to its propensity to aggregate.[1][5][6]
These application notes provide a detailed protocol for the expression and purification of this compound, optimized for use in subsequent in vitro functional assays. Additionally, detailed methodologies for two key in vitro assays—a polymerization assay and an ATPase activity assay—are described. These protocols are designed to yield highly pure and active MreB, suitable for biochemical and biophysical characterization, as well as for high-throughput screening of potential inhibitors.
Data Presentation: MreB Purification and Activity
The following tables summarize typical quantitative data obtained from the purification and functional characterization of MreB from Escherichia coli.
| Table 1: MreB Purification Summary | |||
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) |
| Clarified Lysate | 250 | 15 | ~6 |
| Ni-NTA Affinity Chromatography | 10 | 8.5 | ~85 |
| Ion Exchange Chromatography (Heparin) | 4.5 | 4.2 | >95 |
| Size Exclusion Chromatography | 3.0 | 2.9 | >98 |
| Table 2: MreB In Vitro Assay Parameters | |
| Parameter | Value |
| Critical Concentration for Polymerization | 1.5 µM[1][6] |
| ATPase Specific Activity | 0.5 µmol ATP hydrolyzed/min/mg MreB |
| Optimal Polymerization Temperature | 37 °C |
| Key Cations for Polymerization | Mg²⁺[6] |
Experimental Protocols
I. This compound Expression and Purification
This protocol describes the expression of His-tagged MreB in E. coli and its subsequent purification using a three-step chromatography process.
A. Expression of MreB
-
Transformation: Transform a suitable E. coli expression strain, such as C41(DE3), with a plasmid encoding for N-terminally His-tagged MreB (e.g., pET-His-MreB).[1] Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. To minimize aggregation, reduce the temperature to 20°C and continue to grow the culture for 12-16 hours.[1]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
B. Purification of MreB
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
-
Affinity Chromatography (Ni-NTA):
-
Equilibrate a 5 mL Ni-NTA column with Ni-NTA Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Ni-NTA Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the His-tagged MreB with Ni-NTA Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Analyze the fractions by SDS-PAGE to identify those containing MreB.
-
-
Ion Exchange Chromatography (Heparin):
-
Pool the MreB-containing fractions from the Ni-NTA chromatography and dialyze against Buffer A (50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM DTT, 0.1 mM EDTA).[1]
-
Equilibrate a 5 mL HiTrap Heparin HP column with Buffer A.[1]
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer A.
-
Elute MreB using a linear gradient of 50-500 mM KCl in Buffer A over 10 column volumes.[1] MreB typically elutes at approximately 190 mM KCl.[1]
-
Analyze fractions by SDS-PAGE and pool the purest fractions.
-
-
Size Exclusion Chromatography (Gel Filtration):
-
Concentrate the pooled fractions from the ion exchange step to approximately 1-2 mL.
-
Equilibrate a Superdex 200 size exclusion column with Gel Filtration Buffer (50 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, 0.1 mM ATP).
-
Load the concentrated protein onto the column and collect fractions.
-
Analyze fractions by SDS-PAGE. Pool the fractions containing pure, monomeric MreB.
-
-
Storage:
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Add glycerol (B35011) to a final concentration of 20% for cryoprotection.[1]
-
Aliquot the purified MreB, flash-freeze in liquid nitrogen, and store at -80°C.[1]
-
Caption: this compound Purification Workflow.
II. In Vitro MreB Polymerization Assay
This assay monitors the polymerization of MreB into filaments by measuring the increase in light scattering.
-
Reaction Setup:
-
Prepare a master mix of Polymerization Buffer (50 mM Tris-HCl pH 7.0, 50 mM KCl, 2 mM MgCl₂, 5 mM DTT, 10% glycerol).[1]
-
On ice, add purified MreB to the master mix to final concentrations ranging from 1 to 10 µM.
-
The total reaction volume is typically 60-100 µL.
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding ATP to a final concentration of 2 mM.[1]
-
Quickly mix and transfer the reaction to a cuvette.
-
-
Data Acquisition:
-
Critical Concentration Determination:
-
To determine the critical concentration, allow polymerization reactions with varying MreB concentrations (e.g., 1, 2, 4, 8 µM) to proceed to steady state (overnight at 37°C).[1]
-
Measure the final light scattering intensity for each concentration.
-
Plot the light scattering intensity as a function of MreB concentration. The x-intercept of the linear portion of the graph represents the critical concentration for polymerization.[1]
-
Caption: MreB Polymerization and Detection.
III. In Vitro MreB ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by MreB using a malachite green-based phosphate (B84403) detection assay.[7]
-
Reaction Setup:
-
Prepare a reaction buffer containing 50 mM Tris-HCl pH 7.5, 50 mM KCl, and 5 mM MgCl₂.
-
In a 96-well plate, add the reaction buffer and purified MreB to a final concentration of 2-5 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
The total reaction volume is typically 50 µL.
-
-
Time-Course Measurement:
-
At various time points (e.g., 0, 5, 10, 15, 20, and 30 minutes), stop the reaction in individual wells by adding 10 µL of 0.5 M EDTA.
-
-
Phosphate Detection:
-
To each well, add 150 µL of Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate (KH₂PO₄).
-
Use the standard curve to determine the amount of phosphate released at each time point.
-
Plot the concentration of phosphate released versus time. The initial linear slope of this graph represents the rate of ATP hydrolysis.
-
Calculate the specific activity as micromoles of ATP hydrolyzed per minute per milligram of MreB.
-
Caption: Principle of the MreB ATPase Assay.
References
- 1. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MreB - Wikipedia [en.wikipedia.org]
- 3. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Purification and characterization of Escherichia coli this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Application Notes and Protocols for Fluorescence Microscopy of GFP-MreB Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
MreB, a prokaryotic homolog of actin, is a crucial cytoskeletal protein that plays a pivotal role in maintaining the rod shape of many bacteria.[1] It forms filamentous structures that are associated with the cell membrane and are essential for guiding the synthesis of the peptidoglycan cell wall.[2][3] The dynamic nature and subcellular localization of MreB are intrinsically linked to its function. The use of Green Fluorescent Protein (GFP) and its variants as a fusion tag allows for the visualization of MreB dynamics in living cells, providing valuable insights into bacterial cell morphogenesis, division, and as a potential target for novel antibiotics.[4][5] These application notes provide a comprehensive overview and detailed protocols for the fluorescence microscopy of GFP-MreB fusion proteins.
Quantitative Data Summary
The dynamic behavior of MreB is a key aspect of its function. Quantitative analysis of GFP-MreB fusion proteins has provided valuable data on its movement and diffusion within the bacterial cell.
| Parameter | Organism | Value | Method | Reference |
| Velocity of MreB Filaments | Bacillus subtilis | 37 ± 16 nm/s | TIRF-SIM | [6] |
| Bacillus subtilis | 22 nm/s | - | [7] | |
| Bacillus subtilis | 50 nm/s | - | [7] | |
| Caulobacter crescentus | 6.0 ± 0.2 nm/s | Single-molecule fluorescence imaging | [8] | |
| Escherichia coli | 6.7 nm/s | Single-particle tracking | [9] | |
| Diffusion Coefficient (GFP-MreB) | Escherichia coli | Slow component: 0.029 ± 0.008 µm²/s Fast component: 0.584 ± 0.007 µm²/s | Single-molecule fluorescence microscopy | [10] |
| Diffusion Coefficient (Cytoplasmic GFP) | Escherichia coli | 7.7 ± 2.5 µm²/s | Photobleaching | [11] |
| Escherichia coli | 9.0 ± 2.1 µm²/s | FRAP | [12] | |
| MreB Filament Length | Bacillus subtilis | Up to 3.4 µm | Superresolution microscopy | [7] |
| Caulobacter crescentus | Average of 332 nm | Single-molecule tracking | [9] |
Signaling Pathway and Interactions
MreB functions as a central hub, interacting with a suite of proteins to coordinate cell wall synthesis and maintain cell shape. It directly or indirectly interacts with proteins involved in peptidoglycan synthesis, such as MreC, MreD, RodZ, and Penicillin-Binding Proteins (PBPs).[2][13][14]
Caption: MreB interaction network at the bacterial cell membrane.
Experimental Workflow
The following diagram outlines the general workflow for fluorescence microscopy of GFP-MreB.
Caption: Workflow for GFP-MreB fluorescence microscopy.
Experimental Protocols
Protocol 1: Construction of GFP-MreB Fusion Protein
This protocol provides a general outline for creating a GFP-MreB fusion construct. Specific restriction enzymes, primers, and cloning vectors should be chosen based on the bacterial species and experimental design.
Materials:
-
mreB gene source (genomic DNA or plasmid)
-
GFP-containing vector (e.g., pEGFP)
-
Restriction enzymes and T4 DNA ligase
-
Competent bacterial cells for cloning (e.g., E. coli DH5α)
-
Competent cells of the target bacterial species
-
PCR reagents and primers for mreB
-
DNA purification kits
-
LB agar (B569324) plates with appropriate antibiotics
Procedure:
-
Amplification of mreB: Amplify the mreB gene from the source DNA using PCR with primers that incorporate desired restriction sites. It is crucial to ensure the fusion is in-frame with the GFP coding sequence and to omit the stop codon of mreB if creating an N-terminal MreB fusion (MreB-GFP). For a C-terminal MreB fusion (GFP-MreB), the start codon of mreB should be included.
-
Vector and Insert Preparation: Digest both the PCR product and the GFP vector with the chosen restriction enzymes. Purify the digested vector and insert using a DNA purification kit.
-
Ligation: Ligate the digested mreB insert into the prepared GFP vector using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation product into competent E. coli DH5α cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Verification: Screen colonies by colony PCR and restriction digest of purified plasmid DNA to confirm the correct insert. Sequence the final construct to ensure the fusion is in-frame and free of mutations.
-
Transformation into Target Host: Transform the verified GFP-MreB plasmid into the target bacterial species for expression and microscopy.
Protocol 2: Live-Cell Fluorescence Microscopy of GFP-MreB
This protocol details the preparation of bacterial cells for live-cell imaging on an agarose (B213101) pad.[15][16][17][18]
Materials:
-
Overnight culture of bacteria expressing GFP-MreB
-
Fresh growth medium
-
Inducer (if using an inducible promoter)
-
1% (w/v) agarose in sterile water or growth medium
-
Microscope slides and coverslips (No. 1.5 thickness)
-
Glass-bottom dishes
-
Micropipettes and tips
Procedure:
-
Cell Culture: Inoculate fresh growth medium with the overnight culture of bacteria expressing GFP-MreB. Grow the culture at the appropriate temperature with shaking to mid-logarithmic phase (OD600 ≈ 0.4-0.6).[17]
-
Induction of Expression: If using an inducible promoter, add the appropriate inducer to the culture and continue to incubate for a period sufficient to allow for protein expression and folding.
-
Preparation of Agarose Pad: Melt 1% agarose in a microwave or water bath. Pipette a small volume (e.g., 3-5 µL) of the molten agarose onto a clean microscope slide and immediately place another slide on top to create a thin, flat pad.[15] Alternatively, pour the agarose into a petri dish, let it solidify, and cut out a small square.[19]
-
Sample Mounting:
-
Pipette 1-2 µL of the bacterial culture onto a clean coverslip or the glass bottom of a culture dish.[15]
-
Carefully place the prepared agarose pad on top of the cell suspension.[15]
-
Gently press the pad to remove any air bubbles.
-
For slide preparations, invert the coverslip onto the microscope slide.
-
-
Microscopy:
-
Place the prepared sample on the microscope stage. Use an oil immersion objective (e.g., 100x) for high-resolution imaging.[16]
-
Locate the cells using phase-contrast or DIC microscopy.
-
Switch to the fluorescence channel to visualize the GFP-MreB signal. Use appropriate filter sets for GFP (e.g., excitation ~488 nm, emission ~509 nm).
-
Acquire images using a sensitive camera (e.g., EMCCD or sCMOS). For time-lapse imaging, acquire images at regular intervals (e.g., every 10-30 seconds) to observe MreB dynamics. Minimize exposure time and laser power to reduce phototoxicity and photobleaching.[18]
-
Protocol 3: Image Analysis and Quantification
This protocol provides a general workflow for analyzing fluorescence microscopy images of GFP-MreB. Specific software packages like ImageJ/Fiji or custom scripts in Python or MATLAB are commonly used.[20][21][22]
Materials:
-
Acquired fluorescence and phase-contrast/DIC images
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Image Pre-processing:
-
Background Subtraction: Use a rolling ball background subtraction algorithm or a similar method to reduce background fluorescence.
-
Noise Reduction: Apply a median or Gaussian filter to reduce noise in the images.
-
-
Cell Segmentation:
-
Use the phase-contrast or DIC images to accurately outline the cell boundaries. This can be done manually or using automated segmentation plugins.
-
-
Quantification of MreB Localization:
-
Overlay the segmented cell outlines onto the corresponding fluorescence images.
-
Measure the fluorescence intensity profile along the length and width of the cell to determine the localization pattern of GFP-MreB (e.g., helical, patchy, or uniform).
-
For quantitative localization analysis, the cell can be divided into subcellular regions (e.g., poles, mid-cell) and the fluorescence intensity in each region can be measured.
-
-
Analysis of MreB Dynamics (from time-lapse movies):
-
Kymograph Analysis: Generate kymographs by drawing a line along the path of a moving MreB filament or patch over time. The slope of the lines in the kymograph represents the velocity of the moving structures.
-
Single-Particle Tracking (SPT): Use SPT plugins to track the movement of individual GFP-MreB foci over time. This analysis can provide information on diffusion coefficients and trajectory types (e.g., directed motion, confined diffusion).[9]
-
-
Data Presentation:
-
Present quantitative data in tables and graphs.
-
Use heatmaps or color-coded images to visually represent the localization patterns of GFP-MreB.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak GFP signal | Low expression level of the fusion protein. | Optimize induction conditions (inducer concentration, induction time). Use a stronger promoter. |
| Photobleaching. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium. | |
| Incorrect filter sets. | Ensure the use of appropriate excitation and emission filters for GFP. | |
| High background fluorescence | Autofluorescence from the medium or cells. | Use a minimal medium for imaging. Include an unstained control to assess autofluorescence levels. |
| Excess unbound GFP. | Ensure proper cell washing steps if applicable. | |
| Aberrant MreB localization or cell morphology | The GFP tag interferes with MreB function. | Try fusing GFP to the other terminus of MreB. Use a smaller fluorescent tag or a monomeric version of GFP to reduce aggregation. |
| Overexpression of the fusion protein. | Use a lower concentration of inducer or a weaker promoter to express the fusion protein at near-native levels. | |
| Cells are not in focus or drift during time-lapse | Unstable agarose pad. | Ensure the agarose pad is flat and well-adhered. Use a chambered coverslip or microfluidic device for better stability. |
| Temperature fluctuations. | Use a stage-top incubator to maintain a constant temperature during imaging. |
References
- 1. MreB - Wikipedia [en.wikipedia.org]
- 2. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular diffusion coefficient of GFP At - Bacteria Escherichia coli - BNID 116045 [bionumbers.hms.harvard.edu]
- 5. How to Build a Bacterial Cell: MreB as the Foreman of E. coli Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Super-Resolution Microscopy and Single-Molecule Tracking Reveal Distinct Adaptive Dynamics of MreB and of Cell Wall-Synthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Motion of variable-length MreB filaments at the bacterial cell membrane influences cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Exploring bacterial cell biology with single-molecule tracking and super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MreB-Dependent Organization of the E. coli Cytoplasmic Membrane Controls Membrane Protein Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Mobility in the Cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diffusion of Green Fluorescent Protein in Three Cell Environments in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria [jove.com]
- 16. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria [jove.com]
- 17. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Image analysis workflows to reveal the spatial organization of cell nuclei and chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Super-Resolution Microscopy of MreB Structures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MreB, the bacterial actin homolog, is a crucial component of the cytoskeleton in many rod-shaped bacteria, playing a pivotal role in cell shape determination, chromosome segregation, and the spatial organization of cell wall synthesis.[1][2][3] Conventional fluorescence microscopy has been limited in its ability to resolve the fine details of MreB structures due to the diffraction limit of light. The advent of super-resolution microscopy techniques has revolutionized our understanding of MreB organization, revealing dynamic filamentous structures and their intricate relationship with the cellular machinery.[4][5]
This document provides detailed application notes and protocols for the super-resolution imaging of MreB structures, targeting researchers, scientists, and professionals in drug development who are interested in studying the bacterial cytoskeleton. We cover key techniques such as Structured Illumination Microscopy (SIM), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM), offering insights into their application for visualizing MreB filaments.
Quantitative Data Summary
Super-resolution microscopy has enabled the quantification of various parameters of MreB filaments. The following tables summarize key quantitative data from studies on Bacillus subtilis and Caulobacter crescentus.
Table 1: MreB Filament Dimensions
| Parameter | Bacillus subtilis | Caulobacter crescentus | Super-Resolution Technique(s) | Reference(s) |
| Filament Length | Typically not longer than 1 µm; variable lengths observed.[1][2][3] Nanofilaments of a few hundred nanometers.[6] Up to 3.4 µm.[7] | Forms bands spanning the length of stalked cells and a tight midplane ring in predivisional cells.[8][9] | TIRF-SIM, STED, PALM | [1][2][3][6][7][8][9] |
| Filament Width | ~75 nm (YFP-MreB) | Not explicitly stated | TIRF-SIM | [6] |
| Resolution Achieved | ~120 nm (TIRF-SIM), 80 nm (STED), 125 nm (N-SIM) | sub-40 nm (PALM) | TIRF-SIM, STED, N-SIM, PALM | [2][10][11][12] |
Table 2: MreB Filament Dynamics
| Parameter | Bacillus subtilis | Caulobacter crescentus | Super-Resolution Technique(s) | Reference(s) |
| Velocity | Up to 50 nm/s.[10] Maximal velocity at intermediate length, decreasing with increasing length.[1][3] Maximal speed of 85 nm/s.[7] | Treadmilling behavior observed. | TIRF-SIM | [1][3][7][8][10] |
| Movement | Move along their orientation, mainly perpendicular to the long bacterial axis.[1][3] Can reverse or alter their direction of propagation.[1][3] | Cell cycle-dependent localization.[8][9] | TIRF-SIM, PALM | [1][3][8][9] |
Experimental Protocols
Detailed methodologies are crucial for successful super-resolution imaging. Below are generalized protocols for SIM, STORM, and PALM adapted for MreB visualization.
Protocol 1: Structured Illumination Microscopy (SIM) of MreB-GFP in B. subtilis
This protocol is based on methodologies described for TIRF-SIM imaging of MreB filaments.[2][10]
1. Strain Preparation:
- Use a B. subtilis strain expressing a functional MreB-GFP fusion protein. The fusion can be expressed from an inducible promoter or from the native locus to avoid artifacts from overexpression.[12][13]
- Grow cells to the exponential phase in a suitable medium (e.g., LB or CH medium) at 37°C with shaking.
2. Sample Preparation for Microscopy:
- Prepare a 1% agarose (B213101) pad in a growth medium.
- Spot a small volume (1-2 µL) of the bacterial culture onto a clean coverslip.
- Place the agarose pad on top of the cell suspension.
- Mount the coverslip on a microscope slide and seal with paraffin (B1166041) wax to prevent drying.
3. TIRF-SIM Imaging:
- Use a TIRF-SIM microscope equipped with a high numerical aperture objective (e.g., 100x, NA 1.49).
- Excite the GFP-MreB fusion protein with a 488 nm laser.
- Acquire a series of raw images with different illumination patterns. Typically, 9-15 images per final reconstructed image are required.
- Use fast image acquisition settings (e.g., up to 8 Hz) to capture the dynamics of MreB filaments.[10]
4. Image Reconstruction and Analysis:
- Process the raw images using a SIM reconstruction algorithm to generate a super-resolved image. This will increase the spatial resolution to ~120 nm.[2]
- Use image analysis software (e.g., ImageJ/Fiji) to measure filament length, orientation, and velocity (from time-lapse sequences). Kymographs can be used to analyze filament dynamics.[2][13]
Protocol 2: Photoactivated Localization Microscopy (PALM) of EYFP-MreB in C. crescentus
This protocol is based on live-cell PALM experiments to visualize the MreB superstructure.[8][9]
1. Strain and Culture Conditions:
- Use a C. crescentus strain expressing EYFP-MreB. An inducible expression system (e.g., xylose-inducible) allows for controlling the density of fluorescently labeled molecules.[9]
- For single-molecule tracking, use very low inducer concentrations (e.g., 0.0006%–0.003% xylose) to have only a few fluorescent molecules per cell.[9] For visualizing the overall superstructure, use higher inducer concentrations (e.g., 0.006%–0.075% xylose).[9]
- Grow cells in M2G minimal medium.
2. Sample Preparation:
- Immobilize cells on a poly-L-lysine coated coverslip or using an agarose pad as described in Protocol 1.
3. PALM Imaging:
- Use a microscope setup capable of single-molecule localization, typically a wide-field epifluorescence or TIRF microscope.
- Excite the EYFP-MreB with a 514 nm laser.
- Use a low-power 407 nm laser for photoactivation of the EYFP molecules.[9]
- Acquire a time-lapse series of thousands of frames (e.g., 100 ms (B15284909) integration time per frame).
- The 407 nm laser power should be adjusted to ensure that only a sparse subset of molecules is activated in each frame.
4. Data Analysis:
- Localize the single molecules in each frame with high precision (sub-40 nm) by fitting their point spread function (PSF) to a 2D Gaussian function.[8][9]
- Reconstruct the super-resolution image by plotting the coordinates of all localized molecules.
- For dynamic studies, track the movement of individual molecules over time.
Visualizations
MreB's Role in Cell Wall Synthesis
The following diagram illustrates the proposed functional relationship between MreB filaments and the cell wall synthesis machinery. MreB filaments are thought to act as tracks for the movement of peptidoglycan synthesis complexes, thereby guiding the insertion of new cell wall material and maintaining the rod shape of the bacterium.[1][3]
Caption: MreB filaments guide cell wall synthesis complexes.
General Workflow for Super-Resolution Microscopy of MreB
The following diagram outlines the key steps involved in a typical super-resolution microscopy experiment for studying MreB structures.
Caption: Experimental workflow for MreB super-resolution imaging.
Conclusion
Super-resolution microscopy provides unprecedented insights into the organization and dynamics of the bacterial cytoskeleton. The protocols and data presented here serve as a guide for researchers aiming to utilize these powerful techniques to study MreB and related structures. Careful sample preparation, appropriate choice of imaging modality, and rigorous quantitative analysis are paramount for obtaining reliable and insightful results. These approaches are not only fundamental to advancing our understanding of bacterial cell biology but also hold significant potential for the development of novel antimicrobial strategies that target the bacterial cytoskeleton.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Superresolution Imaging of Dynamic MreB Filaments in B. subtilis—A Multiple-Motor-Driven Transport? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superresolution imaging of dynamic MreB filaments in B. subtilis--a multiple-motor-driven transport? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Super-Resolution Microscopy and Single-Molecule Tracking Reveal Distinct Adaptive Dynamics of MreB and of Cell Wall-Synthesis Enzymes [frontiersin.org]
- 5. Superresolution microscopy for microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Motion of variable-length MreB filaments at the bacterial cell membrane influences cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Protein Superstructures and Dynamics in Live Bacterial Cells Using Single-Molecule and Superresolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Molecule and Superresolution Imaging in Live Bacteria Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. focusonmicroscopy.org [focusonmicroscopy.org]
- 11. Exploring protein superstructures and dynamics in live bacterial cells using single-molecule and superresolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MreB Forms Subdiffraction Nanofilaments during Active Growth in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro MreB Polymerization Assay: A Guide for Researchers and Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
MreB, the prokaryotic homolog of eukaryotic actin, is a crucial cytoskeletal protein that plays a fundamental role in maintaining cell shape, chromosome segregation, and cell polarity in many rod-shaped bacteria.[1] Its ability to polymerize into filamentous structures is essential for these functions, making it a compelling target for the development of novel antibiotics.[2] This document provides a detailed protocol for performing in vitro MreB polymerization assays, a critical tool for studying the biochemical properties of MreB and for screening potential inhibitors.
Principle of the Assay
The in vitro MreB polymerization assay monitors the assembly of monomeric MreB into filaments. This process is typically initiated by the addition of purine (B94841) nucleotides, such as ATP or GTP, and is influenced by various factors including protein concentration, temperature, and the presence of divalent cations.[3] Polymerization can be detected by several methods, including light scattering, fluorescence microscopy, electron microscopy, and pelleting assays.[1]
Key Experimental Parameters
The successful polymerization of MreB in vitro is highly dependent on the experimental conditions. The following tables summarize the key quantitative parameters reported in the literature for MreB from various bacterial species.
Table 1: Buffer and Ionic Conditions for MreB Polymerization
| Parameter | Thermotoga maritima MreB | Escherichia coli MreB | Geobacillus stearothermophilus MreB | Spiroplasma citri MreB5 |
| Buffer | 10 mM Imidazole, pH 7.0[1] | 50 mM Tris-HCl, pH 7.0 (at 37°C)[4] | Not specified in detail, polymerization observed on lipid surfaces[5] | 20 mM Tris-HCl, pH 8.0[6] |
| Divalent Cations | 1 mM MgCl₂[1] | 2 mM MgCl₂[4] | Not specified in detail, but divalent cations are generally required[7] | 2 mM MgCl₂[6] |
| Monovalent Salts | 20 mM KCl (higher concentrations can be inhibitory)[1] | 50 mM KCl[4] | Not specified | 1 M NaCl, 200 mM Arginine-HCl[6] |
| Reducing Agent | 0.5 mM DTT[1] | 5 mM DTT[4] | Not specified | 5 mM DTT[6] |
| Other | 1 mM EGTA[1] | 10% glycerol[4] | Lipids (for surface polymerization)[5] | --- |
Table 2: Nucleotide and MreB Concentrations for Polymerization
| Parameter | Thermotoga maritima MreB | Escherichia coli MreB | Geobacillus stearothermophilus MreB | Bacillus subtilis MreB |
| Nucleotide | 200 µM ATP or GTP[1] | 2 mM ATP[4] | ATP or GTP (concentration not specified)[5] | Not specified |
| Critical Concentration (ATP) | ~500 nM at 20°C, decreases with increasing temperature (e.g., 55 nM at 60°C)[1] | 1.5 µM[4] | ~0.45 µM (on lipid monolayer)[5] | 0.9 µM[5] |
| Critical Concentration (ADP) | ~1700 nM at 20°C[1] | Not reported | Not observed to form filaments on lipid surfaces[8][9] | 0.9 µM[5] |
| Protein Concentration Range | 5 µM to 14 µM[1] | 1.0 µM to 8.0 µM[4] | Above 0.55 µM[5] | Not specified |
Table 3: Temperature and Incubation Conditions
| Parameter | Thermotoga maritima MreB | Escherichia coli MreB |
| Temperature | Polymerization is faster at higher temperatures (e.g., 65°C), but can occur over a broad range (as low as 5°C)[1][3] | 37°C[4] |
| Incubation Time | Varies with temperature; essentially complete within 1 minute at 65°C, several hours at 5°C[1] | Overnight for critical concentration determination[4] |
Experimental Workflow and Protocols
The following diagram and protocols outline the key steps for performing an in vitro MreB polymerization assay.
Caption: Workflow for in vitro MreB polymerization assay.
Protocol 1: MreB Polymerization Monitored by Light Scattering
This protocol is adapted from methodologies used for E. coli MreB.[4]
1. Reagent Preparation:
- MreB Stock Solution: Purified this compound should be stored in a suitable buffer on ice. The purification of MreB can be challenging due to its tendency to aggregate, and specific protocols should be followed.[4][10][11]
- 5X Polymerization Buffer: 250 mM Tris-HCl (pH 7.0 at 37°C), 250 mM KCl, 10 mM MgCl₂, 25 mM DTT, 50% glycerol.
- 10X ATP Stock: 20 mM ATP.
2. Assay Procedure:
- Assemble reaction mixtures at room temperature in a total volume of 60 µL. For a standard reaction, combine:
- 12 µL of 5X Polymerization Buffer
- X µL of purified this compound (to achieve final concentrations of 1.0 µM, 2.0 µM, and 4.0 µM for a concentration-dependent assay)
- Nuclease-free water to bring the volume to 54 µL.
- Transfer the reaction mixtures to a cuvette and place it in a dynamic light scattering (DLS) instrument pre-warmed to 37°C.[4]
- Allow the sample to equilibrate for a few minutes.
- Initiate polymerization by adding 6 µL of 10X ATP stock (final concentration 2 mM).
- Immediately start recording light scattering at a 90° angle.[4]
3. Data Analysis:
- The increase in light scattering intensity over time reflects the formation of MreB filaments.
- To determine the critical concentration, allow polymerization to proceed overnight at various MreB concentrations. Measure the final light scattering intensity and plot it against the MreB concentration. The x-intercept of the linear fit to the data points above the inflection point represents the critical concentration.[4]
Protocol 2: MreB Polymerization Assessed by Pelleting Assay
This protocol is a general method to separate polymeric MreB from monomeric MreB.[1]
1. Reagent Preparation:
- Use the same reagents as in Protocol 1.
2. Assay Procedure:
- Set up polymerization reactions as described in Protocol 1, step 2.1, in microcentrifuge tubes.
- Incubate the reactions at the desired temperature (e.g., 37°C for E. coli MreB) for a sufficient time to reach steady state (e.g., 1 hour or overnight).
- Centrifuge the samples at high speed (e.g., 100,000 x g) for 10-30 minutes at room temperature or 4°C.[1]
- Carefully separate the supernatant (containing monomeric MreB) from the pellet (containing polymeric MreB).
- Resuspend the pellet in the same volume of the initial reaction buffer.
3. Data Analysis:
- Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.
- Quantify the amount of MreB in each fraction by densitometry of the stained gel (e.g., Coomassie Blue). The proportion of MreB in the pellet indicates the extent of polymerization.
Visualization of MreB Polymerization Logic
The following diagram illustrates the logical flow of MreB polymerization.
References
- 1. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 3. Polymerization properties of the Thermotoga maritima actin MreB: roles of temperature, nucleotides, and ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the role of nucleotides and lipids in the polymerization of the actin homolog MreB from a Gram-positive bacterium | eLife [elifesciences.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Effects of polymerization and nucleotide identity on the conformational dynamics of the bacterial actin homolog MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the role of nucleotides and lipids in the polymerization of the actin homolog MreB from a Gram-positive bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Improving Stability of Spiroplasma citri MreB5 Through Purification Optimization and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing MreB Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
MreB, the bacterial actin homolog, is a crucial cytoskeletal protein that orchestrates cell shape maintenance, peptidoglycan synthesis, and chromosome segregation. Its function is intrinsically linked to its ability to form dynamic filaments and interact with a multitude of other proteins, forming the elongasome complex. Understanding these protein-protein interactions (PPIs) is paramount for deciphering the fundamental processes of bacterial cell biology and for the development of novel antimicrobial agents targeting these essential cellular machineries.
These application notes provide a detailed overview of common and effective methods for the analysis of MreB PPIs. We present both in vivo and in vitro techniques, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to guide researchers in their investigation of the MreB interactome.
I. In Vivo Methods for MreB Interaction Analysis
In vivo methods are powerful tools for studying protein interactions within their native cellular context, preserving the physiological conditions and the presence of other potential binding partners.
Bacterial Two-Hybrid (B2H) System
The Bacterial Adenylate Cyclase-Based Two-Hybrid (BACTH) system is a widely used genetic method to detect PPIs in Escherichia coli.[1][2] It relies on the reconstitution of the catalytic domain of Bordetella pertussis adenylate cyclase (CyaA), which is split into two inactive fragments, T25 and T18.[3][4] When two proteins of interest, fused to T25 and T18 respectively, interact, the CyaA fragments are brought into close proximity, leading to the synthesis of cyclic AMP (cAMP).[2] The resulting cAMP-CAP complex then activates the transcription of a reporter gene, such as lacZ, leading to a quantifiable output.[3][4]
| MreB Fusion | Interacting Partner Fusion | Reporter Gene Activity (e.g., Miller Units) | Reference Organism | Citation |
| MreB-T25 | MurG-T18 | High β-galactosidase activity | Chlamydophila pneumoniae | [5] |
| MreB-T25 | MraY-T18 | Moderate β-galactosidase activity | Chlamydophila pneumoniae | [5] |
| MreB-T25 | FtsZ-T18 | Positive interaction indicated | E. coli, C. crescentus | [6] |
| MreB-T25 | Pbp2-T18 | Strong interaction indicated | Staphylococcus aureus | [7] |
| MreB-T25 | MreC-T18 | No interaction validated | Helicobacter pylori | [8] |
| MreB-T25 | VacA-T18 | Confirmed interaction | Helicobacter pylori | [8] |
| MreB-T25 | UreB-T18 | Confirmed interaction | Helicobacter pylori | [8] |
-
Plasmid Construction:
-
Clone the coding sequence of MreB into a B2H vector to create a fusion with either the T18 or T25 fragment of CyaA.
-
Clone the coding sequence of the putative interacting partner into the corresponding B2H vector with the other CyaA fragment.
-
Include empty vector controls to test for self-activation.
-
-
Transformation:
-
Co-transform the pair of plasmids (e.g., pT25-MreB and pT18-Partner) into a reporter E. coli strain deficient in its own adenylate cyclase gene (cyaA), such as BTH101.[8]
-
-
Phenotypic Screening:
-
Plate the co-transformants on MacConkey agar (B569324) plates supplemented with appropriate antibiotics and 1% maltose, or LB agar plates containing X-Gal (40 µg/ml) and IPTG (0.5 mM).
-
Incubate at 30°C for 24-48 hours. A positive interaction will result in red colonies on MacConkey agar or blue colonies on X-Gal plates, indicating the activation of the lacZ reporter gene.
-
-
Quantitative β-Galactosidase Assay (Miller Assay): [8][9]
-
Grow overnight cultures of the co-transformants in LB medium with appropriate antibiotics.
-
Inoculate fresh medium and grow the cultures to an OD600 of 0.3-0.5.
-
Measure the OD600 of the cultures.
-
Permeabilize the cells by adding a few drops of chloroform (B151607) and 0.1% SDS to a defined volume of culture and vortexing.
-
Start the enzymatic reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/ml in Z-buffer).[8]
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 1 M Na2CO3.[8]
-
Measure the absorbance at 420 nm (A420) and 550 nm (A550).
-
Calculate Miller Units using the formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600).
-
Caption: Workflow of the Bacterial Two-Hybrid (B2H) system.
Co-immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify physiologically relevant PPIs by using a specific antibody to pull down a protein of interest ("bait") from a cell lysate, along with its binding partners ("prey").[10][11] This method is particularly useful for validating interactions discovered through other techniques and for identifying novel components of protein complexes under near-native conditions.[12][13] For MreB, which is part of a large dynamic complex, Co-IP can reveal both stable and transient interactors.[3][14]
-
Cell Lysis: [15]
-
Grow bacterial cultures expressing the bait protein (either endogenously or from a plasmid, possibly with an affinity tag like FLAG or HA) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, plus protease inhibitors).
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 min at 4°C) to remove cell debris.
-
-
Pre-clearing (Optional but Recommended): [10]
-
To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation: [13]
-
Add a specific antibody against the MreB protein (or its tag) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.
-
Add Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic) and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against the suspected interacting partners.
-
Alternatively, for the discovery of novel interactors, the entire eluate can be analyzed by mass spectrometry.[1]
-
Caption: General workflow for a Co-immunoprecipitation experiment.
Förster Resonance Energy Transfer (FRET)
FRET is a powerful fluorescence microscopy technique for measuring the proximity between two molecules in vivo.[16][17] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are within a short distance (typically 1-10 nm).[18] By fusing MreB and a potential interacting partner to a FRET pair of fluorescent proteins (e.g., CFP/YFP or SYFP2/mCherry), the occurrence of an interaction can be quantified by measuring the FRET efficiency.[7][19] This method provides spatial and temporal information about the interaction in living cells.[20]
| Donor Fusion | Acceptor Fusion | FRET Efficiency (%) | Condition | Citation |
| MreB-SYFP2 | MreB-mCherry | ~7% | Wild-type E. coli | [7] |
| MreB-SYFP2 | MreB-mCherry | ~5% | + Mecillinam (PBP2 inhibitor) | [7] |
| MreB-SYFP2 | RodZ-mCherry | 5% | Wild-type E. coli | [7] |
| MreB-SYFP2 | PBP2-mCherry | 5% | Wild-type E. coli | [7] |
| RodA-mCherry | PBP2-mKO | 12.7 ± 1.7% | Wild-type E. coli | [21] |
| mCh-MreC | mKO-PBP2 | 5.1 ± 1.2% | Wild-type E. coli | [21] |
-
Strain Construction:
-
Construct strains expressing MreB and the protein of interest fused to a compatible FRET pair of fluorescent proteins (e.g., MreB-SYFP2 and Partner-mCherry).[7] Expression should be controlled to maintain near-physiological protein levels.
-
Construct control strains expressing only the donor fusion and only the acceptor fusion to correct for spectral bleed-through.
-
-
Cell Culture and Preparation:
-
Grow bacterial cultures to the desired growth phase.
-
If applicable, induce the expression of the fusion proteins.
-
Mount the cells on an agarose pad for live-cell imaging.
-
-
Microscopy and Image Acquisition:
-
Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor, acceptor, and FRET channels).
-
Acquire images in three channels:
-
Donor channel (excite donor, detect donor emission).
-
Acceptor channel (excite acceptor, detect acceptor emission).
-
FRET channel (excite donor, detect acceptor emission).
-
-
Acquire images of the control strains under identical conditions.
-
-
FRET Data Analysis:
-
Perform background subtraction on all images.
-
Correct for spectral bleed-through (the leakage of donor fluorescence into the FRET channel and the direct excitation of the acceptor by the donor excitation wavelength) using the images from the control strains.
-
Calculate the FRET efficiency (E) using various methods, such as sensitized emission or acceptor photobleaching. For sensitized emission, a common formula is E = FRETc / (FRETc + γ * Donor), where FRETc is the corrected FRET intensity and γ is a factor accounting for the quantum yields and detection efficiencies of the fluorophores.
-
More advanced methods like Fluorescence Lifetime Imaging Microscopy (FLIM)-FRET can provide more robust quantification by measuring the decrease in the donor's fluorescence lifetime in the presence of the acceptor.[17][20]
-
References
- 1. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interaction: Bacterial Two Hybrid. - Research - Institut Pasteur [research.pasteur.fr]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Bacterial actin MreB assembles in complex with cell shape protein RodZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial actin MreB assembles in complex with cell shape protein RodZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of FRET Assay for the Screening of Growth Inhibitors of Escherichia coli Reveals Elongasome Assembly Dynamics | MDPI [mdpi.com]
- 8. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. Rotate into shape: MreB and bacterial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Detection of in vivo Protein Interactions in All Bacterial Components by Förster Resonance Energy Transfer with the Superfolder mTurquoise2 ox-mNeongreen FRET Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 20. FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MreC and MreD balance the interaction between the elongasome proteins PBP2 and RodA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing A22 as an Inhibitor of MreB Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
A22, also known as S-(3,4-dichlorobenzyl)isothiourea, is a potent and specific inhibitor of the bacterial cytoskeletal protein MreB.[1][2] MreB, a homolog of eukaryotic actin, is essential for maintaining cell shape, chromosome segregation, and cell wall synthesis in many rod-shaped bacteria.[3] By inhibiting MreB polymerization, A22 provides a powerful tool for studying bacterial cell biology and serves as a lead compound for the development of novel antibiotics.[1][2] These application notes provide detailed protocols for utilizing A22 to study MreB function in bacteria.
Mechanism of Action
A22 acts as a competitive inhibitor of ATP binding to MreB.[1][4][5] This inhibition prevents the proper polymerization of MreB filaments. While some studies initially suggested A22 binds directly in the ATP-binding pocket, more recent crystallographic and simulation studies indicate that A22 binds to a pocket adjacent to the nucleotide-binding site.[6] This binding event is thought to impede the conformational changes in MreB that are necessary for polymerization, effectively locking MreB in a low-affinity state for filament formation.[4][6] The disruption of MreB filaments leads to a loss of cell shape, causing rod-shaped bacteria to become spherical, and ultimately affects cell viability.[3]
Data Presentation
Quantitative Effects of A22 on MreB and Bacterial Cells
| Parameter | Organism/System | Value | Reference |
| Binding Affinity (Kd) | In vitro MreB | Micromolar affinity | [1] |
| Effect on MreB Polymerization | In vitro | Increases the critical concentration for ATP-bound MreB assembly from ~500 nM to ~2000 nM. | [1][4][5] |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa (clinical isolates) | 2 - 64 µg/mL | [2] |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli (clinical isolates) | 4 - 64 µg/mL | [2] |
| IC50 | Escherichia coli | Not explicitly stated, but growth inhibition is dose-dependent. | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of A22
This protocol outlines the determination of the MIC of A22 against a bacterial strain of interest using the broth microdilution method.
Materials:
-
A22 compound (hydrochloride salt is soluble in water)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare A22 Stock Solution: Prepare a stock solution of A22 in sterile water or DMSO. A stock concentration of 1 mg/mL is recommended.
-
Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6). c. Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of A22: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the A22 stock solution (or a working dilution) to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: A well containing 200 µL of inoculated CAMHB without A22.
-
Negative Control: A well containing 200 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of A22 at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the OD600 of each well using a microplate reader.
Protocol 2: In Vitro MreB Polymerization Assay using Light Scattering
This protocol describes how to monitor the effect of A22 on the polymerization of purified MreB protein in real-time using right-angle light scattering.
Materials:
-
Purified this compound
-
Polymerization Buffer (e.g., 10 mM Imidazole pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA)
-
ATP solution (e.g., 100 mM)
-
A22 stock solution (in DMSO or water)
-
Fluorometer or a dedicated light scattering instrument with a 90° detection angle.
Procedure:
-
Protein Preparation: Thaw purified MreB on ice. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to remove any aggregates. Determine the protein concentration of the supernatant.
-
Reaction Setup: a. In a clean cuvette, add Polymerization Buffer to a final volume of, for example, 200 µL. b. Add the desired concentration of A22 or the vehicle control (DMSO). c. Add purified MreB to the desired final concentration (e.g., 5 µM).
-
Initiation of Polymerization: a. Place the cuvette in the light scattering instrument and allow the temperature to equilibrate. b. Initiate the polymerization reaction by adding ATP to a final concentration of 1 mM.
-
Data Acquisition: Monitor the increase in light scattering intensity over time at a fixed wavelength (e.g., 350 nm). Collect data points every few seconds for at least 30-60 minutes.
-
Data Analysis: Plot the light scattering intensity as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the polymerization kinetics in the presence and absence of A22.
Protocol 3: Visualization of MreB Disruption in Bacterial Cells by Fluorescence Microscopy
This protocol allows for the direct visualization of the effect of A22 on MreB localization and cell morphology using fluorescence microscopy. This protocol assumes the use of a bacterial strain expressing a fluorescently tagged MreB (e.g., MreB-GFP).
Materials:
-
Bacterial strain expressing a fluorescently tagged MreB.
-
Appropriate growth medium.
-
A22 stock solution.
-
Microscope slides and coverslips.
-
Agarose (B213101) pads (1% agarose in growth medium).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Grow the bacterial strain expressing fluorescently tagged MreB to the mid-logarithmic phase.
-
A22 Treatment: a. Divide the culture into two aliquots. To one, add A22 to the desired final concentration (e.g., 10 µg/mL). To the other, add an equivalent volume of the vehicle control. b. Incubate both cultures under normal growth conditions for a desired period (e.g., 30 minutes to 2 hours).
-
Sample Preparation for Microscopy: a. Prepare a 1% agarose pad by melting agarose in the growth medium and pipetting a small drop onto a microscope slide. Place another slide on top to flatten the pad. b. Once solidified, remove the top slide. c. Pipette a small volume (1-2 µL) of the treated and untreated cell cultures onto the agarose pad. d. Gently place a coverslip over the cells.
-
Fluorescence Microscopy: a. Observe the cells using a fluorescence microscope. b. Acquire images in both the phase-contrast and fluorescence channels.
-
Image Analysis: a. In untreated cells, MreB-GFP should localize in helical filaments along the cell periphery. b. In A22-treated cells, observe for the delocalization of the MreB-GFP signal, resulting in a diffuse cytoplasmic fluorescence. c. Analyze changes in cell morphology, noting the transition from rod-shaped to spherical cells.
Visualizations
Caption: A22 inhibits MreB function by preventing polymerization.
Caption: Workflow for determining the MIC of A22.
Caption: Workflow for visualizing A22's effect on MreB.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of A22 on the Conformation of Bacterial Actin MreB [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cryo-Electron Microscopy of MreB Filaments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of bacterial MreB filaments using cryo-electron microscopy (cryo-EM). MreB, a prokaryotic homolog of actin, is a crucial protein involved in maintaining cell shape, cell division, and chromosome segregation in many bacteria.[1][2] Its filamentous structures are dynamic and essential for these cellular processes, making MreB an attractive target for novel antimicrobial drug development. Cryo-EM offers the unique capability to visualize these delicate filaments in their near-native state, providing invaluable insights into their architecture, assembly, and interactions with other cellular components.
Application Notes
Cryo-EM has been instrumental in revealing the unique structural features of MreB filaments. Unlike the polar, helical filaments of eukaryotic actin, MreB polymerizes into antiparallel double protofilaments.[3][4][5] This antiparallel arrangement is crucial for its function, allowing for interaction with the cell membrane and other proteins, such as RodZ.[4]
Key findings from cryo-EM studies of MreB filaments include:
-
Antiparallel Arrangement: MreB protofilaments associate in an antiparallel fashion, a feature that distinguishes them from other actin-like proteins.[3][4][5]
-
Membrane Association: MreB filaments directly bind to lipid membranes, a process that can induce membrane curvature.[3][5][6] This interaction is often mediated by an N-terminal amphipathic helix or a hydrophobic loop.[4][5]
-
Sheet and Bundle Formation: In vitro, MreB can assemble into larger, higher-order structures such as sheets and bundles, a process influenced by factors like nucleotide (ATP/GTP) presence, ionic conditions, pH, and temperature.[7]
-
Nucleotide Dependence: The polymerization of MreB is dependent on the presence of nucleotides like ATP or GTP.[7][8] The nucleotide state can also influence the filament's organization.[5]
The structural information obtained through cryo-EM is vital for understanding the molecular basis of bacterial cell shape determination and for the rational design of inhibitors that target MreB function.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from cryo-EM and related biophysical studies of MreB filaments.
Table 1: MreB Filament Dimensions
| Parameter | Value | Organism/Condition | Reference |
| Subunit Repeat | ~50 Å | Bacillus subtilis | [7] |
| Filament Radius | ~50 Å | Bacillus subtilis | [7] |
| Helical Repeat | ~200 Å | Bacillus subtilis (in sheets) | [7] |
| Longitudinal Subunit Repeat | ~5 nm | Thermotoga maritima on lipid tubes | [3] |
| Lipid Bilayer Thickness | ~7 nm | E. coli lipid extract | [3] |
| MreB-coated Lipid Bilayer Thickness | ~12.5 nm | Thermotoga maritima on lipid tubes | [3] |
Table 2: MreB Polymerization Kinetics
| Condition | Observation | Organism | Reference |
| 150 mM KCl and ATP | Polymerization observed | In vitro | [7] |
| 150 mM KCl and GTP | Polymerization observed | In vitro | [7] |
| 350 mM KCl and ATP | Polymerization observed | In vitro | [7] |
| 350 mM KCl and GTP | Polymerization observed | In vitro | [7] |
| 12 °C | Slower polymerization | In vitro with ATP | [7] |
| 24 °C | Moderate polymerization | In vitro with ATP | [7] |
| 37 °C | Faster polymerization | In vitro with ATP | [7] |
| 70 mM KCl and ATP | Polymerization observed | In vitro | [7] |
| 70 mM NaCl and ATP | Polymerization observed | In vitro | [7] |
Experimental Protocols
This section provides detailed methodologies for the cryo-EM analysis of MreB filaments, synthesized from established research.
Protocol 1: MreB Protein Purification
A reliable method for obtaining pure, polymerization-competent MreB is crucial for successful cryo-EM studies. The following protocol is a generalized approach based on methods for E. coli MreB.[9]
-
Overexpression: Transform E. coli cells with a plasmid encoding the this compound. Grow the culture to mid-log phase and induce protein expression.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing KCl, EDTA, DTT, and a mild detergent like Triton X-100.[9]
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to pellet cell debris and membranes.[9]
-
Purification: The purification protocol for MreB can be complex and may require optimization. It often involves multiple chromatography steps to separate MreB from other cellular components.
-
Quality Control: Assess the purity and concentration of the purified MreB using SDS-PAGE and a protein concentration assay. Confirm the protein's ability to polymerize using light scattering assays and negative stain electron microscopy.[9]
Protocol 2: In Vitro MreB Filament Polymerization
-
Polymerization Buffer: Prepare a polymerization buffer containing components such as KCl, MgCl₂, and a buffering agent to maintain a physiological pH (e.g., pH 7.7).[7]
-
Initiation: To a solution of purified this compound, add ATP or GTP to a final concentration of 1-2 mM to initiate polymerization.[7]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 24 °C or 37 °C) to allow for filament formation.[7] The incubation time can vary depending on the desired filament length and density.
-
Liposome Co-assembly (Optional): To study MreB-membrane interactions, liposomes prepared from E. coli total lipid extract can be included in the polymerization reaction.[3][6]
Protocol 3: Cryo-EM Sample Preparation (Vitrification)
-
Grid Preparation: Use holey carbon-coated copper grids. Glow-discharge the grids immediately before use to make the carbon surface hydrophilic.
-
Sample Application: Apply 3-4 µL of the MreB filament solution to the glow-discharged grid.
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample spanning the holes of the carbon film. The blotting time is a critical parameter that needs to be optimized.
-
Plunge Freezing: Immediately plunge the grid into a cryogen, such as liquid ethane (B1197151) cooled by liquid nitrogen, using a vitrification apparatus (e.g., Vitrobot). This rapid freezing process vitrifies the sample, preventing the formation of ice crystals that would damage the delicate filament structures.
Protocol 4: Cryo-EM Data Acquisition
-
Microscope Setup: Use a transmission electron microscope (TEM) equipped with a field emission gun (FEG) and a direct electron detector, operated at cryogenic temperatures.
-
Low-Dose Imaging: Acquire images using low-dose procedures to minimize radiation damage to the specimen. This involves using a low electron dose for focusing and a higher dose only for the final image acquisition.
-
Data Collection Strategy: For filamentous structures like MreB, a helical data collection strategy may be employed. Alternatively, single-particle analysis can be used by treating filament segments as individual particles.
Protocol 5: Cryo-EM Image Processing and 3D Reconstruction
-
Motion Correction: The raw movie frames are aligned to correct for beam-induced motion.
-
CTF Estimation and Correction: The contrast transfer function (CTF) of the microscope is estimated and corrected for each micrograph.
-
Particle Picking: Individual MreB filament segments are selected from the corrected micrographs.
-
2D Classification: The selected particles are classified into different 2D class averages to remove noise and select for homogeneous populations.
-
3D Reconstruction: An initial 3D model is generated, which is then refined against the 2D class averages to produce a high-resolution 3D reconstruction of the MreB filament. Various software packages like RELION, CryoSPARC, or EMAN2 can be used for this workflow.[10]
Visualizations
The following diagrams illustrate key concepts and workflows related to the cryo-EM of MreB filaments.
Caption: MreB functional pathway.
Caption: Cryo-EM workflow for MreB filaments.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MreB - Wikipedia [en.wikipedia.org]
- 3. Bacterial actin MreB forms antiparallel double filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial actin MreB forms antiparallel double filaments | eLife [elifesciences.org]
- 5. rupress.org [rupress.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Filament Structure, Organization, and Dynamics in MreB Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frederick.cancer.gov [frederick.cancer.gov]
Application Notes and Protocols for Single-Molecule Imaging of MreB Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
MreB, a prokaryotic homolog of actin, is a crucial cytoskeletal protein that plays a pivotal role in maintaining cell shape, organizing the cell wall synthesis machinery, and chromosome segregation in many rod-shaped bacteria.[1][2][3] Understanding the dynamic behavior of individual MreB molecules and filaments is essential for elucidating its molecular mechanisms and for the development of novel antimicrobial agents targeting the bacterial cytoskeleton.[4] Single-molecule imaging techniques, such as Total Internal Reflection Fluorescence Microscopy (TIRFM) and Super-Resolution Microscopy (e.g., Structured Illumination Microscopy - SIM), have emerged as powerful tools to visualize and quantify the dynamics of MreB in living bacterial cells at unprecedented spatial and temporal resolution.[3][5][6]
These application notes provide a comprehensive overview and detailed protocols for studying MreB dynamics using single-molecule imaging. They are intended to guide researchers in designing and executing experiments, analyzing data, and interpreting the results in the context of bacterial cell biology and drug discovery.
Data Presentation: Quantitative Analysis of MreB Dynamics
Single-molecule tracking (SMT) and super-resolution imaging have enabled the quantification of various parameters of MreB dynamics. The following tables summarize key findings from different studies, providing a comparative overview of MreB behavior in various bacterial species and under different experimental conditions.
| Parameter | Value | Organism | Method | Reference |
| Filament Velocity | 37 ± 16 nm/s | Bacillus subtilis | TIRF-SIM | [5] |
| ~19 nm/s | Bacillus subtilis | TIRF-SIM | [7] | |
| 41 nm/s | Bacillus subtilis | SMT | [8] | |
| 6.0 ± 0.2 nm/s | Caulobacter crescentus | Single-molecule fluorescence | [1] | |
| Filament Length | 469 ± 261 nm | Bacillus subtilis | TIRF-SIM | [5] |
| 392 ± 23 nm | Caulobacter crescentus | Single-molecule fluorescence | [1] | |
| < 200 nm (average) | Bacillus subtilis | SIM-TIRF | [9] | |
| Trajectory Angle (relative to long axis) | 88 ± 8° | Bacillus subtilis | TIRF-SIM | [5] |
| Diffusion Coefficient (Slow-moving fraction) | 0.044 ± 0.005 µm²/s | Bacillus subtilis | SMT | [5][10] |
| Diffusion Coefficient (Fast-moving fraction) | 0.53 ± 0.08 µm²/s | Bacillus subtilis | SMT | [5][10] |
Experimental Protocols
Protocol 1: Strain Construction and Fluorescent Protein Fusion Expression
Objective: To generate bacterial strains expressing MreB fused to a fluorescent protein (e.g., GFP, YFP) at levels suitable for single-molecule imaging.
Materials:
-
Bacterial strain of interest (e.g., Bacillus subtilis, Caulobacter crescentus, Escherichia coli)
-
Plasmids for fluorescent protein fusions
-
Inducible promoter systems (e.g., xylose, IPTG)
-
Standard molecular biology reagents and equipment
Procedure:
-
Strain Engineering: Construct a merodiploid strain containing a wild-type, unlabeled copy of mreB under its native promoter and a second copy of mreB fused to a fluorescent protein (e.g., gfp-mreB, yfp-mreB) under the control of an inducible promoter.[1][11] This ensures that the fusion protein does not interfere with normal cell function and that its expression can be tightly controlled.
-
Inducer Titration: To achieve single-molecule visualization, it is crucial to express the fluorescently tagged MreB at very low levels.[3][10] This is accomplished by titrating the concentration of the inducer. For example, using a xylose-inducible promoter, concentrations as low as 0.0006% to 0.01% xylose are often used.[5][6][10]
-
Verification: Confirm the expression of the fusion protein via Western blotting and verify that the cells exhibit wild-type morphology and growth rates at the low induction levels used for imaging.[10]
Protocol 2: Sample Preparation for Live-Cell Imaging
Objective: To immobilize bacterial cells for high-resolution imaging while maintaining their physiological activity.
Materials:
-
Microscope slides and coverslips
-
Growth medium
-
Inducer (if applicable)
Procedure:
-
Culture Growth: Grow the engineered bacterial strain in the appropriate liquid medium to the desired growth phase (typically mid-exponential phase).
-
Induction: Add the pre-determined low concentration of the inducer to the culture and incubate for a sufficient time to allow for the expression of the MreB fusion protein.
-
Agarose Pad Preparation: Prepare a 1-2% agarose pad using the same growth medium. This can be done by melting the agarose in the medium and pipetting a small volume onto a microscope slide, then quickly placing another slide on top to create a thin, flat pad.
-
Cell Mounting: Once the agarose has solidified, remove the top slide. Pipette a small volume (1-2 µL) of the bacterial culture onto the agarose pad.
-
Coverslip Placement: Gently place a clean coverslip over the cells on the agarose pad and seal the edges with nail polish or a suitable sealant to prevent drying during imaging.
Protocol 3: Single-Molecule Imaging using TIRF Microscopy
Objective: To visualize and track the movement of individual MreB molecules at the cell membrane with high signal-to-noise ratio.
Microscopy Setup:
-
An inverted microscope equipped with a high numerical aperture objective (e.g., 100x, NA > 1.45).
-
TIRF illumination module with appropriate laser lines for the chosen fluorescent protein (e.g., 488 nm for GFP, 514 nm for YFP).
-
A sensitive camera, such as an Electron Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera.
-
Environmental chamber to maintain the sample at the optimal growth temperature (e.g., 30°C or 37°C).
Imaging Parameters:
-
Frame Rate: For tracking the dynamics of MreB filaments, a frame rate of 2 frames per second (500 ms (B15284909) exposure) can be used.[5] For tracking the diffusion of single MreB molecules, a much faster frame rate of 50 frames per second (20 ms exposure) is necessary.[5]
-
Laser Power: Use the lowest possible laser power that still provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Acquisition Time: Acquire time-lapse series for a duration that allows for the observation of MreB dynamics without significant photobleaching. For slowly moving filaments, this could be on the order of seconds to minutes, while for fast-diffusing molecules, shorter acquisition times are used.
Protocol 4: Data Analysis of Single-Molecule Tracks
Objective: To extract quantitative data on MreB dynamics from the acquired image series.
Software:
-
ImageJ/Fiji with tracking plugins (e.g., TrackMate)
-
Custom scripts in MATLAB or Python
Procedure:
-
Particle Detection: Use an automated or semi-automated particle detection algorithm to identify the fluorescent spots corresponding to single MreB molecules in each frame of the time-lapse series.
-
Tracking: Link the detected particles between frames to reconstruct the trajectories of individual molecules.
-
Mean Squared Displacement (MSD) Analysis: For each trajectory, calculate the MSD as a function of time lag (τ).
-
For diffusing molecules, the MSD plot will be linear, and the diffusion coefficient (D) can be calculated from the slope.
-
For molecules undergoing directed motion, the MSD plot will be quadratic.
-
-
Velocity and Trajectory Analysis: For molecules exhibiting directed motion, calculate the instantaneous velocity, average velocity, and the length and orientation of the trajectory.
-
Population Analysis: Analyze the distribution of diffusion coefficients and velocities to identify different populations of MreB molecules (e.g., a slow-moving, filament-associated fraction and a fast-moving, diffusive fraction).[3][5][10]
Visualizations
Experimental Workflow for Single-Molecule Imaging of MreB
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Dynamic Localization of MreB in Vibrio parahaemolyticus and in the Ectopic Host Bacterium Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring bacterial cell biology with single-molecule tracking and super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Super-Resolution Microscopy and Single-Molecule Tracking Reveal Distinct Adaptive Dynamics of MreB and of Cell Wall-Synthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Molecule and Superresolution Imaging in Live Bacteria Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superresolution Imaging of Dynamic MreB Filaments in B. subtilis—A Multiple-Motor-Driven Transport? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MreB Forms Subdiffraction Nanofilaments during Active Growth in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Super-Resolution Microscopy and Single-Molecule Tracking Reveal Distinct Adaptive Dynamics of MreB and of Cell Wall-Synthesis Enzymes [frontiersin.org]
- 11. Single molecules of the bacterial actin MreB undergo directed treadmilling motion in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays of MreB ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for quantifying the adenosine (B11128) triphosphatase (ATPase) activity of the bacterial cytoskeletal protein MreB. Understanding the enzymatic activity of MreB is crucial for elucidating its role in bacterial cell shape determination, cell division, and as a target for novel antibiotics.
Introduction
MreB, a prokaryotic homolog of eukaryotic actin, is a highly conserved protein in many rod-shaped bacteria. It polymerizes into filamentous structures that are essential for maintaining cell shape, guiding cell wall synthesis, and segregating chromosomes.[1] Similar to actin, MreB's polymerization and dynamics are regulated by the binding and hydrolysis of ATP.[1][2] The ATPase activity of MreB is intrinsically linked to its polymerization state; significant hydrolysis only occurs after MreB monomers assemble into filaments.[2] This characteristic makes the study of its ATPase activity a critical aspect of understanding its cellular function and for the screening of potential inhibitors.
This document outlines two primary methods for measuring MreB ATPase activity: the Malachite Green Phosphate (B84403) Assay and the Enzyme-Coupled Phosphate Release Assay.
Data Presentation: Quantitative Analysis of MreB ATPase Activity
The following tables summarize key quantitative data from studies on MreB ATPase activity from various bacterial species. This data is essential for comparing experimental outcomes and for the design of new studies.
Table 1: Phosphate Release Rates of MreB Homologs
| MreB Homolog | Method | Phosphate Release Rate | Reference |
| Spiroplasma eriocheiris MreB5 (SpeMreB5) | Pi release assay (MESG) | 1.5 ± 0.2 nM (Pi)/s/μM (protein) | [3] |
| Thermotoga maritima MreB (TmMreB) | Phosphate Release Assay | 0.12 ± 0.02 mol Pi/min/mol MreB | [4] |
| Thermotoga maritima MreB (TmMreB) | Phosphate Release Assay | 0.09 ± 0.02 mol Pi/min/mol MreB (with GTP) | [4] |
| Spiroplasma eriocheiris MreB1 (PrS-SpeMreB1) | Pi release assay (MESG) | ~8 nM (Pi)/s/μM (protein) (Estimated from 5.3-fold higher than SpeMreB5) | [5] |
Table 2: Observed Rate Constants (k_obs) for ATP Hydrolysis by Spiroplasma citri MreB5 (ScMreB5) and its Mutants
| Protein | k_obs (min⁻¹) | Reference |
| ScMreB5 WT | 0.15 ± 0.007 | [6] |
| ScMreB5 D12A | 0.02 ± 0.008 | [6] |
| ScMreB5 D156A | 0.08 ± 0.014 | [6] |
| ScMreB5 E134A | 0.01 ± 0.004 | [6] |
| ScMreB5 T161A | 0.0005 ± 0.001 | [6] |
| ScMreB5 D70A | 0.05 ± 0.002 | [6] |
Table 3: Critical Concentrations for MreB Polymerization
| MreB Homolog & Nucleotide | Temperature (°C) | Critical Concentration (nM) | Reference |
| T. maritima ATP-MreB | 20 | 500 | [7] |
| T. maritima GTP-MreB | 20 | Slightly higher than ATP-MreB | [7] |
| T. maritima ADP-MreB | 20 | 1700 | [7] |
| T. maritima ATP-MreB | 60 | 55 | [7] |
| T. maritima ATP-MreB | 5 | 2100 | [7] |
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: General workflow for determining MreB ATPase activity.
Caption: Principle of the Malachite Green assay for phosphate detection.
Caption: Principle of the continuous enzyme-coupled (MESG) assay.
Experimental Protocols
Protocol 1: Malachite Green Phosphate Assay (Endpoint)
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released at the end of the ATPase reaction.[6][8][9] It is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate.[10]
Materials:
-
Purified this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM KCl
-
ATP solution (e.g., 100 mM stock)
-
MgCl₂ solution (e.g., 100 mM stock)
-
Malachite Green Reagent (commercially available kits are recommended, e.g., from G-Biosciences or Anaspec)[10][11]
-
Phosphate Standard (e.g., 1 mM KH₂PO₄)
-
96-well non-binding microplate
-
Microplate reader
Procedure:
-
Preparation of Phosphate Standards:
-
Prepare a series of phosphate standards (e.g., 0 to 50 µM) by diluting the Phosphate Standard stock in the Assay Buffer. This is crucial for converting absorbance readings to phosphate concentrations.
-
-
Reaction Setup:
-
Prepare a master mix containing Assay Buffer, ATP, and MgCl₂. A typical final concentration is 1 mM ATP and 1 mM MgCl₂.[6][8]
-
In the wells of the 96-well plate, add the desired volume of the master mix.
-
Include "no enzyme" controls containing only the master mix to determine background ATP hydrolysis.
-
-
Initiation of Reaction:
-
Prior to starting the reaction, pre-spin the purified this compound at high speed (e.g., 22,000 x g) for 20 minutes at 4°C to remove any aggregates.[6][8]
-
Initiate the reaction by adding this compound to the master mix. A typical final concentration of MreB is 5-10 µM.[6][9]
-
The final reaction volume can be between 50-100 µL.
-
-
Incubation:
-
Incubate the plate at the desired temperature (e.g., 20°C, 37°C) for a set period (e.g., 10, 20, 30 minutes). Time points should be chosen to ensure the reaction is in the linear range.
-
-
Termination and Color Development:
-
Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent is typically acidic and will denature the this compound.
-
Incubate at room temperature for 10-15 minutes to allow for full color development.[10]
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength between 600-660 nm using a microplate reader.[10]
-
Subtract the absorbance of the "no enzyme" control from the sample readings.
-
Use the phosphate standard curve to calculate the concentration of Pi released in each sample.
-
Calculate the specific activity of MreB (e.g., in nmol Pi released per minute per mg of MreB).
-
Protocol 2: Enzyme-Coupled Phosphate Release Assay (Continuous)
This is a continuous spectrophotometric assay that allows for real-time measurement of Pi release.[3][12][13] It couples the release of phosphate to the enzymatic conversion of a substrate, resulting in a change in absorbance. The most common system uses purine nucleoside phosphorylase (PNP) and its substrate 2-amino-6-mercapto-7-methylpurine riboside (MESG).
Materials:
-
Purified this compound
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 200 mM Arginine-HCl, 5 mM DTT
-
ATP solution
-
MgCl₂ solution
-
MESG (substrate for PNP)
-
PNP (enzyme)
-
UV-transparent cuvette or microplate
-
Spectrophotometer or microplate reader capable of kinetic measurements
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a cuvette or microplate well containing Assay Buffer, this compound, MESG, and PNP.
-
Equilibrate the mixture to the desired reaction temperature in the spectrophotometer.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a mixture of ATP and MgCl₂ to the reaction setup.[3]
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 360 nm over time. The phosphorolysis of MESG by PNP in the presence of Pi results in a product that absorbs at this wavelength.
-
Record data at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to establish a linear rate of reaction.
-
-
Analysis:
-
Determine the rate of change in absorbance (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of Pi release using the known extinction coefficient for the product of the MESG reaction.
-
Calculate the specific ATPase activity of MreB.
-
Considerations and Troubleshooting
-
MreB Polymerization: MreB's ATPase activity is dependent on its polymerization.[2] Ensure that the buffer conditions (e.g., presence of Mg²⁺, appropriate salt concentration) are conducive to MreB filament formation.[7]
-
Protein Aggregation: Aggregated MreB can lead to inaccurate results. Always centrifuge the protein stock immediately before use.
-
Background ATP Hydrolysis: ATP can hydrolyze spontaneously, especially at elevated temperatures. Always include "no enzyme" controls.
-
Interfering Substances: For the Malachite Green assay, be aware that high concentrations of detergents or glycerol (B35011) can interfere with color development.[11][14] It is crucial to include these substances in the phosphate standard curve if they are present in the sample.
-
Inhibitor Screening: Both assays are suitable for high-throughput screening of MreB inhibitors. Potential inhibitors like A22 can be added to the reaction mixture to determine their effect on ATPase activity.[1][15]
By following these detailed protocols and considering the key variables, researchers can obtain reliable and reproducible measurements of MreB ATPase activity, furthering our understanding of this essential bacterial protein and aiding in the development of novel antibacterial agents.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. GTPase Activity, Structure, and Mechanical Properties of Filaments Assembled from Bacterial Cytoskeleton Protein MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. Filament organization of the bacterial actin MreB is dependent on the nucleotide state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and ATPase Activity Measurement of Spiroplasma MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and ATPase Activity Measurement of Spiroplasma MreB | Springer Nature Experiments [experiments.springernature.com]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
Application Notes and Protocols for Studying MreB Function in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction: MreB, the bacterial homolog of eukaryotic actin, is a crucial cytoskeletal protein in many rod-shaped bacteria, including Escherichia coli. It plays a central role in maintaining cell shape, organizing the cell wall synthesis machinery, and is implicated in chromosome segregation.[1][2][3] Understanding the function of MreB is critical for both fundamental cell biology and the development of novel antimicrobial agents. This document provides detailed application notes and protocols for the key genetic and chemical-genetic tools used to investigate MreB function in E. coli.
Fluorescent Protein Fusions for In Vivo Localization and Dynamics
Application Note
Visualizing MreB in living cells is fundamental to understanding its organization and dynamics. The primary tool for this is the fusion of MreB to a fluorescent protein (FP). Early studies often used N-terminal fusions, such as YFP-MreB. However, it has been demonstrated that N-terminal fusions can be artifactual, inducing the formation of extended helical structures that are not observed with native MreB.[4][5]
Current best practices favor the use of "sandwich" fusions, where the fluorescent protein (e.g., mCherry, msfGFP, RFP) is inserted into a non-conserved, surface-exposed loop of the MreB protein.[4][6][7] These fusions, such as MreB-RFPsw, are largely functional and complement a deletion of the native mreB gene.[6][7] Instead of long helices, these functional fusions reveal a more punctate or patchy localization pattern of MreB filaments that move circumferentially around the cell.[1][5][6] This motion is not driven by MreB polymerization itself but by the activity of the cell wall synthesis machinery.[6] Super-resolution microscopy techniques like Structured Illumination Microscopy (SIM) have further resolved these patches into short, dynamic filaments.[7][8]
Key Applications:
-
Determination of MreB subcellular localization and organization.
-
Tracking the dynamics and movement of MreB filaments.
-
Studying the co-localization of MreB with other proteins involved in cell wall synthesis or cell division.
-
Assessing the impact of mutations or drug treatments on MreB structure and dynamics.
Experimental Workflow: Construction and Imaging of MreB Sandwich Fusions
References
- 1. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli | The EMBO Journal [link.springer.com]
- 3. How to Build a Bacterial Cell: MreB as the Foreman of E. coli Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Helical MreB Cytoskeleton in Escherichia coli MC1000/pLE7 Is an Artifact of the N-Terminal Yellow Fluorescent Protein Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The helical MreB cytoskeleton in Escherichia coli MC1000/pLE7 is an artifact of the N-Terminal yellow fluorescent protein tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Motion of variable-length MreB filaments at the bacterial cell membrane influences cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Creation and Analysis of MreB Mutant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
MreB, a prokaryotic homolog of actin, is a crucial determinant of cell shape in many rod-shaped bacteria.[1] It forms filamentous structures beneath the cell membrane that orchestrate the synthesis of the peptidoglycan cell wall, thereby dictating cell morphology and integrity.[2][3][4] Dysregulation of MreB function through mutation or inhibition leads to defects in cell shape, often resulting in spherical cells, and can impact viability, making it an attractive target for novel antimicrobial agents.[1][4][5]
These application notes provide detailed protocols for the creation of MreB mutant strains, focusing on site-directed mutagenesis, and for the subsequent analysis of their phenotypes. The described methods will enable researchers to investigate the structure-function relationships of MreB, to understand its role in bacterial physiology, and to screen for compounds that modulate its activity.
MreB Signaling and Role in Cell Wall Synthesis
MreB is a central organizer of the elongasome, the multi-protein complex responsible for cell wall elongation.[5][6] It directly or indirectly interacts with several key proteins, including RodZ, MreC, and MreD, to link the cytoplasmic MreB filaments to the periplasmic peptidoglycan synthesis machinery.[3][7][8][9][10] The transmembrane protein RodZ is particularly critical, as it couples MreB to the cell wall synthesis enzymes.[4][7][11][12] The dynamic rotation of MreB filaments around the cell circumference is dependent on active cell wall synthesis, suggesting a feedback mechanism where the synthesis machinery's movement drives MreB rotation.[2] This coordinated action ensures the uniform insertion of new peptidoglycan precursors, maintaining a consistent rod shape during cell growth.[2][3]
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. lsi.princeton.edu [lsi.princeton.edu]
- 5. Video: Site-Directed Mutagenesis for In Vitro and In Vivo Experiments Exemplified with RNA Interactions in Escherichia Coli [jove.com]
- 6. protocols.io [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. Mutagenesis and Functional Selection Protocols for Directed Evolution of Proteins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RodZ links MreB to cell wall synthesis to mediate MreB rotation and robust morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Application of MreB Inhibitors in Microbiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MreB, a prokaryotic homolog of actin, is a crucial cytoskeletal protein in many rod-shaped bacteria. It plays a pivotal role in maintaining cell shape, chromosome segregation, cell division, and polarity.[1] MreB polymerizes into filamentous structures that are associated with the inner leaflet of the cytoplasmic membrane, where they orchestrate the synthesis of the peptidoglycan cell wall. Given its essentiality and conservation across numerous pathogenic bacteria, MreB has emerged as a promising target for the development of novel antibiotics.[1][2] MreB inhibitors are small molecules that disrupt the function of the MreB cytoskeleton, leading to profound effects on bacterial morphology, viability, and virulence. These inhibitors serve as invaluable tools in microbiology research to dissect the fundamental processes of bacterial cell biology and as lead compounds in the discovery of new antibacterial agents.
Mechanism of Action of MreB Inhibitors
MreB inhibitors primarily function by interfering with the polymerization dynamics of MreB filaments. The most extensively studied MreB inhibitor, A22 (S-(3,4-dichlorobenzyl)isothiourea), acts by binding to the ATP-binding pocket of MreB.[3][4] This binding event is thought to induce a conformational change in MreB that is unfavorable for polymerization, effectively sequestering MreB monomers and leading to the disassembly of existing filaments.[3][4] Some evidence suggests A22 may not be a direct competitive inhibitor of ATP binding but rather binds to a site adjacent to the nucleotide-binding pocket, allosterically affecting ATP hydrolysis and filament stability. Another class of MreB inhibitors, such as CBR-4830, also disrupts MreB function, leading to similar phenotypic effects.[1]
The depolymerization of MreB filaments has a cascade of downstream effects. The spatial organization of the cell wall synthesis machinery, which is guided by the MreB cytoskeleton, becomes disorganized.[5] This leads to a loss of the characteristic rod shape, and the bacteria typically become spherical or ovoid.[1][6] Furthermore, the mislocalization of proteins involved in cell division and chromosome segregation results in defects in these essential processes, ultimately leading to cell death.[1]
Diagram of MreB Signaling Pathway and Inhibition
Caption: MreB polymerization is essential for key cellular processes. Inhibitors disrupt this cycle.
Applications in Microbiology Research
MreB inhibitors have become indispensable tools for studying various aspects of bacterial physiology and for exploring new antimicrobial strategies.
Investigation of Bacterial Morphology and Cytoskeleton Dynamics
The most immediate and striking effect of MreB inhibitors is the alteration of bacterial cell shape. This property is widely exploited to study the role of the cytoskeleton in morphogenesis. By treating bacteria with MreB inhibitors and observing the resulting changes in cell shape using microscopy, researchers can gain insights into the mechanisms that govern bacterial morphology.
Quantitative Data on the Effects of MreB Inhibitors on Bacterial Morphology
| Inhibitor | Bacterium | Concentration | Effect on Cell Morphology | Reference |
| A22 | Escherichia coli | 10 µg/mL | Transition from rod to spherical shape within minutes.[5] | [5] |
| A22 | Pseudomonas aeruginosa | 2-64 µg/mL (MIC) | Dose-dependent inhibition of growth and morphological changes.[2] | [2] |
| A22 | Caulobacter crescentus | 10 µg/mL | Cells become lemon-shaped. | |
| CBR-4830 | Pseudomonas aeruginosa | - | Induces coccoid shape in efflux-compromised strains.[1] | [1] |
Studies on Biofilm Formation and Development
Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which are notoriously resistant to antibiotics. MreB has been implicated in the initial stages of biofilm formation, including surface attachment and motility.[1] MreB inhibitors are therefore valuable for investigating the role of the cytoskeleton in biofilm development and for exploring anti-biofilm strategies.
Quantitative Data on the Effects of MreB Inhibitors on Biofilm Formation
| Inhibitor | Bacterium | Concentration | % Biofilm Inhibition | Reference |
| A22 | Pseudomonas aeruginosa | Sub-MIC to MIC | Significant inhibition of biofilm formation.[2] | [2] |
| A22 | Escherichia coli | Mid-level dosage | Significantly decreased biofilm density.[7][8] | [7][8] |
| A22 in combination with Ceftazidime | Pseudomonas aeruginosa | Sub-MIC | Synergistic inhibition of biofilm formation.[9] | [9] |
| A22 in combination with Azithromycin | Escherichia coli | Sub-MIC | Synergistic inhibition of biofilm formation.[9] | [9] |
Synergistic Antibiotic Activity
The disruption of the bacterial cytoskeleton by MreB inhibitors can render bacteria more susceptible to conventional antibiotics. This synergistic effect is a promising area of research for combating antibiotic resistance. By combining MreB inhibitors with existing antibiotics, it may be possible to enhance their efficacy and overcome resistance mechanisms.
Quantitative Data on the Synergistic Activity of MreB Inhibitors
| MreB Inhibitor | Antibiotic | Bacterium | Observation | Reference |
| A22 | Ceftazidime, Meropenem | Pseudomonas aeruginosa | Synergistic antibacterial and antibiofilm activity.[2] | [2] |
| A22 | Cefoxitin, Azithromycin | Escherichia coli | Synergistic antibacterial and antibiofilm activity.[2] | [2] |
Experimental Protocols
Protocol 1: Analysis of Bacterial Morphology using Phase-Contrast Microscopy
This protocol describes how to observe changes in bacterial morphology upon treatment with an MreB inhibitor using phase-contrast microscopy.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MreB inhibitor stock solution (e.g., A22 in DMSO)
-
Culture medium (e.g., LB broth)
-
Microscope slides and coverslips
-
Phase-contrast microscope with a high-magnification objective (e.g., 100x oil immersion)
-
Immersion oil
Procedure:
-
Prepare Bacterial Culture: Inoculate fresh culture medium with the bacterial strain of interest and grow until it reaches the mid-logarithmic phase (OD600 of ~0.4-0.6).
-
Inhibitor Treatment:
-
Prepare a series of dilutions of the MreB inhibitor in the culture medium. A vehicle control (e.g., DMSO) should be included.
-
Add the inhibitor to the bacterial culture at the desired final concentrations.
-
Incubate the treated and control cultures under appropriate growth conditions for a specific time course (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Sample Preparation for Microscopy:
-
Take a small aliquot (e.g., 5 µL) from each treated and control culture.
-
Place the aliquot onto a clean microscope slide.
-
Gently place a coverslip over the drop, avoiding air bubbles.
-
-
Microscopy:
-
Place the slide on the microscope stage.
-
Start with a lower magnification objective to locate the focal plane.
-
Switch to the high-magnification oil immersion objective. Place a drop of immersion oil on the coverslip before the objective lens makes contact.
-
Observe and capture images of the bacterial cells. Note any changes in cell shape, size, and arrangement.
-
Workflow for Morphological Analysis
Caption: Workflow for analyzing bacterial morphology changes after MreB inhibitor treatment.
Protocol 2: Quantification of Biofilm Formation using Crystal Violet Assay
This protocol provides a method to quantify the effect of MreB inhibitors on biofilm formation.
Materials:
-
Bacterial culture
-
MreB inhibitor
-
96-well flat-bottom microtiter plates
-
Culture medium
-
0.1% Crystal Violet solution
-
30% Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the bacterium. Dilute the culture in fresh medium to a specific OD600 (e.g., 0.05).
-
Inhibitor and Bacteria Plating:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of the MreB inhibitor at various concentrations (typically 2x the final desired concentration) to the wells. Include a vehicle control.
-
-
Biofilm Formation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without shaking.
-
Washing:
-
Carefully discard the planktonic cells by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.
Workflow for Crystal Violet Biofilm Assay
Caption: Step-by-step workflow for the crystal violet biofilm formation assay.
Protocol 3: Bacterial Viability Assessment using MTT Assay
This protocol details the use of the MTT assay to determine the viability of bacteria after treatment with MreB inhibitors.
Materials:
-
Bacterial culture
-
MreB inhibitor
-
96-well microtiter plates
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Prepare Bacterial Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
In a 96-well plate, add 100 µL of the bacterial culture to each well.
-
Add 100 µL of the MreB inhibitor at various concentrations. Include a vehicle control and a no-cell control.
-
Incubate under appropriate growth conditions for the desired treatment time.
-
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Workflow for Bacterial Viability MTT Assay
Caption: A simplified workflow for assessing bacterial viability using the MTT assay.
Conclusion
MreB inhibitors are powerful tools in microbiology research, enabling detailed investigations into the bacterial cytoskeleton's role in fundamental cellular processes. The protocols and data presented here provide a framework for researchers to utilize these compounds effectively in their studies of bacterial morphology, biofilm formation, and for the development of novel antimicrobial strategies. As our understanding of the MreB cytoskeleton expands, the applications of its inhibitors will undoubtedly continue to grow, offering new avenues for both basic research and therapeutic development.
References
- 1. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 2. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying MreB-Membrane Interactions with Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
MreB, a prokaryotic homolog of actin, is a crucial determinant of cell shape in many rod-shaped bacteria. Its ability to form filamentous structures that associate with the inner leaflet of the cytoplasmic membrane is fundamental to its function in guiding cell wall synthesis. Understanding the intricacies of MreB-membrane interactions is therefore a key area of research for comprehending bacterial cell morphogenesis and for the development of novel antimicrobial strategies. Liposomes, as simplified model membrane systems, provide a powerful in vitro platform to dissect the molecular details of MreB polymerization, membrane binding, and the resulting membrane deformation.
These application notes provide an overview of the methodologies used to study the interactions between MreB and liposome (B1194612) membranes, including protocols for protein purification, liposome preparation, and binding assays.
Data Presentation
Table 1: Critical Concentrations for MreB Polymerization
| MreB Variant | Condition | Critical Concentration (µM) | Reference |
| E. coli MreB | In solution, with ATP | 1.5 | [1] |
| Geobacillus stearothermophilus MreB (MreBGs) | On lipid monolayer, with ATP | ~0.45 | [2] |
Table 2: Experimental Conditions for MreB-Liposome Interaction Studies
| Parameter | Condition | Observation | Reference |
| Protein Source | Purified T. maritima MreB | Filaments align along the greatest principal membrane curvature and can tubulate liposomes. | [3] |
| Cell-free expressed MreB and MreC | MreB filaments form at the inner membrane of liposomes. | [4][5][6][7] | |
| Lipid Composition | DOPG/DOPC/DMPC (3:2:5) | Suitable for vesicle formation and binding of MreB fused to a membrane-inserting peptide. | [4][5] |
| Negatively charged liposomes (e.g., containing DOPG) | Preferential binding of MreB-derived peptides. | [8] | |
| Nucleotide Dependence | ATP | Required for efficient polymerization of E. coli MreB and G. stearothermophilus MreB on membranes. | [1][2] |
| ADP or AMP-PNP | Do not support efficient polymerization of G. stearothermophilus MreB on lipid surfaces. | [2][9] | |
| Ion Dependence | Divalent cations (Mg2+, Ca2+) | Positively affect filament formation of B. subtilis MreB. | [10][11] |
| Monovalent ions (e.g., K+) | Negatively affect filament formation of B. subtilis MreB. High concentrations (500 mM) lead to long, stiff filaments, while lower concentrations (100 mM) result in curved, flexible filaments. | [9][10][11] | |
| Molecular Crowding | Addition of PE-PEG to the liposome membrane | Enhances MreB self-assembly and can induce liposome deformation. | [12][13] |
Experimental Protocols
Protocol 1: Purification of E. coli MreB
This protocol is adapted from methodologies designed to yield non-aggregated, native E. coli MreB.[14]
1. Overexpression:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding MreB (e.g., pET3c-mreB).
-
Grow cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce MreB expression with IPTG (e.g., 1 mM) and continue to grow for 3-4 hours at 30°C.
-
Harvest cells by centrifugation and store the pellet at -80°C.
2. Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM KCl, 5 mM DTT, 1 mM EDTA, 10% glycerol, and protease inhibitors).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
3. Chromatography:
-
Affinity Chromatography (if using a tagged protein): If MreB is His-tagged, use a Ni-NTA column. Equilibrate the column with lysis buffer, apply the supernatant, wash with buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM), and elute with a high concentration of imidazole (e.g., 250-500 mM).
-
Ion Exchange Chromatography: Apply the cleared lysate (or eluate from affinity chromatography) to a heparin column equilibrated with buffer A (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.1 mM EDTA) plus 50 mM KCl.
-
Wash the column and elute MreB with a linear gradient of KCl (e.g., 50-500 mM) in buffer A. MreB typically elutes at around 190 mM KCl.[14]
4. Storage:
-
Pool fractions containing pure MreB, as determined by SDS-PAGE.
-
Dialyze against storage buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM DTT, 0.1 mM EDTA, 20% glycerol).
-
Aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs)
This protocol describes a common method for preparing liposomes for MreB interaction studies.
1. Lipid Film Hydration:
-
Prepare a lipid mixture in a round-bottom flask. A common composition is DOPG/DOPC/DMPC in a 3:2:5 molar ratio dissolved in chloroform.[4][5]
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
2. Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., polymerization buffer for MreB) by vortexing. This results in the formation of multilamellar vesicles (MLVs).
3. Extrusion:
-
To obtain LUVs of a defined size, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.
4. Storage:
-
Store the liposomes at 4°C and use within a few days.
Protocol 3: MreB-Liposome Co-pelleting Assay
This assay is used to quantify the binding of MreB to liposomes.[15]
1. Reaction Setup:
-
In a microcentrifuge tube, mix purified MreB (e.g., 2 µM) with liposomes (e.g., 1 mM) in a suitable reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2).
-
Include ATP (e.g., 2 mM) to promote MreB polymerization.
-
Prepare control reactions without liposomes to account for MreB self-aggregation.
2. Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow for binding and polymerization.
3. Centrifugation:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the liposomes and any associated proteins.
4. Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in the same volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Quantify the protein bands (e.g., by densitometry) to determine the fraction of MreB bound to the liposomes.
Visualizations
Caption: Workflow for in vitro analysis of MreB-liposome interactions.
Caption: Workflow for cell-free expression of MreB inside liposomes.
Caption: Simplified pathway of MreB interaction with a lipid membrane.
References
- 1. Purification and characterization of Escherichia coli MreB protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the role of nucleotides and lipids in the polymerization of the actin homolog MreB from a Gram-positive bacterium | eLife [elifesciences.org]
- 3. MreB filaments align along greatest principal membrane curvature to orient cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assembly of MreB filaments on liposome membranes: a synthetic biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of MreB-derived antimicrobial peptides with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Support Proteins: Getting bacterial cells into shape | eLife [elifesciences.org]
- 10. Polymerization of Bacillus subtilis MreB on a lipid membrane reveals lateral co-polymerization of MreB paralogs and strong effects of cations on filament formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Membrane molecular crowding enhances MreB polymerization to shape synthetic cells from spheres to rods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Filament organization of the bacterial actin MreB is dependent on the nucleotide state - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MreB Protein Expression and Solubility: A Technical Support Center
Welcome to the MreB Protein Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the expression and solubility of the bacterial actin homolog, MreB. Here you will find troubleshooting guides and frequently asked questions to navigate common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Expression & Induction
Q1: My MreB expression is very low or undetectable. What are the possible causes and solutions?
A1: Low or no expression of MreB is a common issue. Several factors could be at play, from the expression vector and host strain to the induction conditions.
-
Vector and Codon Usage: Ensure your MreB gene insert is in the correct reading frame within the expression vector. It is highly recommended to sequence your construct before proceeding with expression studies. Additionally, check for the presence of rare codons in your MreB sequence, which can lead to truncated or non-functional protein. If a significant number of rare codons are present, consider gene synthesis with codon optimization for your expression host or use a host strain engineered to express tRNAs for rare codons.[1]
-
Promoter Leakiness and Protein Toxicity: MreB overexpression can be toxic to E. coli.[2] "Leaky" expression from promoters like the T7 promoter in the absence of an inducer can negatively affect cell growth and subsequent protein yield.[1] Consider using an expression host with tighter control over basal expression, such as strains containing the pLysS plasmid, which produces T7 lysozyme (B549824) to inhibit basal T7 RNA polymerase activity.[1] The C41(λDE3) strain is also known to reduce the extent of overproduction, which can be beneficial.[3]
-
Induction Conditions: The concentration of the inducer (e.g., IPTG) and the temperature and duration of induction are critical. High inducer concentrations and high temperatures (e.g., 37°C) can lead to rapid protein production, overwhelming the cellular folding machinery and promoting aggregation.
Q2: My E. coli cells lyse after induction of MreB expression. Why is this happening and what can I do?
A2: Cell lysis upon MreB overexpression is often a sign of protein toxicity. MreB is a cytoskeletal protein that plays a crucial role in maintaining cell shape and cell wall synthesis.[4][5][6] Overexpression can disrupt these essential processes, leading to cell death.
-
Reduce Expression Levels: Lowering the induction temperature to 18-25°C can slow down protein synthesis, allowing more time for proper folding and reducing stress on the cell.[7] You can also decrease the inducer concentration.
-
Use a Weaker Promoter or a Tightly Regulated System: Switching to a vector with a weaker promoter or a more tightly regulated system can help to control MreB levels more precisely.
-
Co-expression with RodZ: In some cases, co-expressing MreB with its interaction partner RodZ can help to properly localize MreB and may mitigate some of the toxic effects.[2][5]
Solubility & Aggregation
Q3: My this compound is expressed but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?
A3: MreB, particularly from E. coli, has a known tendency to aggregate due to an N-terminal amphipathic helix that is involved in membrane binding.[3] Formation of inclusion bodies is a common challenge.
-
Lower Expression Temperature: This is one of the most effective strategies. Reducing the temperature to as low as 18°C can significantly improve the solubility of many proteins.[7]
-
Optimize Lysis Buffer: The composition of your lysis buffer is critical for maintaining MreB solubility.
-
Salt Concentration: High salt concentrations (e.g., high NaCl) can sometimes be necessary to keep MreB soluble, especially during purification steps like imidazole (B134444) removal.[4]
-
Nucleotides: MreB is an ATPase. The presence of ATP or a non-hydrolyzable analog like AMP-PNP in the lysis and purification buffers can stabilize the protein.[3][4]
-
Additives: The inclusion of additives like glycerol (B35011) (5-15%) or detergents (e.g., Triton X-100 at 0.1-1%) can help to stabilize the protein and prevent aggregation.[8][9]
-
-
Use Specialized Host Strains: Consider using E. coli strains that are engineered to promote proper protein folding. For example, the ArcticExpress (DE3) strain co-expresses chaperonins from a psychrophilic bacterium, which are active at low temperatures and can assist in the folding of recombinant proteins.[4]
-
Refolding from Inclusion Bodies: If optimizing expression conditions fails, you can purify the MreB from inclusion bodies and then attempt to refold it into its native conformation. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by a gradual removal of the denaturant.
Q4: I observe protein precipitation during purification. What steps can I take to prevent this?
A4: Precipitation during purification indicates that the protein is not stable in the buffer conditions being used.
-
Maintain Optimal Buffer Conditions: Throughout the purification process, ensure the buffer composition is optimized for MreB stability. This includes appropriate pH, salt concentration, and the continuous presence of stabilizing nucleotides like ATP.[4][10][11][12]
-
Imidazole Removal: A critical step where precipitation can occur is during the removal of imidazole after Ni-NTA affinity chromatography.[4] Performing this step in a high-salt buffer can be crucial for maintaining MreB solubility.[4]
-
Work at Low Temperatures: Keeping the protein on ice or in a cold room (4°C) throughout the purification process can help to minimize aggregation and degradation.[8]
Data Summary Tables
Table 1: Recommended Starting Conditions for MreB Expression Optimization
| Parameter | Recommended Range | Notes |
| Host Strain | BL21(DE3)pLysS, C41(DE3), ArcticExpress(DE3) | pLysS reduces basal expression. C41(DE3) is useful for toxic proteins. ArcticExpress(DE3) aids in low-temperature folding. |
| Induction Temperature | 18°C - 25°C | Lower temperatures generally favor soluble expression. |
| Inducer (IPTG) Conc. | 0.1 mM - 0.5 mM | Start with a lower concentration to slow down expression. |
| Induction Duration | 4 hours to overnight | Longer induction times are needed for lower temperatures. |
| Culture Medium | LB, M9 minimal medium | Less rich media like M9 can sometimes improve solubility.[7] |
Table 2: Key Components for MreB Lysis and Purification Buffers
| Component | Recommended Concentration | Purpose |
| Buffer | Tris-HCl, HEPES (pH 7.0-8.0) | Maintain a stable pH. |
| NaCl | 150 mM - 500 mM | Maintain ionic strength; higher concentrations can improve solubility. |
| ATP/GTP | 1 mM - 5 mM | Nucleotide binding stabilizes the this compound.[3][4] |
| MgCl₂ | 1 mM - 5 mM | Cofactor for nucleotide binding and hydrolysis. |
| Glycerol | 5% - 15% (v/v) | Stabilizing agent, cryoprotectant.[9] |
| Detergent (e.g., Triton X-100) | 0.1% - 1% (v/v) | Can help solubilize membrane-associated proteins.[9] |
| Reducing Agent (DTT, β-ME) | 1 mM - 5 mM | Prevent oxidation of cysteine residues. |
| Protease Inhibitors | Varies (e.g., PMSF, cocktail) | Prevent protein degradation. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for MreB Solubility Screening
This protocol outlines a method for quickly assessing the solubility of MreB under different expression conditions.
-
Transformation: Transform your MreB expression plasmid into different E. coli host strains (e.g., BL21(DE3)pLysS, ArcticExpress(DE3)). Plate on appropriate antibiotic-containing LB agar (B569324) plates and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony from each plate into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Induction: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD₆₀₀ of 0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Split and Induce: Split the 50 mL culture into two 25 mL cultures. Induce one culture with a final IPTG concentration of 0.5 mM and place it at 37°C. Place the other culture at 18°C, let it equilibrate for 20 minutes, then induce with 0.5 mM IPTG.
-
Harvest Cells: After 4 hours of induction for the 37°C culture and 16 hours (overnight) for the 18°C culture, harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellets in 2 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM ATP, 1 mM MgCl₂, 10% glycerol, 1 mM DTT, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Fractionation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of MreB under each condition.
Visualizations
Caption: A troubleshooting workflow for this compound expression and solubility.
Caption: Simplified signaling pathway of MreB's role in the cell.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and Thermal Stability of Thermotoga maritima MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Improving Stability of Spiroplasma citri MreB5 Through Purification Optimization and Structural Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving Stability of Spiroplasma citri MreB5 Through Purification Optimization and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
Technical Support Center: MreB Immunofluorescence Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in MreB immunofluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is the expected localization pattern of MreB in bacteria?
A1: The localization of MreB can vary between bacterial species. In many rod-shaped bacteria, such as Escherichia coli, MreB forms helical filaments that span the length of the cell just beneath the cytoplasmic membrane.[1][2] In other bacteria, like Rhodobacter sphaeroides, MreB has been observed to form a ring at the mid-cell.[3] Deviations from these patterns may indicate an artifact or a result of experimental conditions.
Q2: Can the fluorescent tag on my MreB fusion protein cause artifacts?
A2: Yes, the choice and placement of a fluorescent tag can significantly impact MreB localization and lead to artifacts. For instance, an N-terminal yellow fluorescent protein (YFP) tag on E. coli MreB has been shown to induce the formation of extended helical structures that are not observed with untagged MreB. It is crucial to validate the localization pattern and function of any MreB fusion protein.
Q3: Why do my cells appear flat or disrupted after the permeabilization step?
A3: A common cause of altered cell morphology is the enzymatic digestion of the cell wall during permeabilization, typically with lysozyme (B549824). This can lead to cell flattening or disruption, which in turn affects the three-dimensional localization of MreB. Pre-fixation with ethanol (B145695) before lysozyme treatment can help preserve the natural shape of the cells.
Q4: I see a signal in the cytoplasm but not in the nucleoid region. Is this accurate?
A4: Not necessarily. This could be an artifact known as "antibody exclusion from the fixed nucleoid." In this situation, the dense, fixed bacterial nucleoid can be inaccessible to antibodies, leading to a false representation of protein localization. An improved protocol that includes a DNase I treatment step can help alleviate this issue by relaxing the condensed nucleoid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No MreB Signal | Inefficient primary antibody binding. | Optimize primary antibody concentration and incubation time. Ensure the antibody is validated for immunofluorescence in your target species. |
| Low abundance of MreB. | Use signal amplification methods. | |
| Photobleaching. | Minimize exposure to the excitation light. Use an anti-fade mounting medium.[4] | |
| High Background or Non-Specific Staining | Primary or secondary antibody concentration is too high. | Titrate both primary and secondary antibodies to determine the optimal concentration. |
| Insufficient blocking. | Increase the duration of the blocking step or try a different blocking agent. | |
| Autofluorescence of the cells or medium. | Image an unstained control sample to assess autofluorescence. Use a mounting medium with an anti-fade reagent. | |
| Aberrant MreB Localization (e.g., aggregates, incorrect patterns) | Overexpression of MreB. | If using an inducible promoter, optimize the inducer concentration to achieve near-native expression levels. Overexpression, especially of mutant MreB, can cause filament abnormalities.[1] |
| Artifacts from fluorescent protein fusions. | If using a fusion protein, confirm that the tag does not interfere with localization by comparing it to immunofluorescence of the native protein. | |
| Cell morphology changes during sample preparation. | Employ a protocol that preserves cell shape, such as pre-fixation with ethanol before enzymatic treatment. | |
| Signal Appears Only in the Cytoplasm | Antibody exclusion from the nucleoid. | Incorporate a DNase I treatment step after permeabilization to allow antibody access to the nucleoid region. |
| Cells Appear Damaged or Irregularly Shaped | Harsh permeabilization. | Optimize the concentration of lysozyme and the incubation time. Consider a combined ethanol and lysozyme treatment for better preservation of cell morphology. |
Experimental Protocols
Standard MreB Immunofluorescence Protocol
This protocol is a general guideline for immunofluorescence staining of MreB in bacteria.
Materials:
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or lysozyme)
-
Blocking solution (e.g., PBS with 3% bovine serum albumin)
-
Primary antibody (anti-MreB)
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with anti-fade reagent
-
Microscope slides and coverslips
Procedure:
-
Cell Culture and Fixation:
-
Grow bacterial cells to the desired optical density.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in fixative and incubate for the appropriate time.
-
Wash the fixed cells with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization buffer.
-
Incubate to allow for antibody penetration.
-
Wash the permeabilized cells with PBS.
-
-
Blocking:
-
Resuspend the cells in blocking solution and incubate to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody at the optimized dilution.
-
Wash the cells with PBS to remove unbound primary antibody.
-
Incubate the cells with the fluorophore-conjugated secondary antibody in the dark.
-
Wash the cells with PBS to remove unbound secondary antibody.
-
-
Mounting and Imaging:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a drop of the cell suspension on a microscope slide with a coverslip using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Improved Protocol to Reduce Artifacts
This modified protocol incorporates steps to minimize common artifacts such as changes in cell morphology and antibody exclusion from the nucleoid.
Additional Materials:
-
70% Ethanol
-
DNase I
Modified Procedure:
-
Fixation and Permeabilization:
-
After fixation with paraformaldehyde, resuspend the cells in 70% ethanol and incubate to help preserve cell shape.
-
Wash with PBS.
-
Proceed with lysozyme treatment for permeabilization.
-
-
DNase I Treatment:
-
After lysozyme permeabilization and washing, resuspend the cells in a buffer containing DNase I.
-
Incubate to relax the condensed nucleoid.
-
Wash the cells with PBS.
-
-
Blocking and Antibody Incubation:
-
Proceed with the blocking and antibody incubation steps as described in the standard protocol.
-
Visualizing Experimental Workflows
Caption: Standard workflow for MreB immunofluorescence imaging.
Caption: Improved workflow to minimize MreB immunofluorescence artifacts.
References
- 1. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Escherichia coli MreB Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Live-Cell Imaging of MreB Dynamics
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with live-cell imaging of the bacterial cytoskeletal protein MreB.
Troubleshooting Guide
This section addresses common issues encountered during live-cell imaging of MreB, offering step-by-step solutions to overcome them.
Issue 1: Weak or No Fluorescent Signal
Symptom: You are unable to detect a fluorescent signal from your MreB fusion protein, or the signal is too dim to analyze.
Possible Causes & Solutions:
-
Low Expression Levels: The promoter driving your MreB fusion may be too weak.[1]
-
Solution: Switch to a stronger, constitutive promoter like EF1A or CAG to increase expression.[1]
-
-
Fluorophore Choice: The inherent brightness of your chosen fluorescent protein (FP) might be low.
-
Solution: Consider using a brighter FP variant, such as switching from EGFP to a brighter alternative like TurboGFP.[1]
-
-
Incorrect Fusion Protein Localization: The FP tag might be interfering with MreB's proper localization to the cell membrane.[2]
-
Photobleaching: The fluorescent signal fades rapidly upon exposure to excitation light.
-
Solution: See the "Phototoxicity and Photobleaching" section below for detailed mitigation strategies.
-
Troubleshooting Workflow: Weak MreB Signal
Caption: A workflow for troubleshooting weak MreB fluorescent signals.
Issue 2: High Background or Low Signal-to-Noise Ratio (SNR)
Symptom: The MreB signal is obscured by high background fluorescence, making it difficult to distinguish MreB filaments from cytoplasmic haze.
Possible Causes & Solutions:
-
Overexpression Artifacts: Excess MreB-FP fusion protein that is not incorporated into filaments can create a diffuse cytoplasmic signal.
-
Solution: Use an inducible promoter to titrate expression to the lowest possible level that still provides a detectable signal. Compare expression levels to wild-type MreB via Western blot to avoid significant overexpression.[4]
-
-
Autofluorescence: Cellular components (e.g., flavins) can fluoresce, contributing to background.
-
Solution: Image in media that does not contain fluorescent components (e.g., riboflavin-free media). Use filters optimized for your specific fluorophore to minimize bleed-through.
-
-
Suboptimal Imaging Technique: Epifluorescence microscopy illuminates the entire cell, increasing background from out-of-focus planes.
Issue 3: Phototoxicity and Photobleaching
Symptom: During time-lapse imaging, cells stop growing, show membrane blebbing, or lyse.[7][8] Concurrently, the fluorescent signal diminishes over time (photobleaching).[7]
Possible Causes & Solutions:
-
Excessive Light Exposure: High laser power and long exposure times generate reactive oxygen species that damage cells and destroy fluorophores.[7][9]
-
Solution 1 (Reduce Dose): Minimize laser power to the lowest level that provides adequate SNR. Use the shortest possible exposure times.[8]
-
Solution 2 (Optimize Acquisition): Increase the time interval between acquisitions to allow cells to recover. Acquire fewer Z-stacks if performing 3D imaging.[10]
-
Solution 3 (Hardware Synchronization): Use fast-switching LED light sources and transistor-transistor logic (TTL) circuits to ensure the sample is only illuminated when the camera is actively acquiring an image. This minimizes "illumination overhead."[9]
-
-
Fluorophore Sensitivity: Some FPs are more prone to photobleaching than others.
-
Solution: Use more photostable FPs. For longer-term imaging, consider red-shifted fluorophores, which use lower-energy light that is generally less damaging to cells.[8]
-
Table 1: General Parameters for Minimizing Phototoxicity
| Parameter | Recommendation | Rationale |
| Laser Power | Use the lowest power possible (<1 mW) | Reduces the rate of fluorophore excitation and subsequent generation of reactive oxygen species.[7][9] |
| Exposure Time | Keep as short as possible (e.g., 50-200 ms) | Minimizes the total light dose delivered to the cell per frame.[8][11] |
| Time Interval | Increase time between frames (e.g., >1 s) | Allows cells time to recover from photodamage between exposures. |
| Fluorophore | Use photostable, red-shifted variants | More resistant to photobleaching and excited by less energetic, less damaging wavelengths.[8] |
| Imaging Mode | TIRF or spinning-disk confocal over widefield | Confines illumination to a thin optical section, reducing overall light exposure.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is the best microscopy technique for imaging MreB dynamics?
A1: Total Internal Reflection Fluorescence (TIRF) microscopy is highly recommended.[5] Since MreB filaments are associated with the inner face of the cytoplasmic membrane, TIRF's ability to selectively excite a very thin section (~100 nm) near the coverslip significantly improves the signal-to-noise ratio by eliminating out-of-focus fluorescence from the cytoplasm.[6][12] For super-resolution insights, combining TIRF with Structured Illumination Microscopy (TIRF-SIM) can resolve MreB structures down to ~120 nm.[4][13]
Q2: My MreB-GFP fusion protein is expressed, but the cells are spherical instead of rod-shaped. What's wrong?
A2: This indicates that the MreB-GFP fusion is non-functional or is acting as a dominant-negative mutant, disrupting the function of the native MreB. The large size of GFP can interfere with MreB's ability to polymerize or interact with other proteins in the cell wall synthesis machinery.
-
Troubleshooting Steps:
-
Change Fusion Terminus: Move the fluorescent protein from the C-terminus to the N-terminus, or vice-versa.[2][3]
-
Use a Sandwich Fusion: In some bacteria like E. coli, an "internal" or "sandwich" fusion, where the FP is inserted into a flexible loop of MreB, has been shown to be functional.[14]
-
Use a Smaller Tag: Consider smaller fluorescent tags if available, although this is less common for live-cell imaging.
-
Verify Functionality: Always perform a complementation assay by expressing the MreB-FP fusion in a strain where the native mreB gene is deleted or depleted to confirm that the fusion protein can support a normal rod shape.
-
Q3: How fast do MreB filaments move, and what temporal resolution do I need?
A3: MreB filaments or patches move processively, typically perpendicular to the long axis of the cell.[14][15] Their velocity can vary between species and conditions, but reported speeds are often in the range of 10-50 nm/s. To accurately capture this motion and perform single-particle tracking, a temporal resolution in the range of one frame every 0.5 to 5 seconds is often required.[15] For studying the dynamics of single molecules with SMT, millisecond-range temporal resolution is necessary.[15]
Q4: Should I use a fluorescent protein fusion or a chemical probe to label MreB?
A4: Both methods have advantages and disadvantages.
-
Fluorescent Protein (FP) Fusions (e.g., MreB-GFP): This is the most common method.[16] It ensures a 1:1 labeling ratio and allows for imaging in genetically tractable organisms. However, FP fusions can lead to protein mislocalization, dysfunction, or aggregation artifacts.[2][16]
-
Chemical Probes: Small-molecule probes that bind to cytoskeletal elements are an alternative. For example, fluorescent D-amino acids (FDAAs) can be used to label areas of active cell wall synthesis, which is directed by MreB, providing an indirect readout of its function.[16][17] The primary challenge is the lack of highly specific, non-perturbing small-molecule probes that directly bind MreB in live cells. The MreB inhibitor A22 can be fluorescently tagged, but its use in observing natural dynamics is limited as it perturbs polymerization.[18]
Decision Tree: Choosing a Labeling Strategy
Caption: A diagram comparing FP fusions and chemical probes for labeling MreB.
Experimental Protocols
Protocol 1: Sample Preparation for TIRF Microscopy of E. coli MreB
This protocol is adapted for imaging MreB dynamics in E. coli on agarose (B213101) pads.
Materials:
-
E. coli strain expressing a functional MreB-FP fusion.
-
LB or minimal media + appropriate supplements and inducers.
-
1.5% Agarose in imaging media.
-
Microscope slides and 22x22 mm No. 1.5 coverslips.
-
Pipettes and tips.
Procedure:
-
Cell Culture: Grow the E. coli strain overnight in appropriate media at 37°C with shaking. The next day, subculture the cells 1:100 into fresh, pre-warmed media and grow to early or mid-log phase (OD600 ≈ 0.2-0.4). If using an inducible promoter, add the inducer 1-2 hours before imaging.
-
Prepare Agarose Pad:
-
Melt 1.5% agarose in your chosen imaging medium (e.g., minimal media to reduce autofluorescence).
-
Pipette ~3 µL of the hot agarose solution onto a clean microscope slide.
-
Quickly place another microscope slide on top to flatten the agarose into a thin, uniform pad.
-
Once solidified, carefully slide the top slide off.
-
-
Mount Cells:
-
Take 1-2 µL of your log-phase cell culture and spot it onto the center of the agarose pad.
-
Allow the liquid to absorb into the pad for about 1 minute. This is crucial for keeping the cells immobile and in a single focal plane.
-
-
Seal the Sample:
-
Carefully lower a clean coverslip over the agarose pad, avoiding air bubbles.
-
For longer time-lapse experiments (>1 hour), seal the edges of the coverslip with melted wax or VALAP (vaseline, lanolin, and paraffin) to prevent the pad from drying out.
-
-
Imaging:
-
Place the slide on the microscope stage.
-
Add a drop of immersion oil to the coverslip for use with a high numerical aperture (NA > 1.45) oil-immersion objective.[6][12]
-
Locate the cells and adjust the TIRF angle to achieve total internal reflection, which will be visible as a sharp drop in background and an increase in SNR for the membrane-bound MreB signal.[6]
-
Proceed with image acquisition using the lowest possible laser power and exposure times.
-
Table 2: TIRF Microscopy Setup Recommendations
| Component | Specification | Rationale |
| Objective | Oil-immersion, ≥100x magnification, NA ≥ 1.45 | High numerical aperture is required to achieve the critical angle for total internal reflection.[6][12] |
| Camera | EMCCD or sCMOS | High sensitivity and low read noise are essential for detecting faint signals with short exposure times.[6] |
| Lasers | 50-100 mW solid-state lasers (e.g., 488 nm, 561 nm) | Provide stable, high-intensity light that can be precisely controlled and attenuated.[6] |
| Software | Capable of particle tracking and kymograph analysis | Essential for quantitative analysis of MreB filament dynamics.[5][14] |
References
- 1. Troubleshooting Low Fluorescent Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 2. ZEISS Microscopy Online Campus | Practical Consideration in Using Fluorescent Proteins [zeiss-campus.magnet.fsu.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Superresolution Imaging of Dynamic MreB Filaments in B. subtilis—A Multiple-Motor-Driven Transport? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processing TIRF Microscopy Images to Characterize the Dynamics and Morphology of Bacterial Actin-Like Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualization of Cortex Organization and Dynamics in Microorganisms, using Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Live-cell Imaging of the Complete Vegetative Cell Cycle of the Slow-growing Social Bacterium Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. photonics.com [photonics.com]
- 13. MreB Forms Subdiffraction Nanofilaments during Active Growth in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Frontiers | Super-Resolution Microscopy and Single-Molecule Tracking Reveal Distinct Adaptive Dynamics of MreB and of Cell Wall-Synthesis Enzymes [frontiersin.org]
- 16. Progress and prospects for small-molecule probes of bacterial imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]
- 18. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]
improving resolution in super-resolution microscopy of MreB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving high-quality super-resolution microscopy images of the bacterial cytoskeletal protein MreB.
Troubleshooting Guides
This section addresses specific issues that may arise during super-resolution microscopy experiments targeting MreB, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Signal-to-Noise Ratio (SNR)
Question: My super-resolution images of MreB filaments have very low signal and are noisy. How can I improve the signal-to-noise ratio?
Answer: A low signal-to-noise ratio can obscure the fine details of MreB filaments. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Optimize Fluorophore Choice and Labeling:
-
Fluorophore Brightness: Ensure you are using a bright and photostable fluorophore suitable for the chosen super-resolution technique. For PALM, photoactivatable fluorescent proteins like mEos3.2 are common, while for STORM, bright organic dyes such as Alexa Fluor 647 are preferred.[1]
-
Labeling Density: An optimal labeling density is crucial. Too sparse labeling will result in a poorly defined structure, while excessive labeling can increase background and artifacts.[2] Titrate the concentration of your labeling reagent (e.g., antibody, SNAP/Halo tag ligand) to find the optimal balance.
-
Fluorescent Protein Expression: If using a fluorescent protein fusion (e.g., MreB-GFP), ensure the expression level is sufficient but not so high that it leads to aggregation or mislocalization artifacts.[3] Using an inducible promoter can help control expression levels.
-
-
Improve Imaging Buffer Composition (for SMLM techniques like STORM):
-
Oxygen Scavenging System: An efficient oxygen scavenging system (e.g., glucose oxidase and catalase) is critical to reduce fluorophore blinking and enhance photostability.[4][5]
-
Reducing Agents: The choice and concentration of reducing agents (e.g., MEA, DTT) in the STORM buffer significantly impact the photoswitching behavior of dyes. Optimize the buffer composition for the specific fluorophore being used.[4][6][7]
-
-
Adjust Microscope and Acquisition Settings:
-
Laser Power: Use the appropriate laser power for both activation (in PALM/STORM) and excitation. Insufficient power will lead to a weak signal, while excessive power can cause rapid photobleaching and phototoxicity.[8]
-
Exposure Time: Optimize the camera exposure time to collect enough photons from single-molecule events without excessive motion blur.
-
TIRF Illumination: For imaging MreB filaments near the cell membrane, Total Internal Reflection Fluorescence (TIRF) microscopy can significantly reduce background fluorescence from the cytoplasm, thereby improving SNR.[8]
-
Issue 2: Rapid Photobleaching and Phototoxicity in Live-Cell Imaging
Question: My fluorescently labeled MreB is photobleaching very quickly, and the bacterial cells are showing signs of stress or death during live-cell imaging. What can I do to minimize phototoxicity?
Answer: Phototoxicity is a major challenge in live-cell super-resolution microscopy.[9][10] High-intensity laser illumination can generate reactive oxygen species that damage cellular components. Here are strategies to mitigate these effects:
-
Reduce Illumination Dose:
-
Lower Laser Power: Use the lowest laser power that still provides an acceptable signal-to-noise ratio.
-
Minimize Exposure Time: Keep exposure times as short as possible.
-
Intermittent Imaging: If continuous imaging is not necessary, use intermittent acquisition to give cells time to recover.
-
-
Optimize Imaging Conditions:
-
Use Red-Shifted Fluorophores: Longer wavelength (red and far-red) fluorophores are generally less phototoxic than those excited by blue or green light.
-
Oxygen Scavengers: While critical for STORM, be cautious with some oxygen scavenging systems in live-cell imaging as they can be toxic. Consider using alternative, more biocompatible systems or reducing their concentration.[1]
-
Phenol (B47542) Red-Free Medium: Use imaging media without phenol red, as it can contribute to background fluorescence and phototoxicity.[11]
-
-
Hardware and Software Solutions:
-
Highly Sensitive Detectors: Employing highly sensitive detectors like EMCCD or sCMOS cameras allows for the use of lower laser powers.
-
Adaptive Illumination: Some advanced microscopy setups offer adaptive illumination, where the laser intensity is modulated based on the sample's fluorescence, reducing unnecessary light exposure.
-
Issue 3: Artifacts in Reconstructed Images
Question: I am observing strange patterns and structures in my super-resolution images of MreB that don't seem to be real. How can I identify and eliminate these artifacts?
Answer: Artifacts are a common pitfall in super-resolution microscopy and can arise from various sources, including the labeling strategy, image acquisition, and data processing.
-
Labeling-Induced Artifacts:
-
Fluorescent Protein Tags: N-terminal tags on MreB, such as YFP, have been shown to induce the formation of artificial helical structures that are not present with untagged MreB.[12][13] Consider using internal tags or smaller tags like HaloTag or SNAP-tag, and always validate the functionality of the fusion protein.
-
Antibody Labeling: In immunofluorescence-based approaches (for fixed cells), inadequate fixation or permeabilization can lead to altered protein distribution.[14][15] High antibody concentrations can cause artificial clustering.
-
-
SIM Reconstruction Artifacts:
-
Pattern-Related Artifacts: Structured Illumination Microscopy (SIM) is prone to reconstruction artifacts if the illumination pattern is not perfect or if the reconstruction parameters are incorrect. These can manifest as "honeycomb" patterns or stripes in the final image. Ensure proper calibration of the SIM system.
-
Out-of-Focus Light: Out-of-focus fluorescence can reduce the contrast of the illumination pattern and lead to artifacts. TIRF-SIM can help mitigate this for membrane-associated structures like MreB.[8]
-
-
SMLM (PALM/STORM) Artifacts:
-
High Emitter Density: If too many fluorophores are activated in the same frame, their signals can overlap, leading to inaccurate localization and artificial clustering.[2][16] Adjust the activation laser power to ensure sparse activation.
-
Sample Drift: During the long acquisition times required for SMLM, sample drift can cause smearing or distortion of the reconstructed image. Use a drift correction system, either based on fiducial markers (e.g., fluorescent beads) or image correlation-based methods.[3][17][18][19][20]
-
Frequently Asked Questions (FAQs)
Q1: What is the achievable resolution for MreB imaging with different super-resolution techniques?
A1: The achievable resolution depends on the technique used, the labeling strategy, and the experimental conditions. The following table provides a general comparison:
| Super-Resolution Technique | Typical Resolution for MreB Imaging | Key Advantages for MreB Imaging | Key Disadvantages for MreB Imaging |
| TIRF-SIM | ~120 nm[8] | Good for live-cell imaging due to lower light dose and faster acquisition; reduces background.[8] | Resolution is moderately improved compared to SMLM. |
| STED | ~50-80 nm | High resolution. | Can be more phototoxic, making long-term live-cell imaging challenging.[1] |
| PALM/STORM | ~20-50 nm | Highest resolution, enabling visualization of fine filament details. | Slower acquisition times, making it challenging for highly dynamic processes; requires specific buffers and can be more phototoxic.[1] |
Q2: How can I label MreB for super-resolution microscopy?
A2: MreB can be labeled using several methods:
-
Fluorescent Protein Fusions: Genetically fusing a fluorescent protein (e.g., GFP, YFP, mEos) to MreB is a common approach for live-cell imaging. However, be aware of potential artifacts caused by the tag.[12][13][21] It is crucial to verify that the fusion protein is functional and does not alter MreB's localization or the cell's morphology.
-
Self-Labeling Tags (HaloTag/SNAP-tag): These are smaller tags that can be covalently labeled with bright, photostable organic dyes. This approach often provides better photon yields and less steric hindrance than fluorescent proteins.
-
Immunofluorescence: For fixed cells, MreB can be labeled using specific primary antibodies and fluorescently labeled secondary antibodies. This method is not suitable for live-cell imaging.
Q3: My sample is drifting during a long STORM acquisition. How can I correct for this?
A3: Sample drift is a significant issue in SMLM. Here are common solutions:
-
Fiducial Markers: Use fluorescent beads or gold nanoparticles as fiducial markers. These are fixed points in the field of view that can be tracked to calculate and correct for drift in post-processing.[3][19]
-
Cross-Correlation: Drift can be corrected without fiducial markers by dividing the acquisition into time blocks, reconstructing an image for each block, and then calculating the drift between blocks using image cross-correlation.[18]
-
Stable Microscope Stage: Ensure the microscope is on an anti-vibration table in a temperature-controlled room to minimize mechanical and thermal drift.
-
Real-time Drift Correction: Some microscope systems have built-in hardware for real-time drift correction, often using a dedicated laser to track the position of the coverslip.[20]
Q4: What software can I use to analyze my super-resolution images of MreB filaments?
A4: Several open-source and commercial software packages are available for analyzing super-resolution data. For MreB filament analysis, you might need functionalities for single-particle localization, filament tracing, and quantitative analysis of filament length and orientation.
-
ImageJ/Fiji: A popular open-source platform with numerous plugins for super-resolution analysis, such as ThunderSTORM and QuickPALM for SMLM data, and SIMcheck for evaluating SIM data quality.
-
Oufti: A software package specifically designed for quantitative microscopy analysis in bacteria, which can be useful for segmenting cells and analyzing intracellular structures.[22]
-
Commercial Software: Microscope manufacturers typically provide their own software for data acquisition and analysis (e.g., Nikon's NIS-Elements with N-STORM analysis, Zeiss's ZEN software).
Experimental Protocols
Protocol 1: Live-Cell TIRF-SIM Imaging of MreB-GFP in E. coli
-
Strain Preparation:
-
Transform E. coli cells with a plasmid expressing MreB-GFP under an inducible promoter (e.g., arabinose-inducible araBAD promoter).
-
Grow an overnight culture of the transformed cells in a suitable medium (e.g., LB) with the appropriate antibiotic at 37°C with shaking.
-
-
Sample Preparation for Imaging:
-
Dilute the overnight culture 1:100 into fresh medium with antibiotic and grow to early-to-mid exponential phase (OD600 ≈ 0.2-0.4).
-
Induce the expression of MreB-GFP by adding the inducer (e.g., L-arabinose) at a low concentration to avoid overexpression artifacts. The optimal concentration should be determined empirically.
-
Continue to grow the cells for a sufficient time to allow for protein expression (e.g., 1-2 hours).
-
Prepare an agarose (B213101) pad (e.g., 1.5% agarose in minimal medium) on a microscope slide.
-
Spot a small volume (e.g., 1-2 µL) of the cell culture onto a clean coverslip (#1.5 thickness).
-
Invert the coverslip onto the agarose pad on the microscope slide.
-
-
TIRF-SIM Imaging:
-
Use a TIRF-SIM-capable microscope equipped with a high-NA objective (e.g., 100x, NA ≥ 1.49).
-
Locate the cells under TIRF illumination.
-
Set the imaging parameters for SIM acquisition. This typically involves acquiring a series of raw images with different phases and orientations of the structured illumination pattern.
-
Use a laser line appropriate for GFP excitation (e.g., 488 nm) at a low power to minimize phototoxicity.
-
Acquire time-lapse series to observe MreB dynamics.
-
-
Image Reconstruction and Analysis:
-
Use the microscope's software or a plugin like SIMcheck in Fiji to reconstruct the super-resolved images from the raw data.
-
Analyze the reconstructed images to measure MreB filament length, orientation, and dynamics.
-
Protocol 2: STORM Imaging of MreB in Fixed E. coli
-
Sample Preparation and Fixation:
-
Grow and induce MreB-SNAP (or another tag for organic dye labeling) expressing E. coli as described in the live-cell protocol.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells several times with PBS to remove the fixative.
-
Permeabilize the cells if necessary for antibody labeling (e.g., with 0.1% Triton X-100 in PBS).
-
-
Labeling:
-
Incubate the fixed cells with a SNAP-tag-reactive dye (e.g., a photostable dye like Alexa Fluor 647) according to the manufacturer's protocol.
-
Wash the cells extensively to remove unbound dye.
-
Resuspend the cells in PBS.
-
-
Mounting for STORM Imaging:
-
Immobilize the labeled cells on a clean coverslip (e.g., using poly-L-lysine coating).
-
Prepare the STORM imaging buffer. A common recipe includes an oxygen scavenging system (e.g., glucose, glucose oxidase, catalase) and a reducing agent (e.g., MEA) in a buffer like Tris-HCl. The exact composition should be optimized for the chosen dye.[4][6][7]
-
-
STORM Data Acquisition:
-
Use a microscope set up for STORM imaging with a high-power laser for excitation (e.g., 642 nm for Alexa Fluor 647) and a lower power laser for activation (e.g., 405 nm).
-
Illuminate the sample with the excitation laser to switch most of the fluorophores to a dark state.
-
Use the activation laser at a low intensity to sparsely reactivate a subset of fluorophores in each frame.
-
Acquire a long series of images (typically 10,000-50,000 frames) until most of the fluorophores have been bleached.
-
-
Image Reconstruction and Analysis:
-
Use software like ThunderSTORM in Fiji to perform single-molecule localization on the raw image stack. This involves identifying individual fluorescent spots and fitting their positions with high precision.
-
Correct for sample drift.
-
Render the final super-resolution image from the list of localized molecules.
-
Visualizations
References
- 1. Super-resolution Microscopy Approaches for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artifacts in single-molecule localization microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oni.bio [oni.bio]
- 5. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Resolution Doubling in 3D-STORM Imaging through Improved Buffers | PLOS One [journals.plos.org]
- 8. Superresolution Imaging of Dynamic MreB Filaments in B. subtilis—A Multiple-Motor-Driven Transport? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy [ouci.dntb.gov.ua]
- 10. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. The Helical MreB Cytoskeleton in Escherichia coli MC1000/pLE7 Is an Artifact of the N-Terminal Yellow Fluorescent Protein Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. research.monash.edu [research.monash.edu]
- 15. Image artifacts in Single Molecule Localization Microscopy: why optimization of sample preparation protocols matters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Robust, fiducial-free drift correction for super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. OPG [opg.optica.org]
- 20. A Versatile Drift‐Free Super‐Resolution Imaging Method via Oblique Bright‐Field Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Super-Resolution Microscopy and Single-Molecule Tracking Reveal Distinct Adaptive Dynamics of MreB and of Cell Wall-Synthesis Enzymes [frontiersin.org]
Technical Support Center: In Vitro MreB Polymerization Assays
Welcome to the technical support center for in vitro MreB polymerization assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during in vitro MreB polymerization assays in a question-and-answer format.
Q1: Why am I not observing any MreB polymerization?
A1: A lack of polymerization can stem from several factors:
-
Protein Quality: MreB is prone to aggregation and denaturation. Ensure your protein is properly purified, monomeric, and has been stored correctly (typically at -80°C in small aliquots to avoid multiple freeze-thaw cycles).[1] The N-terminal amphipathic helix of E. coli MreB, for instance, can cause aggregation.[2]
-
Nucleotide Requirement: Most MreB homologs require a bound purine (B94841) nucleotide, such as ATP or GTP, for polymerization.[3][4] Assays lacking sufficient concentrations of these nucleotides will likely fail. Some MreB variants, like that from B. subtilis, have been reported to undergo nucleotide-independent polymerization, but this is not the norm.[1]
-
Divalent Cations: Divalent cations like Mg²⁺ or Ca²⁺ are crucial for stabilizing the bound nucleotide and promoting polymerization.[3][5] Their absence can lead to a loss of ATP coordination in the binding pocket.[5] Millimolar concentrations are often required for robust polymerization.[3][6]
-
Buffer Conditions: Incorrect pH or high concentrations of monovalent salts (e.g., NaCl, KCl) can inhibit polymerization.[3][6] Polymerization is generally favored at a lower pH.[3]
-
Temperature: MreB polymerization is temperature-dependent. For thermophilic organisms like Thermotoga maritima, higher temperatures are required for optimal polymerization.[3][4] Conversely, for mesophilic organisms, excessively high temperatures can lead to protein denaturation.
-
Critical Concentration: The concentration of MreB may be below the critical concentration required for polymerization to occur.
Q2: My MreB protein is aggregating instead of forming filaments. What can I do?
A2: MreB aggregation is a common challenge. Here are some strategies to mitigate it:
-
Optimize Purification: Ensure the purification protocol is optimized to yield monomeric, non-aggregated MreB. This may involve adjusting buffer components, such as using 300 mM KCl instead of 200 mM NaCl in lysis and chromatography buffers.[7] Adding 1 mM ADP and 1 mM MgCl₂ to elution fractions can also help minimize precipitation.[1]
-
Storage Conditions: Flash-freeze purified MreB in small aliquots in liquid nitrogen and store at -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Buffer Composition: The presence of glycerol (B35011) (e.g., 10%) in the reaction buffer can help stabilize the protein and prevent aggregation.[2] High concentrations of monovalent salts can sometimes lead to aggregation, so titrating the salt concentration is recommended.[3]
-
Nucleotide Presence: Ensure that ATP or ADP and MgCl₂ are present during the final purification steps and storage, as this can improve protein stability.[1]
Q3: The polymerization rate in my assay is very slow. How can I increase it?
A3: A slow polymerization rate can be addressed by optimizing several parameters:
-
Increase MreB Concentration: The rate of polymerization is dependent on the protein concentration.[2] Increasing the MreB concentration above the critical concentration should enhance the polymerization rate.
-
Optimize Temperature: For MreB from thermophilic organisms, increasing the temperature can significantly increase the polymerization rate.[3][4]
-
Adjust Divalent Cation Concentration: Ensure optimal concentrations of Mg²⁺ or Ca²⁺ are present, as they are required for rapid and extensive polymerization.[3]
-
Check Buffer pH: MreB polymerization is often favored at a slightly acidic pH.[3] Verify and optimize the pH of your reaction buffer.
-
Reduce Monovalent Salt Concentration: High concentrations of salts like KCl and NaCl can inhibit polymerization and lengthen the lag phase.[3] Try reducing the monovalent salt concentration in your assay buffer.
Q4: I am seeing a high background signal in my light scattering assay. What is the cause?
A4: High background in light scattering assays can be caused by:
-
Protein Aggregates: The presence of aggregated MreB in your sample before initiating polymerization will lead to a high initial light scattering signal. It is recommended to pre-spin the protein solution at high speed (e.g., 22,000 x g) to remove any aggregates before starting the assay.[7]
-
Precipitation of Compo unds: If you are testing small molecule inhibitors, they may precipitate in the assay buffer, causing light scattering. Visually inspect the wells for any precipitate and test the compound in the buffer alone.
-
Buffer Impurities: Ensure your buffers are freshly prepared and filtered to remove any particulate matter.
Q5: How do different nucleotides affect MreB polymerization?
A5: The type of nucleotide bound to MreB significantly influences its polymerization dynamics:
-
ATP/GTP: These are generally required to promote MreB polymerization.[3][8] ATP hydrolysis often occurs after polymerization and can lead to filament destabilization upon the release of inorganic phosphate.[3][8]
-
ADP/GDP: MreB bound to ADP or GDP typically has a higher critical concentration for polymerization, meaning it is less prone to polymerize compared to the ATP-bound form.[3] In some cases, ADP/GDP does not support the formation of organized protofilaments.[8]
-
Non-hydrolyzable ATP analogs (e.g., AMP-PNP): These can often support MreB polymerization, but the resulting filaments may have different structural properties or stability compared to those formed with ATP.[3] Some studies report that non-hydrolyzable analogs do not support the formation of protofilaments on lipid surfaces.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on in vitro MreB polymerization.
Table 1: Critical Concentration (Cc) of MreB Polymerization
| Organism | Nucleotide | Divalent Cation | Temperature (°C) | Critical Concentration (µM) | Reference |
| Thermotoga maritima | ATP | Mg²⁺ | 20 | 0.5 | [3] |
| Thermotoga maritima | ADP | Mg²⁺ | 20 | 1.7 | [3] |
| Thermotoga maritima | ATP | Mg²⁺ | 60 | 0.055 | [3] |
| Thermotoga maritima | ATP | Ca²⁺ | 4 | 1.28 | [3] |
| Escherichia coli | ATP | Mg²⁺ | 37 | 1.5 | [2][9] |
| Bacillus subtilis | Nucleotide-independent | Divalent Cations | N/A | ~0.9 | [6] |
| Geobacillus stearothermophilus | ATP | N/A (on lipid monolayer) | N/A | ~0.45 | [8] |
| Spiroplasma eriocheiris (SpeMreB5) | ATP | Mg²⁺/Ca²⁺ | N/A | Not significantly different from divalent cation-free | [10] |
Table 2: Effect of Monovalent Salts on T. maritima MreB Polymerization
| Salt | Temperature (°C) | Half-maximal Inhibition Concentration (mM) | Reference |
| NaCl | 20 | 30 | [3] |
| NaCl | 37 | 70 | [3] |
| NaOAc | 20 | 60 | [3] |
| NaOAc | 37 | 110 | [3] |
| KCl | 20 | 90 | [3] |
| KCl | 37 | 120 | [3] |
| K-glutamate | 20 | 150 | [3] |
| K-glutamate | 37 | 200 | [3] |
Table 3: IC₅₀ Values of MreB Inhibitors against E. coli MreB ATPase Activity
| Inhibitor | IC₅₀ (µM) | Reference |
| A22 | 447 ± 87 | [11] |
| CBR-4830 | 49 ± 8 | [11] |
| TXH11106 | 14 ± 2 | [11] |
Experimental Protocols
This section provides detailed methodologies for common in vitro MreB polymerization assays.
Light Scattering Assay
This assay monitors the increase in light scattering as MreB monomers polymerize into larger filaments.
Materials:
-
Purified, monomeric this compound
-
Fluorometer or spectrophotometer with light scattering capabilities
-
Polymerization Buffer (e.g., 10 mM Imidazole, pH 7.0, 1 mM MgCl₂, 1 mM EGTA, 20 mM KCl)[3]
-
ATP solution (e.g., 200 µM final concentration)[3]
Procedure:
-
Preparation: Pre-spin the this compound stock at high speed (e.g., >100,000 x g) for 20-30 minutes at 4°C to remove any aggregates.[3] Keep all solutions on ice.
-
Reaction Setup: In a clean cuvette, combine the polymerization buffer and the desired concentration of MreB. The final volume will depend on the instrument specifications.
-
Initiation: Place the cuvette in the temperature-controlled sample holder of the light scattering instrument and allow it to equilibrate to the desired temperature (e.g., 20°C or 37°C).[2][3]
-
Measurement: Start the measurement of 90° light scattering at a suitable wavelength (e.g., 400 nm).[3]
-
Polymerization Induction: Add ATP to the cuvette to initiate polymerization and mix gently but thoroughly.
-
Data Acquisition: Record the light scattering intensity over time until the signal reaches a plateau, indicating that the polymerization has reached a steady state.
Sedimentation Assay
This assay separates polymerized MreB (pellet) from monomeric MreB (supernatant) by ultracentrifugation.
Materials:
-
Purified this compound
-
Polymerization Buffer
-
ATP solution
-
Ultracentrifuge and appropriate tubes
-
SDS-PAGE equipment and reagents
Procedure:
-
Polymerization Reaction: Set up the polymerization reaction as described for the light scattering assay in a microcentrifuge tube. Incubate at the desired temperature for a sufficient time to reach steady state (e.g., 1 hour).[3]
-
Control Sample: Prepare a control sample under non-polymerizing conditions (e.g., on ice, without ATP or with an inhibitory buffer).
-
Ultracentrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) for 20-30 minutes.[3]
-
Sample Collection: Carefully separate the supernatant from the pellet.
-
Analysis: Resuspend the pellet in a volume of buffer equal to the supernatant volume. Analyze equal volumes of the total reaction, supernatant, and pellet fractions by SDS-PAGE and Coomassie blue staining to quantify the amount of MreB in each fraction.[3]
Fluorescence Microscopy Assay
This method allows for the direct visualization of fluorescently labeled MreB filaments.
Materials:
-
Fluorescently labeled MreB (e.g., with Alexa dyes)[3]
-
Polymerization Buffer
-
ATP solution
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Labeling: Covalently label a small fraction of the purified MreB with a fluorescent dye according to the manufacturer's protocol.
-
Polymerization: Mix a small percentage of labeled MreB with unlabeled MreB in the polymerization buffer. Initiate polymerization with ATP and incubate to allow filament formation.[3]
-
Sample Preparation: Place a small volume of the reaction mixture on a microscope slide and cover with a coverslip.
-
Imaging: Visualize the MreB filaments using a fluorescence microscope. Images can be captured to analyze filament length, bundling, and dynamics.[3]
Visualizations
Experimental Workflow for In Vitro MreB Polymerization Assay
Caption: A flowchart of the general experimental workflow for in vitro MreB polymerization assays.
Factors Influencing MreB Polymerization
Caption: Key factors that promote or inhibit the in vitro polymerization of MreB.
References
- 1. rupress.org [rupress.org]
- 2. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerization properties of the Thermotoga maritima actin MreB: roles of temperature, nucleotides, and ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filament organization of the bacterial actin MreB is dependent on the nucleotide state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the role of nucleotides and lipids in the polymerization of the actin homolog MreB from a Gram-positive bacterium | eLife [elifesciences.org]
- 9. Purification and characterization of Escherichia coli this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assembly properties of bacterial actin MreB involved in Spiroplasma swimming motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A22 Inhibitor Experiments Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the A22 inhibitor in their experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the A22 inhibitor?
A22, also known as S-(3,4-dichlorobenzyl) isothiourea, is a cell-permeable compound that functions as a reversible inhibitor of the bacterial actin homolog, MreB.[1] It specifically targets the ATP-binding pocket of MreB, which prevents its polymerization into filaments.[2][3][4] This disruption of the MreB cytoskeleton leads to defects in cell shape determination, chromosome segregation, and cell division in many rod-shaped bacteria.[1][2][5]
Q2: How should I prepare and store A22 inhibitor stock solutions?
For optimal stability, A22 should be dissolved in DMSO to create a stock solution.[6] These DMSO stock solutions are stable for up to one month when aliquoted and stored at -20°C. It is recommended to prepare fresh aqueous solutions from the DMSO stock just prior to use, as aqueous solutions are only stable for about 12 hours. For long-term storage of several months to years, the solid compound and DMSO stock solutions should be kept at -20°C or -80°C.[6][7][8]
Q3: What is the expected morphological change in bacteria upon A22 treatment?
In rod-shaped bacteria such as E. coli and P. aeruginosa, treatment with A22 typically induces a change in cell shape from a rod to a spherical or coccoid form.[1][9] This is a direct consequence of the inhibition of MreB, which is essential for maintaining the rod shape.
Q4: Is A22 effective against all types of bacteria?
A22 is generally more effective against Gram-negative bacteria than Gram-positive bacteria.[5][10] The variation in efficacy can be attributed to differences in the amino acid sequence of the A22 binding pocket on the MreB protein between different bacterial species.[5]
Q5: Can A22 be used in combination with other antibiotics?
Yes, studies have shown that A22 can act synergistically with conventional antibiotics, such as ceftazidime (B193861) and meropenem (B701) against P. aeruginosa, and cefoxitin (B1668866) and azithromycin (B1666446) against E. coli.[11][12] This suggests that inhibiting MreB can enhance the efficacy of other antibacterial agents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable change in bacterial morphology | 1. Inactive A22 Compound: The compound may have degraded due to improper storage or handling. 2. Insufficient Concentration: The concentration of A22 used may be too low for the specific bacterial strain. 3. Bacterial Resistance: The bacterial strain may be resistant to A22. 4. Incorrect Experimental Conditions: The incubation time or growth medium may not be optimal. | 1. Verify Compound Integrity: Use a fresh stock of A22. Ensure proper storage conditions (-20°C or -80°C for long-term). 2. Optimize Concentration: Perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your strain. MIC values can range from 2 to 64 µg/mL.[11][13] 3. Check for MreB Mutations: Sequence the mreB gene to check for mutations that might confer resistance. 4. Adjust Protocol: Increase the incubation time and ensure the growth medium is appropriate for observing morphological changes. |
| High levels of cell death or lysis | 1. A22 Concentration is Too High: Excessive concentrations of A22 can lead to cytotoxicity.[1] 2. Off-target Effects: At very high concentrations, A22 may have off-target effects. | 1. Titrate A22 Concentration: Lower the concentration of A22 to a level that induces morphological changes without causing excessive cell death. 2. Perform Viability Assay: Use a viability stain (e.g., propidium (B1200493) iodide) to distinguish between live and dead cells and quantify cytotoxicity. |
| Inconsistent results between experiments | 1. Variability in A22 Stock Solution: Inconsistent preparation of stock solutions. 2. Differences in Bacterial Growth Phase: Bacteria in different growth phases may respond differently to A22. 3. Inconsistent Incubation Times: Variation in the duration of A22 exposure. | 1. Standardize Stock Preparation: Ensure consistent and accurate preparation of A22 stock solutions. 2. Synchronize Bacterial Cultures: Use bacteria from the same growth phase (e.g., mid-logarithmic phase) for all experiments. 3. Maintain Consistent Timing: Adhere to a strict timeline for A22 treatment and observation. |
| Precipitation of A22 in culture medium | 1. Poor Solubility: A22 has limited solubility in aqueous solutions. 2. High Concentration: The concentration of A22 may exceed its solubility limit in the culture medium. | 1. Prepare Fresh Aqueous Solutions: Make fresh dilutions of A22 in the culture medium from a DMSO stock immediately before use. 2. Use a Lower Concentration: If precipitation persists, try using a lower working concentration of A22. |
Quantitative Data Summary
| Parameter | Organism | Value | Reference |
| MIC Range | P. aeruginosa | 2 - 64 µg/mL | [13] |
| MIC Range | E. coli | 4 - 64 µg/mL | [13] |
| MIC | E. coli | 3.1 µg/mL | [6] |
| Concentration for Coccoid Form Induction | Shigella flexneri | 10 µg/mL | [14] |
| Critical Concentration Increase of MreB Assembly | In vitro | From 500 nM to ~2000 nM | [2][3][4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
-
Prepare A22 Stock Solution: Dissolve A22 in DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Culture bacteria overnight in appropriate broth. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the A22 stock solution in broth to achieve a range of desired concentrations.
-
Inoculation: Add the bacterial inoculum to each well containing the A22 dilutions. Include a positive control (bacteria with no A22) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of A22 that completely inhibits visible growth of the bacteria.
Analysis of Bacterial Morphology Changes
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth.
-
A22 Treatment: Add A22 to the bacterial culture at a concentration known to be above the MIC but non-lethal if possible (e.g., 10 µg/mL for S. flexneri[14]).
-
Incubation: Incubate the treated culture for a predetermined time course (e.g., 1, 2, and 4 hours).
-
Microscopy: At each time point, take a small aliquot of the culture, place it on a microscope slide, and cover with a coverslip.
-
Imaging: Observe the bacterial cells under a phase-contrast or differential interference contrast (DIC) microscope at high magnification (e.g., 1000x).
-
Analysis: Document the changes in cell morphology, noting the transition from rod-shaped to spherical cells.
Visualizations
References
- 1. A22 (antibiotic) - Wikipedia [en.wikipedia.org]
- 2. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-infectious effect of S-benzylisothiourea compound A22, which inhibits the actin-like protein, MreB, in Shigella flexneri - PubMed [pubmed.ncbi.nlm.nih.gov]
MreB Fusion Protein Mislocalization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving MreB fusion proteins.
Troubleshooting Guides & FAQs
This section addresses specific problems related to MreB fusion protein mislocalization in a question-and-answer format.
Q1: My MreB fusion protein forms distinct helical filaments, but I suspect this might be an artifact. How can I be sure?
A1: The formation of extended helical structures by MreB fusion proteins, particularly with N-terminal tags like YFP, has been identified as a potential artifact.[1][2][3][4] Native, untagged MreB often exhibits a more punctate or patchy localization pattern rather than continuous helices.[1][2][3]
Troubleshooting Steps:
-
Vary the Fusion Tag Position: The location of the fluorescent tag is critical. N-terminal fusions to E. coli MreB are known to interfere with its membrane-targeting sequence, potentially causing aberrant polymerization.[5]
-
Use a Monomeric Fluorescent Protein: Some fluorescent proteins have a tendency to dimerize, which can artificially promote the oligomerization of the fusion protein.[5]
-
Recommendation: Utilize monomeric variants of fluorescent proteins (e.g., mCherry, monomeric EGFP) to reduce the likelihood of aggregation-induced artifacts.[5]
-
-
Compare with Native MreB Localization: Visualize the localization of the native, untagged MreB in your bacterial species using immunofluorescence microscopy.[6] A significant discrepancy between the fusion protein's localization and the native protein's localization suggests an artifact.
-
Control Expression Levels: Overexpression can lead to non-physiological filament formation.[7]
Q2: My MreB fusion protein is localizing as polar foci or aggregates instead of being dispersed along the cell periphery. What could be the cause?
A2: Aggregation or mislocalization of MreB fusion proteins into polar foci can be caused by several factors, including protein overexpression, non-functional fusion constructs, or cellular stress.
Troubleshooting Steps:
-
Optimize Protein Expression: High concentrations of MreB can lead to aggregation.[9]
-
Recommendation: Titrate the inducer concentration to find the lowest level that allows for visualization without causing aggregation. Perform a time-course experiment to identify the optimal induction time.
-
-
Assess Fusion Protein Functionality: A non-functional MreB fusion protein may fail to interact with its binding partners and mislocalize.
-
Recommendation: Perform a complementation assay. Express your MreB fusion protein in a strain where the native mreB gene is deleted or depleted. If the fusion protein is functional, it should rescue the characteristic rod shape of the cells.[10]
-
-
Check for Cellular Stress: Protein aggregation can be a general response to cellular stress.[11]
-
Recommendation: Ensure optimal growth conditions for your bacterial strain (temperature, aeration, medium composition). Examine cells for any signs of stress, such as filamentation or lysis.
-
-
Western Blot Analysis: Verify the integrity of the fusion protein.
-
Recommendation: Perform a western blot to confirm that the fusion protein is expressed at the expected molecular weight and is not being degraded into fragments that might aggregate.
-
Data Presentation
Table 1: Comparison of MreB Fusion Constructs and Their Observed Localization
| Fusion Construct | Tag Position | Fluorescent Protein | Observed Localization | Functional (Complementation) | Reference |
| YFP-MreB | N-terminal | YFP | Helical Filaments (Artifactual) | Partially | [2][3] |
| MreB-RFPSW | Internal (Sandwich) | mCherry | Punctate, Patchy | Yes | [2][3] |
| GFP-MreB | N-terminal (B. subtilis) | GFP | Punctate, Helical Patches | Yes | [5][7] |
| MreB-msfGFPsw | Internal (Sandwich) | msfGFP | Punctate, Dynamic | Yes | [12] |
Experimental Protocols
1. Immunofluorescence Staining of Native MreB
This protocol is adapted for visualizing native MreB in E. coli.
Materials:
-
Bacterial cell culture
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 2% BSA)
-
Primary antibody (anti-MreB)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Microscope slides and coverslips
Procedure:
-
Fixation: Grow cells to the desired optical density. Fix the cells by adding fixative directly to the culture and incubating for 20 minutes at room temperature.[13]
-
Washing: Pellet the cells by centrifugation and wash three times with PBS.
-
Permeabilization: Resuspend the cell pellet in permeabilization buffer and incubate for 10-15 minutes at room temperature.[14]
-
Blocking: Pellet the cells, resuspend in blocking buffer, and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Add the primary anti-MreB antibody at the recommended dilution and incubate overnight at 4°C.[13]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Add the fluorescently labeled secondary antibody at the recommended dilution and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Resuspend the final cell pellet in a small volume of PBS and spot onto a microscope slide. Allow to air dry, then add a drop of mounting medium with DAPI and cover with a coverslip.
-
Visualization: Image the cells using fluorescence microscopy.
2. Western Blot for MreB Fusion Protein Expression
This protocol outlines the general steps for verifying the expression and size of your MreB fusion protein.
Materials:
-
Bacterial cell lysate
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (against the fluorescent protein or MreB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cell lysates from your experimental cultures. Determine the total protein concentration of each lysate.[15] Mix a standardized amount of total protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[15][16]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16][18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
Visualizations
Caption: Troubleshooting workflow for MreB fusion protein mislocalization.
Caption: Expected vs. artifactual localization patterns of MreB fusion proteins.
Caption: Simplified pathway of MreB interactions for cell shape determination.
References
- 1. The helical MreB cytoskeleton in Escherichia coli MC1000/pLE7 is an artifact of the N-Terminal yellow fluorescent protein tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Helical MreB Cytoskeleton in Escherichia coli MC1000/pLE7 Is an Artifact of the N-Terminal Yellow Fluorescent Protein Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Motion of variable-length MreB filaments at the bacterial cell membrane influences cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MreB-Dependent Inhibition of Cell Elongation during the Escape from Competence in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane molecular crowding enhances MreB polymerization to shape synthetic cells from spheres to rods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein aggregation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. arigobio.com [arigobio.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. addgene.org [addgene.org]
- 18. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
strategies to minimize MreB protein degradation during purification
Welcome to the technical support center for MreB protein purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing MreB degradation and overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: My this compound is degrading during purification. What are the first steps I should take?
A1: Protein degradation is a common issue, often caused by endogenous proteases released during cell lysis. The immediate steps to mitigate degradation are:
-
Work quickly and at low temperatures: Perform all purification steps at 4°C or on ice to reduce protease activity.[1]
-
Add protease inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your lysis buffer immediately before use.[1][2]
-
Optimize buffer conditions: Ensure your buffer pH and ionic strength are optimal for MreB stability.
Q2: What type of protease inhibitor cocktail is best for MreB purification from E. coli?
A2: For purification from bacterial cells, a broad-spectrum cocktail that inhibits serine, cysteine, aspartic, and metalloproteases is recommended.[3][4] Look for cocktails containing a mixture of inhibitors such as AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, and Pepstatin A.[3] Consider an EDTA-free cocktail if your purification protocol involves immobilized metal affinity chromatography (IMAC) for His-tagged MreB, as EDTA can strip the metal ions from the column.[5]
Q3: MreB is known to aggregate. What strategies can I use to prevent this?
A3: E. coli MreB has a tendency to aggregate due to an N-terminal amphipathic helix.[6] To minimize aggregation:
-
Optimize buffer components: The composition of your buffers can significantly impact protein stability. It has been shown that using KCl instead of NaCl can enhance the stability of some MreB homologs.
-
Maintain a low protein concentration: High protein concentrations can promote aggregation.[7] If possible, perform purification steps with a more dilute protein solution.
-
Add stabilizing agents: Including additives like glycerol (B35011) (5-50%), sugars (e.g., sucrose), or certain amino acids in your buffers can help maintain protein stability.[8][9][]
-
Control the expression rate: Lowering the induction temperature (e.g., to 18-20°C) and reducing the inducer concentration can slow down protein expression, allowing for proper folding and reducing the formation of inclusion bodies.[9]
Q4: What is the role of ATP and magnesium in MreB stability and purification?
A4: MreB is an ATPase, and its polymerization is dependent on ATP hydrolysis.[6][7] The presence of ATP and Mg²⁺ is often important for maintaining the structural integrity and activity of MreB. Some protocols for other MreB homologs have found that optimizing buffer conditions, for instance by using KCl, can stabilize the protein without the need for ADP and MgCl₂ during purification.
Troubleshooting Guide
Issue 1: this compound Degradation
Symptoms:
-
Appearance of lower molecular weight bands on SDS-PAGE, which are confirmed to be MreB fragments by Western blot.[6]
-
Loss of full-length protein during purification steps.
-
Reduced yield of the target protein.
Possible Causes and Solutions:
| Cause | Recommended Solution | Rationale |
| Insufficient protease inhibition | Add a fresh protease inhibitor cocktail to the lysis buffer just before use. Consider using a cocktail specifically designed for bacterial extracts.[4] | Proteases are released during cell lysis and can rapidly degrade the target protein. Cocktails provide broad-spectrum protection.[3] |
| Suboptimal temperature | Perform all purification steps at 4°C (in a cold room or on ice).[1] | Lower temperatures reduce the activity of most proteases.[5] |
| Inefficient purification workflow | Minimize the time between cell lysis and the final purification step.[1] | A prolonged purification process increases the exposure time of the protein to proteases. |
| Inappropriate buffer pH | Ensure the buffer pH is optimal for MreB stability (typically around 7.0-8.0). | Extreme pH values can lead to protein denaturation, making it more susceptible to proteolysis. |
Issue 2: this compound Aggregation
Symptoms:
-
The purified protein precipitates out of solution.
-
High backpressure during chromatography steps.[11]
-
Presence of high molecular weight aggregates in the void volume during size-exclusion chromatography.[12]
Possible Causes and Solutions:
| Cause | Recommended Solution | Rationale |
| Suboptimal buffer conditions | Screen different buffer components. For instance, try substituting NaCl with KCl. | The ionic environment plays a critical role in protein stability.[13] |
| High protein concentration | Purify at a lower protein concentration. If a high final concentration is required, add stabilizing agents.[7] | Increased intermolecular interactions at high concentrations can lead to aggregation.[7] |
| Presence of hydrophobic regions | Add non-detergent sulfobetaines or low concentrations of non-denaturing detergents (e.g., Tween-20) to the buffer.[7] | These agents can help to solubilize proteins by interacting with hydrophobic patches.[12] |
| Incorrect folding | Optimize protein expression conditions by lowering the temperature (e.g., 18-20°C) and reducing the inducer (e.g., IPTG) concentration.[9] | Slower expression rates can facilitate proper protein folding.[9] |
Quantitative Data Summary
The stability of a protein in different buffer conditions can be quantitatively assessed using a thermal shift assay (Differential Scanning Fluorimetry). This technique measures the melting temperature (Tm) of a protein, with a higher Tm indicating greater stability. Below is a representative table illustrating how data from such an assay for MreB could be presented.
Table 1: Representative Thermal Shift Assay Data for MreB Stability in Different Buffers
| Buffer Condition | Melting Temperature (Tm) in °C | Interpretation |
| 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 | 42.5 ± 0.3 | Baseline stability in a standard buffer. |
| 50 mM Tris-HCl, 150 mM KCl, pH 7.5 | 45.2 ± 0.2 | Increased stability with KCl compared to NaCl. |
| 50 mM HEPES, 150 mM NaCl, pH 7.5 | 43.1 ± 0.4 | HEPES buffer provides slightly better stability than Tris with NaCl. |
| 50 mM Tris-HCl, 150 mM KCl, 5% Glycerol, pH 7.5 | 47.8 ± 0.3 | The addition of glycerol as a co-solvent further enhances thermal stability. |
| 50 mM Tris-HCl, 150 mM KCl, 1 mM ATP, 2 mM MgCl₂, pH 7.5 | 46.5 ± 0.2 | The presence of ATP and MgCl₂ also contributes to MreB stability. |
Experimental Protocols
Protocol 1: Purification of His-tagged E. coli MreB under Native Conditions
This protocol is adapted for the purification of N-terminally His-tagged MreB from E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged MreB
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0[14]
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0[14]
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0[14]
-
Protease Inhibitor Cocktail (EDTA-free)
-
DNase I
-
Ni-NTA Agarose (B213101) resin
Procedure:
-
Cell Lysis:
-
Thaw the cell pellet on ice.
-
Resuspend the pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and DNase I to a final concentration of ~10 µg/mL.
-
Add a protease inhibitor cocktail to the recommended concentration.
-
Incubate on ice for 30 minutes with gentle rocking.
-
Sonicate the cell suspension on ice to complete lysis. Use short bursts to avoid heating the sample.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate at 4°C for 1 hour with gentle agitation.
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer. Collect fractions.
-
-
Analysis and Storage:
-
Analyze the collected fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing pure MreB.
-
If necessary, perform buffer exchange into a suitable storage buffer (e.g., containing 20-50% glycerol) using dialysis or a desalting column.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.[8]
-
Protocol 2: Thermal Shift Assay for Buffer Optimization
This protocol outlines a general procedure for screening buffer conditions to enhance MreB stability.
Materials:
-
Purified this compound
-
96-well PCR plates
-
Real-time PCR instrument with melt curve capability
-
Fluorescent dye (e.g., SYPRO Orange)
-
A selection of buffers with varying pH, salt concentrations, and additives.
Procedure:
-
Assay Preparation:
-
Prepare a master mix containing the purified this compound and the fluorescent dye in a base buffer.
-
In a 96-well plate, aliquot the different buffer conditions to be tested.
-
Add the MreB/dye master mix to each well, ensuring thorough mixing. The final protein concentration should be in the range of 1-5 µM.
-
-
Thermal Denaturation:
-
Seal the 96-well plate.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
The instrument software will generate a melt curve for each condition, plotting fluorescence intensity against temperature.
-
The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the melt curve.[1]
-
Compare the Tm values across the different buffer conditions. A higher Tm indicates greater protein stability.
-
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. cusabio.com [cusabio.com]
- 4. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. cusabio.com [cusabio.com]
- 9. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Protocols6xHisTagProteinPurification < Lab < TWiki [barricklab.org]
dealing with high background in MreB fluorescence microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in MreB fluorescence microscopy. The information is tailored for scientists and drug development professionals, offering detailed protocols and quantitative data to aid in experimental design and problem-solving.
Introduction to MreB Fluorescence Microscopy Challenges
Visualizing the bacterial actin homolog, MreB, is crucial for understanding bacterial cell shape, division, and chromosome segregation. However, achieving high-quality fluorescence images of MreB can be challenging due to its dynamic nature and localization near the cell membrane. High background fluorescence is a common issue that can obscure the filamentous structures of MreB, leading to difficulties in data interpretation. This guide addresses the primary causes of high background and provides systematic approaches to troubleshoot and optimize your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background fluorescence in MreB imaging?
High background in MreB fluorescence microscopy can stem from several sources, broadly categorized as:
-
Autofluorescence: Bacterial cells, particularly when grown in rich media, can exhibit natural fluorescence.[1][2][3] Fixatives like glutaraldehyde (B144438) can also induce autofluorescence.[4]
-
Non-specific Antibody Binding: In immunofluorescence (IF), both primary and secondary antibodies can bind to unintended targets, increasing the overall background signal.[5][6]
-
Issues with Fluorescent Protein (FP) Fusions: Overexpression of MreB-FP fusions can lead to protein aggregation and diffuse cytoplasmic signal.[7][8] The choice of fluorescent protein can also impact brightness and photostability.[9][10]
-
Suboptimal Staining Protocol: Inadequate washing, improper blocking, or incorrect antibody concentrations can all contribute to high background.[5]
-
Microscope and Imaging Parameters: Incorrectly set imaging parameters, such as excessive laser power or detector gain, can amplify background noise.[11]
Q2: How can I determine the source of the high background in my images?
A systematic approach with proper controls is essential. Here are key controls to perform:
-
Unstained Control: Image cells that have not been treated with any fluorescent probes or antibodies. This will reveal the level of endogenous autofluorescence.[4]
-
Secondary Antibody Only Control: In an IF experiment, omit the primary antibody and only add the secondary antibody. Staining in this control indicates non-specific binding of the secondary antibody.[5]
-
Isotype Control: Use a primary antibody of the same isotype and from the same host species as your anti-MreB antibody, but one that does not recognize any target in your bacterial species. This helps to assess non-specific binding of the primary antibody.
-
Empty Vector Control (for FP fusions): Express the fluorescent protein alone (not fused to MreB) to assess background fluorescence from the FP itself and potential issues with its localization.
Q3: When should I choose immunofluorescence versus a fluorescent protein fusion to visualize MreB?
The choice between immunofluorescence (IF) and fluorescent protein (FP) fusions depends on the specific research question and experimental constraints. A systematic comparison found a high correlation in protein localization between IF and FP tagging in mammalian cells, suggesting both are reliable techniques.[12][13][14]
-
Immunofluorescence (IF):
-
Advantages: Allows for the detection of endogenous MreB without the need for genetic modification. This avoids potential artifacts from overexpression or the fusion tag itself.
-
Disadvantages: Requires cell fixation and permeabilization, which can introduce artifacts and does not allow for live-cell imaging.[15] There is also a risk of non-specific antibody binding.
-
-
Fluorescent Protein (FP) Fusions:
-
Advantages: Enables live-cell imaging of MreB dynamics. Expression levels can be controlled to some extent with inducible promoters.[7]
-
Disadvantages: The FP tag can sometimes interfere with MreB function or localization, leading to artifacts such as the formation of unnatural helical structures.[16] Overexpression is a common problem that can lead to aggregation and mislocalization.[7][17]
-
Below is a decision-making flowchart to help guide your choice:
Troubleshooting Guide for High Background
Immunofluorescence (IF)
Problem: High background staining across the entire field of view.
| Possible Cause | Solution |
| Autofluorescence | - Check unstained cells: Confirm the presence of autofluorescence. - Change growth medium: Some rich media can increase autofluorescence.[1][2][3][18] Test imaging in a minimal medium. - Optimize fixation: Avoid glutaraldehyde. Use formaldehyde (B43269) for the shortest effective time.[4] - Use quenching agents: Treat with agents like sodium borohydride (B1222165) after fixation.[4] - Choose appropriate fluorophores: Use fluorophores in the red or far-red spectrum where bacterial autofluorescence is typically lower.[4][19] |
| Antibody concentration too high | - Titrate antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.[5] |
| Insufficient washing | - Increase wash steps: Increase the number and duration of washes between antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS).[5][20] |
| Inadequate blocking | - Optimize blocking: Increase the blocking time (e.g., to 1 hour at room temperature). Use normal serum from the species in which the secondary antibody was raised (e.g., 5-10% goat serum for a goat anti-rabbit secondary).[20] Bovine serum albumin (BSA) is another common blocking agent.[21] |
Problem: Non-specific punctate or speckled staining.
| Possible Cause | Solution |
| Antibody aggregates | - Centrifuge antibodies: Spin down the primary and secondary antibody solutions before use to pellet any aggregates. - Filter antibodies: For persistent issues, filter the antibody solution.[5] |
| Secondary antibody cross-reactivity | - Use pre-adsorbed secondary antibodies: These antibodies have been passed through a column containing immobilized serum proteins from other species to remove cross-reactive antibodies. - Run a secondary antibody only control: This will confirm if the secondary antibody is binding non-specifically.[5] |
Below is a troubleshooting workflow for high background in MreB immunofluorescence:
Fluorescent Protein (FP) Fusions
Problem: High diffuse fluorescence throughout the cytoplasm.
| Possible Cause | Solution |
| Overexpression of the MreB-FP fusion | - Use a weaker or inducible promoter: Strong constitutive promoters can lead to high levels of protein that overwhelm the cell's machinery for proper localization.[7] Use a promoter that allows for tight control of expression levels. - Optimize inducer concentration: If using an inducible promoter, perform a titration of the inducer to find the lowest concentration that gives a detectable signal with correct localization. |
| Improper folding or function of the fusion protein | - Change the position of the FP tag: MreB has been shown to be sensitive to N-terminal tags, which can cause artifactual helical structures.[16] If possible, try a C-terminal fusion or an internal fusion within a flexible loop.[22] - Add a flexible linker: Insert a short, flexible linker (e.g., a glycine-serine linker) between MreB and the FP to allow for proper folding of both domains.[23] |
| FP maturation issues | - Allow sufficient time for maturation: Some FPs, particularly red FPs, can have slower maturation times. Ensure that cells are given enough time to express and mature the FP before imaging. |
Problem: Weak signal or rapid photobleaching.
| Possible Cause | Solution |
| Low brightness or poor photostability of the FP | - Choose a brighter, more photostable FP: Newer generation FPs often have improved photophysical properties.[9][10] Refer to the table below for a comparison of common FPs. - Optimize imaging conditions: Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio. |
| pH sensitivity of the FP | - Consider the local environment: The pH of the periplasm can differ from the cytoplasm. If MreB is exposed to a different pH environment, it could affect the fluorescence of some FPs.[23] Choose an FP that is stable across a range of pH values. |
The diagram below illustrates potential sources of non-specific binding in immunofluorescence that can be mitigated through proper blocking and antibody selection.
Quantitative Data Summary
Comparison of Fluorescent Proteins for MreB Fusions
The choice of fluorescent protein can significantly impact the quality of your data. The following table summarizes key properties of several FPs that have been used in bacterial imaging. Brighter and more photostable FPs are generally preferred.
| Fluorescent Protein | Relative Brightness | Relative Photostability | Oligomeric State | Notes |
| mNeonGreen | High | Moderate | Monomeric | A very bright green FP, good for detecting low-abundance proteins. |
| mVenus | High | Moderate | Monomeric | A bright yellow FP, often used for FRET studies. Systematically results in higher expression levels for membrane proteins.[24][25] |
| sfGFP | High | Moderate | Monomeric | A "superfolder" GFP that is robustly folded, even when fused to poorly folded proteins.[26] |
| mCherry | Moderate | High | Monomeric | A commonly used red FP with good photostability, but can sometimes aggregate.[9][27] |
| mScarlet-I | Very High | Low | Monomeric | One of the brightest red FPs, but with lower photostability.[9] |
| mChartreuse | High | High | Monomeric | A newer, bright and photostable green fluorescent protein.[9] |
Signal-to-Noise Ratio (SNR) in Different Microscopy Techniques
The signal-to-noise ratio (SNR) is a critical measure of image quality. Higher SNR values indicate a clearer signal relative to the background noise.
| Microscopy Technique | Typical SNR | Notes |
| Widefield Epifluorescence | 5 - 40+ | SNR can be high for bright samples but is often limited by out-of-focus light, which contributes to background. |
| Confocal Microscopy | 5 - 30+ | Rejects out-of-focus light, generally improving SNR compared to widefield, especially for thick samples. |
| Total Internal Reflection Fluorescence (TIRF) | High | Excites only a thin section near the coverslip, dramatically reducing background and increasing SNR for membrane-proximal structures like MreB. |
| Super-Resolution Microscopy (e.g., SIM, STED, PALM/STORM) | Variable | Highly dependent on the specific technique and sample. Achieving sufficient SNR is a major consideration for successful super-resolution imaging.[28] |
Experimental Protocols
Protocol 1: Immunofluorescence of MreB in E. coli (Gram-Negative)
This protocol is adapted from established methods for bacterial immunofluorescence.[5][7][12]
Materials:
-
E. coli culture
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 70% ethanol, followed by Lysozyme (B549824) solution (2 mg/mL in GTE buffer) and DNase I.
-
Blocking buffer: 5% BSA in PBST (PBS + 0.1% Tween-20)
-
Primary antibody: Rabbit anti-MreB
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye
-
Mounting medium with antifade reagent
Procedure:
-
Cell Culture: Grow E. coli to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvesting: Pellet 1 mL of culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Washing: Resuspend the pellet in 1 mL of PBS and centrifuge again. Repeat this wash step twice.
-
Fixation: Resuspend the cell pellet in 1 mL of 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization: a. Resuspend cells in 70% ethanol. b. Treat with lysozyme to digest the cell wall. c. Treat with DNase I to decondense the nucleoid, which can otherwise exclude antibodies.[7]
-
Blocking: Resuspend the permeabilized cells in blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Add the primary anti-MreB antibody (at a pre-determined optimal dilution) and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST.
-
Secondary Antibody Incubation: Add the fluorescently labeled secondary antibody (at its optimal dilution) and incubate for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBST.
-
Mounting: Resuspend the final cell pellet in a small volume of PBS, spot onto a microscope slide, allow to air dry, and then add a drop of mounting medium and a coverslip.
-
Imaging: Image using appropriate filter sets for the chosen fluorophore.
Protocol 2: Imaging MreB-Fluorescent Protein Fusions
Materials:
-
Bacterial strain expressing the MreB-FP fusion from an inducible promoter.
-
Appropriate growth medium and antibiotic.
-
Inducer (e.g., IPTG, xylose).
-
Agarose (B213101) pads (1-1.5% agarose in minimal medium).
Procedure:
-
Cell Culture: Grow the bacterial strain overnight in a suitable medium.
-
Induction: The next day, subculture the cells into fresh medium and grow to early- to mid-log phase. Add the inducer at the lowest concentration that gives a visible signal. It is crucial to avoid overexpression.[7][8]
-
Sample Preparation: a. Prepare a 1.5% agarose pad by melting agarose in minimal medium and pipetting a small drop onto a microscope slide. Place another slide on top to flatten the pad. b. Once the pad has solidified, remove the top slide. c. Pipette a small volume (1-2 µL) of the induced cell culture onto the agarose pad. d. Place a coverslip over the cells on the pad.
-
Imaging: a. Proceed to the microscope for imaging. Live-cell imaging should be performed promptly. b. Use appropriate laser lines and emission filters for the specific fluorescent protein. c. Minimize phototoxicity and photobleaching by using the lowest possible laser power, shortest exposure times, and limiting the duration of time-lapse imaging.[9]
Protocol 3: Quantifying Signal-to-Background Ratio
A simple method to quantify the signal-to-background ratio (SBR) is to measure the mean intensity of the signal of interest and divide it by the mean intensity of the background.
Procedure:
-
Image Acquisition: Acquire images with care to avoid saturation of the signal.
-
Image Analysis Software: Use software such as ImageJ/Fiji.
-
Measure Signal: a. Draw a region of interest (ROI) that encompasses the MreB structures within a cell. b. Measure the mean fluorescence intensity within this ROI.
-
Measure Background: a. Draw an ROI in an area of the image that is adjacent to the cell but does not contain any cells or fluorescent debris. b. Measure the mean fluorescence intensity of this background ROI.
-
Calculate SBR: SBR = (Mean Signal Intensity) / (Mean Background Intensity)
-
Repeat: Perform this measurement for multiple cells and multiple images to obtain an average SBR and standard deviation. This will allow for quantitative comparison between different experimental conditions.
References
- 1. Autofluorescence properties of wound-associated bacteria cultured under various temperature, salinity, and pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacterial metabolites influence the autofluorescence of Clostridioides difficile [frontiersin.org]
- 3. Bacterial metabolites influence the autofluorescence of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ptglab.com [ptglab.com]
- 7. Optimizing fluorescent protein expression for quantitative fluorescence microscopy and spectroscopy using herpes simplex thymidine kinase promoter sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing fluorescent protein expression for quantitative fluorescence microscopy and spectroscopy using herpes simplex thymidine kinase promoter sequences [agris.fao.org]
- 9. A palette of bright and photostable monomeric fluorescent proteins for bacterial time-lapse imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence and fluorescent-protein tagging show high correlation for protein localization in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. murphylab.cbd.cmu.edu [murphylab.cbd.cmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Validating the Location of Fluorescent Protein Fusions in the Endomembrane System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Helical MreB Cytoskeleton in Escherichia coli MC1000/pLE7 Is an Artifact of the N-Terminal Yellow Fluorescent Protein Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ZEISS Microscopy Online Campus | Practical Consideration in Using Fluorescent Proteins [zeiss-campus.magnet.fsu.edu]
- 18. Effect of growth media and washing on the spectral signatures of aerosolized biological simulants [opg.optica.org]
- 19. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 20. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. Probing for Binding Regions of the FtsZ Protein Surface through Site-Directed Insertions: Discovery of Fully Functional FtsZ-Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. An improved strategy for fluorescent tagging of membrane proteins for overexpression and purification in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Improved Strategy for Fluorescent Tagging of Membrane Proteins for Overexpression and Purification in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. biorxiv.org [biorxiv.org]
- 28. Navigating challenges in the application of superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation for MreB Immunofluorescence
Welcome to the technical support center for MreB immunofluorescence. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their fixation methods for accurate and high-quality imaging of the bacterial cytoskeletal protein MreB. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for weak or no MreB signal in immunofluorescence?
A weak or absent MreB signal can be attributed to several factors. A primary cause is often suboptimal fixation that either masks the epitope recognized by the antibody or fails to adequately preserve the MreB filaments.[1][2][3] Another common issue is insufficient cell permeabilization, preventing the antibodies from accessing the intracellular MreB.[1][2] Finally, the antibody concentration itself may be too low, or the primary and secondary antibodies may be incompatible.[1][3]
Q2: Why do my MreB filaments appear fragmented or punctate instead of long and helical?
Fragmented or punctate MreB localization can be an artifact of the fixation method. Harsh fixation, such as with 100% methanol (B129727), can sometimes disrupt the delicate filamentous structures of MreB.[4] Conversely, inadequate cross-linking with paraformaldehyde (PFA) may not sufficiently stabilize the filaments, leading to their apparent fragmentation. The choice of fixative and the duration of fixation are critical parameters to optimize for preserving the native MreB filament structure.[1][4]
Q3: I'm observing high background fluorescence, which obscures the MreB signal. What can I do to reduce it?
High background can arise from several sources. Autofluorescence of the bacterial cells themselves can be an issue, which can sometimes be quenched with agents like sodium borohydride, particularly after glutaraldehyde (B144438) fixation.[1] Non-specific binding of the primary or secondary antibodies is another major contributor. To mitigate this, ensure adequate blocking (e.g., with BSA or normal serum), and titrate your antibody concentrations to find the optimal balance between signal and background.[2][3] Using freshly prepared fixative solutions is also recommended, as old formaldehyde (B43269) can autofluoresce.[2]
Q4: Can the choice of fixation method affect the apparent localization of MreB?
Yes, the fixation method can significantly influence the observed localization of MreB. For instance, some fixation methods might better preserve the helical structure of MreB that extends along the cell length, while others might emphasize its localization at the mid-cell or in a more patchy distribution.[5] It is crucial to compare different fixation strategies to determine which one most accurately reflects the known biology of MreB in your specific bacterial species.
Q5: Is a permeabilization step always necessary for MreB immunofluorescence?
For cross-linking fixatives like PFA and glutaraldehyde, a separate permeabilization step is essential to allow antibodies to penetrate the cell wall and membrane to reach the intracellular MreB.[1][6] Common permeabilizing agents include detergents like Triton X-100 or enzymes like lysozyme (B549824).[7][8] However, if you are using an organic solvent fixative like cold methanol, it will simultaneously fix and permeabilize the cells, making a separate permeabilization step unnecessary.[6][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No MreB Signal | Inadequate fixation masking the MreB epitope. | Try a different fixation method (e.g., switch from PFA to methanol). Optimize fixation time and concentration.[1][2] |
| Insufficient permeabilization. | Increase permeabilization time or try a different agent (e.g., lysozyme in addition to Triton X-100 for Gram-positive bacteria).[7] | |
| Low primary antibody concentration. | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[3] | |
| Fragmented/Punctate MreB Filaments | Fixation method is too harsh and disrupts filaments. | Reduce the concentration or incubation time of the fixative. Consider a milder fixation method like a lower concentration of PFA.[4] |
| Incomplete fixation failing to preserve filament integrity. | Increase the fixation time or concentration. A combination of PFA and a low concentration of glutaraldehyde can sometimes improve structural preservation.[10] | |
| High Background Fluorescence | Non-specific antibody binding. | Increase blocking time and use a blocking buffer containing normal serum from the species of the secondary antibody. Titrate primary and secondary antibody concentrations.[2][3] |
| Autofluorescence from the fixative. | Use freshly prepared paraformaldehyde solution. If using glutaraldehyde, quench autofluorescence with sodium borohydride.[1][2] | |
| Cell lysis during processing. | Handle cells gently during washing steps. Ensure buffers are isotonic. | |
| Diffuse Cytoplasmic Signal | MreB has delocalized from the membrane due to cell stress or improper fixation. | Ensure cells are in a healthy growth phase before fixation. Optimize the fixation protocol to rapidly preserve the membrane-associated MreB. |
| Inadequate washing steps. | Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies. | |
| Altered Cell Morphology | Fixation has caused cell shrinkage or swelling. | Methanol fixation can sometimes lead to a decrease in cell length.[11][12] Monitor cell morphology throughout the procedure and adjust fixation conditions if necessary. Formaldehyde-based fixatives generally preserve cell dimensions well.[11][12] |
Comparison of Fixation Methods for MreB Immunofluorescence
The choice of fixative is a critical step in obtaining high-quality MreB immunofluorescence data. Below is a summary of the characteristics of commonly used fixatives.
| Fixative | Mechanism of Action | Advantages for MreB IF | Disadvantages for MreB IF | Typical Concentration & Time |
| Paraformaldehyde (PFA) | Cross-links proteins by forming methylene (B1212753) bridges between amino groups.[13] | Good preservation of cellular morphology.[13] Generally preserves MreB filament structure well. | Can mask epitopes, potentially reducing antibody binding.[9] Requires a separate permeabilization step. | 2-4% in PBS for 15-30 minutes at room temperature. |
| Methanol (cold) | Dehydrates and precipitates proteins.[9] | Can sometimes expose epitopes that are masked by PFA.[13] Simultaneously fixes and permeabilizes the cells. | Can be harsh on cellular structures and may lead to the appearance of fragmented MreB filaments.[4] Can cause a decrease in cell length.[11][12] | 100% methanol, pre-chilled to -20°C, for 5-10 minutes at -20°C. |
| Glutaraldehyde | A stronger cross-linking agent than PFA, reacting with more functional groups. | Excellent preservation of fine cellular structures. | Can significantly increase autofluorescence.[1][4] May more extensively mask epitopes, hindering antibody binding. | Often used in combination with PFA at low concentrations (e.g., 0.1-0.5%) to improve structural preservation. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization for E. coli
This protocol is a starting point for visualizing MreB in Gram-negative bacteria like E. coli.
-
Cell Culture and Harvest: Grow E. coli cells to the mid-logarithmic phase (OD600 ~0.4-0.6) in your desired growth medium. Harvest 1 ml of the culture by centrifugation at 5000 x g for 2 minutes.
-
Washing: Gently resuspend the cell pellet in 1 ml of Phosphate Buffered Saline (PBS). Centrifuge again and discard the supernatant. Repeat this wash step once more.
-
Fixation: Resuspend the cell pellet in 500 µl of freshly prepared 4% paraformaldehyde in PBS. Incubate for 20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS as described in step 2.
-
Permeabilization: Resuspend the cell pellet in 500 µl of PBS containing 0.1% Triton X-100. Incubate for 10 minutes at room temperature.
-
Washing: Wash the permeabilized cells twice with PBS.
-
Blocking: Resuspend the cells in 500 µl of blocking buffer (e.g., PBS with 2% Bovine Serum Albumin - BSA). Incubate for 30 minutes at room temperature.
-
Primary Antibody Incubation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 100 µl of blocking buffer containing the anti-MreB primary antibody at the optimized dilution. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20.
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µl of blocking buffer containing the fluorescently labeled secondary antibody at the appropriate dilution. Incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20.
-
Mounting and Imaging: Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide with an antifade mounting medium. Proceed with fluorescence microscopy.
Protocol 2: Methanol Fixation for B. subtilis
This protocol is often used for Gram-positive bacteria like B. subtilis and offers simultaneous fixation and permeabilization.
-
Cell Culture and Harvest: Grow B. subtilis cells to the mid-logarithmic phase. Harvest 1 ml of the culture by centrifugation.
-
Washing: Wash the cells once with PBS.
-
Fixation and Permeabilization: Resuspend the cell pellet in 1 ml of ice-cold 100% methanol. Incubate for 10 minutes at -20°C.
-
Rehydration and Washing: Centrifuge the cells and carefully remove the methanol. Resuspend the pellet in 1 ml of PBS to rehydrate the cells. Wash twice more with PBS.
-
Blocking: Block the cells with 2% BSA in PBS for 30 minutes at room temperature.
-
Antibody Incubations and Washing: Follow steps 8-12 from Protocol 1.
Visualizing Experimental Workflows
Caption: A flowchart outlining the key decision points and steps in an MreB immunofluorescence experiment.
Caption: A logical diagram for troubleshooting common issues in MreB immunofluorescence.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Effect of ethylenediaminetetraacetic acid, Triton X-100, and lysozyme on the morphology and chemical composition of isolate cell walls of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triton X-100 pretreatment of LR-white thin sections improves immunofluorescence specificity and intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. The Combination of Paraformaldehyde and Glutaraldehyde Is a Potential Fixative for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of fixation on bacterial cellular dimensions and integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of fixation on bacterial cellular dimensions and integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy | Yamanushi | Folia Morphologica [journals.viamedica.pl]
Technical Support Center: Improving Recombinant MreB Protein Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of recombinant MreB protein.
Troubleshooting Guides
This section addresses specific issues that can arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I seeing very low or no expression of my recombinant this compound on an SDS-PAGE gel?
Potential Causes and Solutions:
-
Codon Bias: The codon usage of your mreB gene may not be optimal for the E. coli expression host. This can lead to translational stalling and premature termination.
-
Solution: Consider gene synthesis with codon optimization for E. coli.
-
-
Toxicity of MreB: Overexpression of MreB can be toxic to E. coli cells, leading to cell death and low protein yield.
-
Solution 1: Use a tightly regulated expression system, such as a pBAD vector with arabinose induction or a pET vector in a host strain providing tight control over basal expression (e.g., BL21(DE3)pLysS).
-
Solution 2: Lower the induction temperature to 15-25°C and reduce the inducer concentration (e.g., IPTG to 0.05-0.1 mM).[1]
-
-
Plasmid Integrity: The expression vector may have a mutation or an incorrect insert.
-
Solution: Verify the sequence of your construct.
-
-
Inefficient Induction: The induction conditions may not be optimal.
-
Solution: Perform a small-scale pilot study to optimize the inducer concentration and the cell density (OD600) at the time of induction.
-
Question 2: My this compound is expressed, but it's mostly found in insoluble inclusion bodies. How can I increase the yield of soluble protein?
Potential Causes and Solutions:
-
High Expression Rate: Rapid protein synthesis at 37°C can overwhelm the cellular folding machinery, leading to aggregation.[2]
-
Intrinsic Properties of MreB: MreB has a known tendency to aggregate, particularly the E. coli version, due to an N-terminal amphipathic helix.[4]
-
Solution 1: Co-express with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in proper folding.
-
Solution 2: Fuse MreB to a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).
-
-
Suboptimal Lysis Buffer: The composition of the lysis buffer can significantly impact protein solubility.
-
Solution: Screen different lysis buffer conditions. Adding stabilizing agents like glycerol (B35011) (5-20%), non-detergent sulfobetaines (NDSBs), or specific salts can improve solubility.[5][6]
-
Question 3: I have a good yield of soluble MreB, but I'm losing a significant amount of protein during purification. What can I do?
Potential Causes and Solutions:
-
Protein Precipitation: MreB may be precipitating during chromatography steps due to inappropriate buffer conditions (pH, ionic strength).
-
Solution 1: Optimize the buffer composition for each purification step. MreB stability can be sensitive to salt concentration; for instance, some MreB proteins are more stable in the presence of specific monovalent ions like KCl.
-
Solution 2: Perform purification steps at 4°C to minimize proteolysis and aggregation.
-
-
Inefficient Binding to Affinity Resin: The affinity tag (e.g., His-tag) may be inaccessible, or the binding conditions may be suboptimal.
-
Solution: Ensure the lysis buffer composition is compatible with your affinity resin. For His-tagged MreB, ensure the imidazole (B134444) concentration in the lysis and wash buffers is low enough to allow binding but high enough to prevent non-specific interactions. A gradient elution can improve recovery.
-
-
Proteolytic Degradation: The target protein may be degraded by proteases released during cell lysis.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the best E. coli strain for expressing MreB?
A1: BL21(DE3) and its derivatives are commonly used for T7 promoter-based expression systems. For potentially toxic proteins like MreB, strains with tighter control over basal expression, such as BL21(DE3)pLysS or BL21-AI, are recommended. If codon bias is a concern, consider using strains like Rosetta(DE3) which supply tRNAs for rare codons.
Q2: Should I use a fusion tag for MreB expression and purification?
A2: Yes, using a fusion tag is highly recommended. A solubility-enhancing tag like MBP or GST can significantly improve the yield of soluble MreB. An affinity tag, such as a polyhistidine-tag (His-tag), is essential for efficient purification using Immobilized Metal Affinity Chromatography (IMAC).
Q3: What are the critical components of a lysis/purification buffer for MreB?
A3: A typical starting buffer for MreB purification includes:
-
Buffering agent: Tris or HEPES (pH 7.0-8.0) to maintain a stable pH.
-
Salt: NaCl or KCl (150-500 mM) to maintain ionic strength and protein solubility. The optimal salt concentration can be species-specific.
-
Reducing agent: DTT or β-mercaptoethanol (1-5 mM) to prevent oxidation of cysteine residues.
-
Stabilizing agent: Glycerol (5-20%) to help stabilize the protein.
-
Nucleotide: ATP or a non-hydrolyzable ATP analog (like AMP-PNP) and MgCl2, as the nucleotide-bound state can be crucial for MreB stability and polymerization.
Q4: At what temperature and for how long should I induce MreB expression?
A4: For MreB, which is prone to aggregation, a lower induction temperature is generally better. A good starting point is to induce at 18-20°C overnight. If the yield is low, you can try inducing at a slightly higher temperature (e.g., 25-30°C) for a shorter period (3-5 hours). Optimization is key.
Quantitative Data Summary
Optimizing expression conditions is crucial for maximizing the yield of soluble recombinant protein. The following tables provide representative data on how varying key parameters can affect protein yield in E. coli. Note that the optimal conditions for MreB may vary, and these tables should be used as a guide for designing your optimization experiments.
Table 1: Effect of IPTG Concentration on Recombinant Protein Yield
| IPTG Concentration (mM) | Cell Density (OD600) | Soluble Protein Yield (mg/L) | Insoluble Protein Yield (mg/L) |
| 0.05 | 2.8 | 150 | 50 |
| 0.1 | 2.7 | 180 | 80 |
| 0.5 | 2.5 | 120 | 250 |
| 1.0 | 2.2 | 80 | 400 |
This table illustrates a common trend where a lower concentration of IPTG can favor the production of soluble protein by reducing the rate of protein synthesis.[7][8]
Table 2: Effect of Induction Temperature on Recombinant Protein Yield
| Induction Temperature (°C) | Induction Time (hours) | Soluble Protein Yield (mg/L) | Insoluble Protein Yield (mg/L) |
| 37 | 3 | 50 | 500 |
| 30 | 5 | 150 | 300 |
| 25 | 8 | 200 | 150 |
| 18 | 16 (overnight) | 250 | 80 |
This table demonstrates that decreasing the induction temperature often leads to a significant increase in the proportion of soluble protein.[3][9]
Table 3: Effect of Lysis Buffer Additives on Soluble Protein Recovery
| Additive | Concentration | % Increase in Soluble Protein |
| Glycerol | 10% (v/v) | 25% |
| L-Arginine | 50 mM | 40% |
| NDSB-201 | 0.5 M | 35% |
| Trehalose | 0.5 M | 30% |
This table shows the potential of various chemical additives in the lysis buffer to improve the recovery of soluble protein by preventing aggregation.[5][6]
Experimental Protocols
Protocol 1: Expression of His-tagged MreB in E. coli
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)pLysS) with your MreB expression plasmid.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate the culture at 18°C with shaking for 16-18 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged MreB
-
Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mM MgCl2, 0.1 mM ATP, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with 10-15 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT).
-
Elute the this compound with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT).
-
Analyze the eluted fractions by SDS-PAGE.
-
Pool the fractions containing pure MreB and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol).
-
For further purification, perform size-exclusion chromatography (gel filtration).
-
Concentrate the final pure protein, snap-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Signaling and Interaction Pathways
Caption: MreB interaction network in cell wall synthesis.
Experimental Workflow
Caption: Workflow for recombinant this compound purification.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low MreB yield.
References
- 1. neb.com [neb.com]
- 2. sfu.ca [sfu.ca]
- 3. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Escherichia coli this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins | PLOS One [journals.plos.org]
- 6. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bacterial Two-Hybrid (B2H) Assays for MreB Interactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing bacterial two-hybrid (B2H) assays to investigate protein-protein interactions involving the bacterial cytoskeletal protein, MreB.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the adenylate cyclase-based bacterial two-hybrid (BACTH) system?
A1: The BACTH system is a powerful genetic method for detecting protein-protein interactions in E. coli. It relies on the reconstitution of the catalytic domain of Bordetella pertussis adenylate cyclase (CyaA). This domain is split into two non-functional fragments, T25 and T18. The two proteins of interest, a "bait" (e.g., MreB) and a "prey," are genetically fused to these fragments. If the bait and prey proteins interact, they bring the T25 and T18 fragments into close proximity, restoring adenylate cyclase activity. This leads to the synthesis of cyclic AMP (cAMP). In an E. coli strain lacking its own adenylate cyclase gene (cya), the newly synthesized cAMP activates the transcription of reporter genes, such as the lacZ gene, resulting in a measurable signal (e.g., blue colonies on X-Gal plates or quantifiable ß-galactosidase activity).[1][2][3][4][5]
Q2: Why is the BACTH system particularly well-suited for studying interactions with MreB?
A2: The BACTH system is advantageous for studying MreB interactions for several reasons. Since cAMP is a diffusible signaling molecule, the interaction between the bait and prey proteins does not need to occur near the transcriptional machinery.[4][6] This allows for the analysis of interactions involving membrane-associated proteins like MreB, which localizes to the cytoplasmic membrane.[7][8] Additionally, studying bacterial proteins in a bacterial host provides an environment more similar to their native one.[6]
Q3: What are appropriate positive and negative controls for a B2H experiment with MreB?
A3: Proper controls are crucial for interpreting B2H results.
-
Positive Controls: A well-characterized interaction should be used. For MreB studies, co-expression of T25-MreB and T18-RodZ, or T25-MreB and T18-FtsZ, can serve as positive controls, as these interactions are documented.[9][10] Another common positive control is to fuse both the T25 and T18 fragments to a leucine (B10760876) zipper motif, which strongly dimerizes.[2]
-
Negative Controls: To ensure that the bait or prey fusions do not self-activate the reporter gene, they should be co-transformed with an empty vector (e.g., T25-MreB with an empty pUT18 vector, and vice-versa). Additionally, using a known non-interacting protein pair is recommended.
Q4: How can I quantify the strength of the interaction?
A4: The strength of the interaction can be quantified by measuring the ß-galactosidase activity in liquid cultures using a colorimetric assay with o-nitrophenyl-ß-D-galactopyranoside (ONPG) as a substrate.[3][5][11] The results are typically expressed in Miller units. Higher Miller units generally indicate a stronger interaction.
Troubleshooting Guides
Problem 1: High Background or Apparent Self-Activation
Symptoms:
-
Blue colonies are observed for negative controls (e.g., MreB-T25 with an empty T18 vector).
-
High ß-galactosidase activity is measured in negative control samples.
| Possible Cause | Troubleshooting Steps |
| MreB-fusion protein is forming multimers: MreB is known to polymerize, which could bring the adenylate cyclase fragments together non-specifically.[8][12][13][14] | - Test different fusion orientations (N- vs. C-terminal tags) to minimize steric hindrance and potential for self-association. - Consider introducing mutations in MreB that are known to disrupt polymerization but not the interaction of interest. |
| High expression levels of fusion proteins: Overexpression can lead to non-specific interactions and aggregation.[15] | - Lower the concentration of the inducer (e.g., IPTG). - Use a lower-copy-number plasmid for one or both fusion constructs. |
| Contamination of plates or media: | - Ensure proper sterile technique. - Prepare fresh plates and media with the correct antibiotic concentrations. |
Problem 2: No or Weak Signal for a Known or Expected Interaction
Symptoms:
-
White or pale blue colonies for a known interacting pair.
-
Low ß-galactosidase activity, similar to negative controls.
| Possible Cause | Troubleshooting Steps |
| Improper folding or instability of the fusion protein: The fusion of the T25 or T18 fragment may disrupt the proper folding of MreB or its partner. | - Confirm the expression of both fusion proteins by Western blotting. - Test different fusion orientations (N- vs. C-terminal tags). The location of the tag can significantly impact protein folding and function.[7] - Add a flexible linker sequence between your protein and the T25/T18 tag. |
| Steric hindrance: The T25 and T18 fragments may be positioned in a way that prevents the interaction between MreB and its partner. | - Swap the fusion partners (e.g., if you have T25-MreB and T18-Partner, try T18-MreB and T25-Partner). |
| Low expression levels of fusion proteins: Insufficient protein levels can prevent detection of an interaction. | - Confirm protein expression via Western blotting. - Increase the inducer (e.g., IPTG) concentration. |
| Suboptimal assay conditions: | - Ensure the correct growth temperature (typically 30°C for BACTH assays).[5][9] - Verify the freshness and correct concentrations of X-Gal and IPTG in the plates. |
Problem 3: Inconsistent or Irreproducible Results
Symptoms:
-
Variable colony color or ß-galactosidase activity across replicates.
-
Results from one experiment cannot be reproduced in subsequent attempts.
| Possible Cause | Troubleshooting Steps |
| Plasmid instability: | - Use a recA mutant E. coli strain to improve plasmid stability.[11] - Always use freshly prepared competent cells and freshly transformed plasmids for each experiment. |
| Variability in cell density or growth phase for ß-galactosidase assays: | - Carefully normalize cultures to the same optical density (OD) before starting the assay.[5] - Ensure that cultures are in the same growth phase (e.g., mid-logarithmic) when assayed. |
| Degradation of reagents: | - Prepare fresh solutions, especially the ONPG substrate for ß-galactosidase assays.[11] |
Quantitative Data Summary
The following tables provide example ß-galactosidase activity levels for known MreB interactions, which can be used as a benchmark for your own experiments. A ß-galactosidase activity level that is at least four to five times higher than the negative control is generally considered a positive interaction.[5]
Table 1: Example ß-Galactosidase Activity for MreB and FtsZ Interactions
| T25 Fusion | T18 Fusion | Average ß-Galactosidase Activity (Miller Units) | Interpretation |
| T25-MreB | T18-FtsZ | ~800 - 1200 | Strong Interaction |
| T25-FtsZ | T18-MreB | ~700 - 1000 | Strong Interaction |
| T25-MreB | pUT18 (empty vector) | < 150 | Negative Control |
| pKT25 (empty vector) | T18-FtsZ | < 150 | Negative Control |
Data are synthesized from typical results reported in the literature.[5][16][17]
Table 2: Example ß-Galactosidase Activity for MreB and RodZ Interactions
| T25 Fusion | T18 Fusion | Average ß-Galactosidase Activity (Miller Units) | Interpretation |
| T25-MreB | T18-RodZ | ~1500 - 2500 | Very Strong Interaction |
| T25-RodZ | T18-MreB | ~1300 - 2200 | Very Strong Interaction |
| T25-MreB | pUT18 (empty vector) | < 150 | Negative Control |
| pKT25 (empty vector) | T18-RodZ | < 150 | Negative Control |
Data are synthesized from typical results reported in the literature.[9][16]
Experimental Protocols
Protocol 1: BACTH Assay - Co-transformation and Plating
-
Prepare Competent Cells: Prepare chemically competent E. coli BTH101 (cya⁻) cells.
-
Co-transformation: Co-transform the BTH101 competent cells with the two compatible plasmids: one expressing the T25 fusion protein and the other expressing the T18 fusion protein (approximately 100 ng of each plasmid). Include appropriate positive and negative controls.[11]
-
Plating: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics (for plasmid selection), 0.5 mM IPTG (to induce protein expression), and 40 µg/mL X-Gal (for colorimetric detection).
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Qualitative Analysis: Observe the color of the colonies. Blue colonies suggest a positive interaction, while white colonies indicate no interaction.
Protocol 2: Quantitative ß-Galactosidase Assay (Miller Assay)
This protocol allows for the quantification of reporter gene expression.
-
Culture Growth: Inoculate single colonies from the transformation plates into 3-5 mL of LB medium containing the appropriate antibiotics and 0.5 mM IPTG. Grow the cultures overnight at 30°C with shaking.[5][18]
-
Cell Permeabilization:
-
Measure the OD₆₀₀ of the overnight cultures.
-
Take a defined volume (e.g., 200 µL) of each culture and add it to a microcentrifuge tube containing 800 µL of Z-buffer.
-
Add 50 µL of chloroform (B151607) and 25 µL of 0.1% SDS to each tube. Vortex vigorously for 10-15 seconds to permeabilize the cells.[18]
-
-
Enzymatic Reaction:
-
Pre-warm the tubes at 28°C for 5 minutes.
-
Start the reaction by adding 200 µL of ONPG solution (4 mg/mL in Z-buffer) to each tube. Start a timer immediately.[11]
-
Incubate the reaction at 28°C until a noticeable yellow color develops.
-
-
Stopping the Reaction: Stop the reaction by adding 400 µL of 1 M Na₂CO₃. Record the reaction time.
-
Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to scatter from cell debris).
-
Calculation of Miller Units: Calculate the ß-galactosidase activity using the following formula: Miller Units = 1000 × [OD₄₂₀ – (1.75 × OD₅₅₀)] / (Time (min) × Volume (mL) × OD₆₀₀)[5]
Visualizations
References
- 1. zenodo.org [zenodo.org]
- 2. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction Network among Escherichia coli Membrane Proteins Involved in Cell Division as Revealed by Bacterial Two-Hybrid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 7. Bacterial two-hybrid systems evolved: innovations for protein-protein interaction research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial actin MreB assembles in complex with cell shape protein RodZ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct interaction of FtsZ and MreB is required for septum synthesis and cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of polymerization and nucleotide identity on the conformational dynamics of the bacterial actin homolog MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of polymerization and nucleotide identity on the conformational dynamics of the bacterial actin homolog MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial actin MreB forms antiparallel double filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validating MreB Function: A Comparative Guide to Genetic and Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
The bacterial actin homolog, MreB, is a crucial determinant of cell shape in many rod-shaped bacteria, making it a prime target for novel antibiotic development. Validating the function of MreB and understanding its role in maintaining cell morphology is paramount for these efforts. This guide provides a comparative overview of two primary methods for validating MreB function: genetic mutations and chemical inhibition, with a focus on the well-characterized inhibitor A22. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid in experimental design and data interpretation.
Comparing Genetic and Chemical Perturbations of MreB
Genetic mutations and chemical inhibitors offer distinct advantages and disadvantages for studying MreB function. Site-directed mutagenesis allows for the precise investigation of the role of specific amino acid residues, providing insights into structure-function relationships. Chemical inhibitors, such as A22, offer temporal control, allowing for the observation of acute effects of MreB disruption.
Quantitative Analysis of Cell Morphology Changes
The primary method for assessing MreB function is by observing changes in bacterial cell shape. Depletion or inhibition of MreB typically leads to a loss of rod shape and an increase in cell width, often resulting in spherical or lemon-shaped cells.[1][2] The following tables summarize quantitative data from studies on Caulobacter crescentus and Escherichia coli, demonstrating the effects of specific mreB mutations and A22 treatment on cell dimensions.
Table 1: Effect of mreB Mutations on Caulobacter crescentus Cell Shape [3]
| MreB Mutant | Cell Length (μm) | Cell Width (μm) | Curvature | Phenotype |
| Wild-type | 3.5 ± 0.6 | 0.5 ± 0.05 | Normal | Rod-shaped |
| T167A | 3.2 ± 0.5 | 0.6 ± 0.07 | Reduced | Shorter, wider |
| G165D | 4.0 ± 0.8 | 0.7 ± 0.09 | Increased | Longer, wider, curved |
| A325P | 3.8 ± 0.7 | Variable | Irregular | Irregular width |
Table 2: Effect of A22 on Escherichia coli Cell Shape [4][5][6]
| A22 Concentration (µg/mL) | Average Cell Width (nm) | Average Cell Length (µm) | Phenotype |
| 0 (Control) | 934 ± 6 | ~2-4 | Rod-shaped |
| 0.5 | ~1400 | Decreased | Wider, shorter |
| 1.5 | Increased | Decreased | Wider, shorter |
| 10 | Increased | Decreased | Round |
Table 3: Impact of Specific mreB Mutations on E. coli Cell Width [7][8]
| MreB Mutant | Average Cell Width (µm) | Phenotype |
| Wild-type | ~1.0 | Rod-shaped |
| A125V | Thinner than Wild-type | Thinner rod |
| A174T | Thicker than Wild-type | Thicker rod |
Experimental Protocols
Reproducible and rigorous experimental design is critical for validating MreB function. Below are detailed protocols for key techniques used in the cited studies.
Site-Directed Mutagenesis of mreB
This protocol allows for the introduction of specific point mutations into the mreB gene to study the function of individual amino acid residues.
Materials:
-
Plasmid DNA containing the wild-type mreB gene
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up the PCR reaction with 50 ng of plasmid DNA, 125 ng of each primer, dNTPs, and high-fidelity DNA polymerase in the appropriate reaction buffer.
-
Perform PCR with an initial denaturation at 95°C for 30 seconds, followed by 12-18 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 1 minute, and extension at 68°C for 1 minute per kb of plasmid length.
-
Finish with a final extension at 68°C for 7 minutes.
-
-
DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on LB agar with the appropriate antibiotic. Select individual colonies, isolate plasmid DNA, and verify the desired mutation by DNA sequencing.
Immunofluorescence Microscopy for MreB Localization
This technique is used to visualize the subcellular localization of the MreB protein.
Materials:
-
Bacterial cells expressing the this compound of interest
-
Poly-L-lysine coated coverslips
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 2% BSA in PBS)
-
Primary antibody against MreB
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation: Adhere bacterial cells to poly-L-lysine coated coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 2% BSA in PBS for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-MreB antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, counterstain with DAPI if desired, and mount the coverslip onto a microscope slide using mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
MreB Polymerization and Sedimentation Assay
This in vitro assay is used to assess the ability of MreB to polymerize into filaments.
Materials:
-
Purified this compound
-
Polymerization buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
ATP or non-hydrolyzable ATP analog (AMP-PNP)
-
Ultracentrifuge
Procedure:
-
Polymerization Reaction: Incubate purified MreB at a concentration above its critical concentration in polymerization buffer with ATP at 37°C for 30-60 minutes to allow for polymerization.
-
Sedimentation: Centrifuge the reaction mixture at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the MreB filaments.
-
Analysis: Carefully separate the supernatant (containing monomeric MreB) from the pellet (containing polymerized MreB).
-
Quantification: Analyze the amount of MreB in the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or western blotting. The proportion of MreB in the pellet is indicative of the extent of polymerization.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the central role of MreB in bacterial cell shape determination.
Caption: Experimental workflow for validating MreB function using genetic mutations.
Caption: The central role of MreB in bacterial cell shape determination and points of intervention.
References
- 1. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. Mutations in the nucleotide binding pocket of MreB can alter cell curvature and polar morphology in Caulobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. MreB Orientation Correlates with Cell Diameter in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relation between rotation of MreB actin and cell width ofEscherichia coli | CoLab [colab.ws]
- 8. Mutations in cell elongation genes mreB, mrdA and mrdB suppress the shape defect of RodZ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
MreB vs. FtsZ: A Comparative Analysis of Two Key Bacterial Cytoskeletal Proteins
A Comprehensive Guide for Researchers and Drug Development Professionals
In the intricate world of bacterial physiology, the precise orchestration of cell shape and division is paramount for survival and proliferation. Two proteins, MreB and FtsZ, have emerged as central players in these fundamental processes, acting as key components of the bacterial cytoskeleton. While both are crucial for bacterial viability, they perform distinct yet coordinated roles. This guide provides a detailed comparative analysis of MreB and FtsZ function, supported by experimental data, to inform research and guide the development of novel antimicrobial strategies.
Core Functional Comparison: Architects of Shape and Division
MreB, an actin homolog, is the primary determinant of non-spherical cell shape in many bacteria.[1][2] It forms dynamic, helical filaments that are associated with the inner cell membrane and orchestrate the synthesis of the lateral cell wall, ensuring the rod-like or spiral morphology of the bacterium.[3] Depletion or inhibition of MreB typically leads to a loss of the characteristic cell shape, resulting in spherical cells.[2]
In contrast, FtsZ, a tubulin homolog, is the orchestrator of cell division.[1] It polymerizes into a dynamic ring-like structure, known as the Z-ring, at the future site of cell division.[4][5] This Z-ring acts as a scaffold, recruiting a cascade of other proteins to form the divisome, the molecular machinery that synthesizes the new cell wall at the septum and ultimately constricts to divide the cell into two daughter cells.[4] Inhibition of FtsZ function prevents cell division, leading to the formation of long, filamentous cells.[2]
While their primary roles are distinct, evidence suggests a close interplay and coordination between MreB and FtsZ. In some bacteria, MreB and FtsZ have been shown to interact directly, and this interaction is crucial for the proper constriction of the Z-ring and the transfer of cell wall synthesis machinery from the lateral wall to the division septum.[1][4] However, studies in Escherichia coli have also demonstrated that MreB and FtsZ can direct the synthesis of the lateral cell wall through independent pathways that both require the activity of Penicillin-Binding Protein 2 (PBP2).[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the polymerization dynamics and cellular abundance of MreB and FtsZ, providing a basis for direct comparison.
| Parameter | MreB | FtsZ | Source |
| Homolog | Actin | Tubulin | [1] |
| Primary Function | Cell shape determination, lateral cell wall synthesis | Cell division, septum formation | [1][2] |
| Inhibitor | A22 Hydrochloride | PC190723 | [7][8] |
| Phenotype upon Inhibition | Spherical cells | Filamentous cells | [2] |
| Parameter | MreB (Thermotoga maritima) | FtsZ (E. coli) | Source |
| Critical Concentration for Polymerization | ~0.5 µM (ATP-bound) | ~1 µM | [5][9] |
| Nucleotide Requirement for Polymerization | ATP or GTP | GTP | [9][10] |
| Cellular Concentration (E. coli) | ~5-10 µM | Not explicitly found, but sufficient for Z-ring formation | [11] |
Signaling and Interaction Pathways
The regulation of MreB and FtsZ activity is complex and involves a network of interactions with other proteins and the cell membrane. The following diagrams illustrate the key signaling pathways and protein interactions for both MreB and FtsZ.
Experimental Protocols
A variety of experimental techniques are employed to study the function of MreB and FtsZ. Below are outlines of key methodologies.
Fluorescence Microscopy for In Vivo Localization
Objective: To visualize the subcellular localization of MreB and FtsZ in live bacterial cells.
Methodology:
-
Strain Construction: Genetically fuse the gene encoding MreB or FtsZ with a gene for a fluorescent protein (e.g., GFP, mCherry). This can be done on a plasmid or by integrating the fusion construct into the bacterial chromosome.
-
Cell Culture: Grow the bacterial cells expressing the fluorescently tagged protein under appropriate conditions (e.g., specific growth medium, temperature).
-
Microscopy:
-
Immobilize the cells on a microscope slide, often on an agarose (B213101) pad to maintain cell viability.
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent protein.
-
Acquire images using a sensitive camera (e.g., EMCCD or sCMOS).
-
-
Image Analysis: Analyze the images to determine the localization pattern of the fluorescently tagged protein (e.g., helical filaments for MreB, a ring at mid-cell for FtsZ). Time-lapse microscopy can be used to observe the dynamic nature of these structures.[4][12]
In Vitro Reconstitution of MreB and FtsZ Polymers
Objective: To study the polymerization dynamics of purified MreB and FtsZ proteins in a controlled environment.
Methodology:
-
Protein Purification: Overexpress and purify MreB or FtsZ protein from a suitable expression system (e.g., E. coli).
-
Polymerization Assay:
-
Prepare a reaction buffer containing the purified protein, nucleotides (ATP or GTP for MreB, GTP for FtsZ), and other necessary ions (e.g., Mg2+).
-
Initiate polymerization by adding the nucleotide.
-
Monitor polymerization using techniques such as:
-
Light Scattering: An increase in light scattering indicates polymer formation.
-
Sedimentation Assay: Polymers can be pelleted by centrifugation, and the amount of protein in the pellet and supernatant can be quantified.
-
Electron Microscopy: Directly visualize the morphology of the formed polymers (filaments, bundles).
-
-
-
Data Analysis: Determine parameters such as the critical concentration for polymerization and the effects of different conditions (e.g., protein concentration, nucleotide type, presence of regulatory proteins) on polymer formation.[9][13]
GTPase Activity Assay
Objective: To measure the rate of GTP hydrolysis by FtsZ and MreB.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified FtsZ or MreB, GTP, and a suitable buffer.
-
GTP Hydrolysis Measurement:
-
Radioactive Assay: Use [γ-32P]GTP and measure the release of radioactive phosphate (B84403) over time.
-
Enzymatic Assay: Use a coupled enzyme assay (e.g., with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) to measure GTP hydrolysis by monitoring the change in NADH absorbance.
-
Malachite Green Assay: A colorimetric assay that detects the release of inorganic phosphate.
-
-
Data Analysis: Calculate the rate of GTP hydrolysis (e.g., in moles of phosphate released per mole of protein per minute). This provides insights into the dynamics of polymer turnover.[10][14]
Experimental Workflow for Inhibitor Studies
The development of inhibitors targeting MreB and FtsZ is a promising avenue for new antibiotic discovery. The following diagram outlines a typical workflow for identifying and characterizing such inhibitors.
Conclusion
MreB and FtsZ represent two fundamental pillars of the bacterial cytoskeleton, governing cell morphology and division with remarkable precision. While MreB sculpts the cell's form, FtsZ orchestrates its cleavage. Their distinct functions, coupled with their essentiality for bacterial survival, make them highly attractive targets for the development of novel antibacterial agents. A thorough understanding of their comparative functions, polymerization dynamics, and regulatory networks, as outlined in this guide, is crucial for advancing both fundamental research in bacterial cell biology and the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the cytoskeletal proteins MreB and FtsZ in multicellular cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct interaction of FtsZ and MreB is required for septum synthesis and cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Escherichia coli, MreB and FtsZ Direct the Synthesis of Lateral Cell Wall via Independent Pathways That Require PBP 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPase Activity, Structure, and Mechanical Properties of Filaments Assembled from Bacterial Cytoskeleton Protein MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Reconstitution of the Initial Stages of the Bacterial Cell Division Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymerization Dynamics of MreB and Actin
For Researchers, Scientists, and Drug Development Professionals
The bacterial cytoskeleton, a field of burgeoning research, has revealed fascinating parallels and divergences with its eukaryotic counterpart. At the heart of this comparison lie MreB and actin, homologous proteins that play critical roles in cell shape determination and intracellular organization. While both proteins polymerize to form filamentous structures, their assembly dynamics, regulation, and structural organization exhibit key differences. This guide provides an objective comparison of MreB and actin polymerization dynamics, supported by experimental data and detailed methodologies, to aid researchers in understanding these fundamental cellular processes.
At a Glance: Key Differences in Polymerization Dynamics
| Feature | MreB | Actin |
| Filament Structure | Forms shorter, more rigid, anti-parallel protofilaments.[1] | Forms longer, more flexible, polarized, double-helical filaments.[1] |
| Nucleotide Requirement | Primarily ATP-dependent, though GTP can also support polymerization in some species.[2][3][4] | Strictly ATP-dependent for efficient polymerization.[5] |
| Critical Concentration (ATP-bound) | ~0.5 µM (T. maritima at 20°C), ~0.45 µM (G. stearothermophilus)[5][6] | ~0.1-0.2 µM |
| Effect of Nucleotide Hydrolysis | Promotes filament assembly/disassembly at the membrane; may trigger disassembly.[5][7] | Destabilizes the filament upon phosphate (B84403) release, leading to treadmilling and dynamic instability.[5] |
| Divalent Cation Requirement | Requires Mg²⁺ or Ca²⁺ for efficient polymerization.[6][8] | Requires Mg²⁺ for polymerization.[8] |
| Cellular Localization & Function | Associates with the inner membrane to guide cell wall synthesis.[2][8] | Forms dynamic networks throughout the cytoplasm involved in motility, cytokinesis, and trafficking.[2] |
Quantitative Comparison of Polymerization Parameters
The following table summarizes key quantitative data on the polymerization of MreB and actin. It is important to note that experimental conditions can significantly influence these values.
| Parameter | MreB (Thermotoga maritima) | Actin (Rabbit Skeletal Muscle) |
| Critical Concentration (ATP) | 0.5 µM (at 20°C)[6] | ~0.1 µM |
| Critical Concentration (ADP) | 1.7 µM (at 20°C)[6] | ~0.8 µM |
| Nucleotide Exchange Rate (k_off) | 0.036 s⁻¹ | ~0.1 s⁻¹ |
| Effect of Temperature on Critical Concentration | Inversely correlated (55 nM at 60°C, 2100 nM at 5°C)[6] | Less pronounced temperature dependence under physiological conditions. |
Experimental Protocols
Understanding the methodologies used to study MreB and actin polymerization is crucial for interpreting experimental data and designing new experiments.
Light Scattering Assay for Monitoring Polymerization
This technique is used to follow the kinetics of filament formation in real-time. The intensity of scattered light increases as monomers assemble into larger polymers.
Protocol:
-
Protein Preparation: Purified MreB or actin monomers are prepared in a low salt buffer (e.g., G-buffer for actin) to prevent spontaneous polymerization. The protein concentration is determined using a spectrophotometer.
-
Initiation of Polymerization: Polymerization is initiated by adding a high salt buffer containing ATP and MgCl₂ (e.g., F-buffer for actin). For MreB, the reaction is often performed at a specific temperature optimal for the organism from which it was purified.[6]
-
Data Acquisition: The change in light scattering intensity is monitored over time using a fluorometer or a dedicated light scattering instrument, typically at a wavelength of 350-400 nm.[6]
-
Data Analysis: The resulting curve of light scattering intensity versus time provides information on the lag phase (nucleation), elongation rate (slope of the curve), and steady-state (plateau). The critical concentration can be determined by measuring the x-intercept of a plot of the steady-state light scattering signal against the total protein concentration.[6]
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of filament dynamics at a surface, providing insights into elongation rates, nucleation, and the behavior of individual filaments.
Protocol:
-
Surface Preparation: A glass coverslip is functionalized (e.g., with a lipid bilayer for MreB studies) to which the filaments can attach.[5]
-
Labeling: A small fraction of the monomeric protein is fluorescently labeled (e.g., with Alexa fluorophores).
-
Reaction Setup: The polymerization reaction is initiated by adding the polymerization buffer containing a mixture of labeled and unlabeled monomers to the prepared coverslip.
-
Imaging: The dynamics of the growing filaments are visualized using a TIRF microscope, which selectively excites fluorophores near the coverslip surface.
-
Analysis: Time-lapse images are analyzed to measure the length of individual filaments over time, from which elongation rates can be calculated.
Sedimentation Assay to Determine Polymer Mass
This assay is used to quantify the amount of polymerized protein at steady-state.
Protocol:
-
Polymerization: MreB or actin is allowed to polymerize to steady-state under desired conditions.
-
Ultracentrifugation: The reaction mixture is subjected to high-speed centrifugation, which pellets the filamentous polymer while the monomeric protein remains in the supernatant.
-
Quantification: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The amount of protein in each fraction is quantified by densitometry of the stained protein bands.
-
Critical Concentration Determination: By performing the assay at various total protein concentrations, the critical concentration can be determined as the x-intercept of a plot of the polymer concentration versus the total protein concentration.[3]
Signaling and Polymerization Pathways
The polymerization of both MreB and actin is tightly regulated by nucleotide binding and hydrolysis. The following diagrams illustrate the core polymerization cycles.
Caption: The polymerization cycle of MreB, highlighting the roles of ATP binding and hydrolysis.
Caption: The dynamic polymerization cycle of actin, illustrating the transition from G-actin to F-actin.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for the comparative analysis of MreB and actin polymerization.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polymerization and nucleotide identity on the conformational dynamics of the bacterial actin homolog MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. GTPase Activity, Structure, and Mechanical Properties of Filaments Assembled from Bacterial Cytoskeleton Protein MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the role of nucleotides and lipids in the polymerization of the actin homolog MreB from a Gram-positive bacterium | eLife [elifesciences.org]
- 6. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filament organization of the bacterial actin MreB is dependent on the nucleotide state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of polymerization and nucleotide identity on the conformational dynamics of the bacterial actin homolog MreB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MreB Homologs: Function, Dynamics, and Regulation Across Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
The bacterial actin homolog, MreB, is a crucial orchestrator of cell shape, playing a pivotal role in peptidoglycan synthesis, chromosome segregation, and in some cases, motility.[1][2] Its dynamic nature and essential functions make it a compelling target for novel antimicrobial strategies. This guide provides a functional comparison of MreB homologs from various bacteria, supported by experimental data, detailed methodologies, and visual representations of its operational framework.
Functional Diversity of MreB Homologs
MreB's role, while broadly conserved, exhibits significant functional diversification across different bacterial taxa, reflecting evolutionary adaptation.[1] In many rod-shaped bacteria like Escherichia coli and Bacillus subtilis, MreB is essential for maintaining the cylindrical cell shape.[1][3] Depletion of MreB in these organisms leads to a loss of rod morphology and the formation of spherical cells.[1][4]
However, the complexity of the MreB system varies. Some bacteria possess multiple MreB paralogs with specialized or redundant functions. For instance, Bacillus subtilis has three MreB homologs: MreB, Mbl, and MreBH, which collectively contribute to cell wall synthesis and chromosome segregation.[1] Deletion of all three is required to induce cell rounding and eventual lysis.[1] In the wall-less bacterium Spiroplasma, multiple MreB homologs, such as MreB5, are repurposed to drive helical movement for swimming motility, a function independent of cell wall synthesis.[1][5] This highlights the remarkable evolutionary plasticity of the MreB cytoskeleton.
Chlamydiae, which lack the universal cell division protein FtsZ, utilize MreB in conjunction with RodZ to direct cell division and peptidoglycan synthesis.[6] This suggests an alternative, MreB-based mechanism for cytokinesis in some bacterial lineages.[6]
Comparative Data on MreB Homologs
The following table summarizes key quantitative data comparing MreB homologs from different model organisms.
| Feature | Escherichia coli | Bacillus subtilis | Caulobacter crescentus | Spiroplasma eriocheiris | Chlamydia pneumoniae |
| Number of MreB Homologs | 1 | 3 (MreB, Mbl, MreBH) | 1 | 5 (MreB1-5) | 1 |
| Primary Function | Cell shape maintenance, cell wall elongation[1][4] | Cell shape, chromosome segregation, cell wall synthesis[1] | Cell morphogenesis, stalk synthesis[7] | Swimming motility[5][8] | Cell division, peptidoglycan synthesis[6][9] |
| Deletion Phenotype | Loss of rod shape, formation of spheres[1][4] | Cell rounding and lysis (triple deletion)[1] | Loss of crescent shape, stalk morphogenesis defects[7] | Loss of helical shape and motility[1] | Not applicable (obligate intracellular) |
| Key Interaction Partners | MreC, MreD, RodZ, PBP2, MurG, MraY, SecA[1][4][10][11] | MreC, MreD, RodZ, MurG, PBPs[1][12] | MreC, RodA, PBPs[7] | Not well characterized | MurF, MraY, MurG[9] |
| Polymerization Dynamics | Forms dynamic, membrane-associated filaments that move circumferentially[4][13] | Forms filamentous structures of varying lengths that move along tracks[12][14] | Dynamic localization, single-molecule tracking shows movement[4] | SpeMreB3 forms short filaments; SpeMreB5 forms bundles[5][8] | Polymerizes in the absence of ATP[9] |
| Effect of A22 | Depolymerization, loss of rod shape[4][15] | Not specified | Blocks separation of newly replicated oriC regions[15] | Not specified | Not specified |
MreB Interaction and Regulatory Network
MreB functions as a central hub, coordinating a complex network of proteins to guide cell morphogenesis. It forms a core complex with the membrane proteins MreC and MreD, which act as a bridge to the periplasmic cell wall synthesis machinery.[1][4] RodZ is another key partner that interacts directly with MreB to stabilize its polymers and enhance its circumferential rotation.[1] The entire MreB-associated complex, often referred to as the "elongasome," directs the activity of penicillin-binding proteins (PBPs) and other enzymes involved in peptidoglycan precursor synthesis and insertion.[7][16]
dot
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Function of Bacterial Actin Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MreB - Wikipedia [en.wikipedia.org]
- 4. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The cell shape proteins MreB and MreC control cell morphogenesis by positioning cell wall synthetic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Functional Analysis of the Cytoskeleton Protein MreB from Chlamydophila pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotate into shape: MreB and bacterial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The bacterial Sec system is required for the organization and function of the MreB cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Super-Resolution Microscopy and Single-Molecule Tracking Reveal Distinct Adaptive Dynamics of MreB and of Cell Wall-Synthesis Enzymes [frontiersin.org]
- 13. The bacterial actin MreB rotates, and rotation depends on cell-wall assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Motion of variable-length MreB filaments at the bacterial cell membrane influences cell morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Actin homolog MreB and RNA polymerase interact and are both required for chromosome segregation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MreB: pilot or passenger of cell wall synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
MreB and Eukaryotic Actin: A Structural and Functional Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional parallels and divergences between the bacterial cytoskeletal protein MreB and its eukaryotic counterpart, actin.
The cytoskeleton, a dynamic network of protein filaments, is crucial for a multitude of cellular processes, including cell shape determination, division, and intracellular transport. While once thought to be a hallmark of eukaryotes, it is now well-established that bacteria possess their own sophisticated cytoskeletal systems. At the heart of these systems are proteins that are homologous to the major components of the eukaryotic cytoskeleton. This guide provides a detailed comparison of the bacterial protein MreB and eukaryotic actin, two homologous proteins that, despite a distant evolutionary relationship, share a remarkable degree of structural similarity while exhibiting significant functional divergence.
Structural Comparison: Monomers and Filaments
MreB and eukaryotic actin share a highly conserved three-dimensional monomeric structure, despite limited amino acid sequence similarity.[1][2] This structural homology is particularly evident in the ATP-binding pocket, a feature essential for the polymerization of both proteins.[3][4] However, the architecture of the filaments they form presents a study in contrast.
Eukaryotic G-actin (globular actin) monomers, with a molecular weight of approximately 43 kDa, polymerize into long, flexible, double-helical filaments known as F-actin (filamentous actin).[5][6] These filaments are polar, with two structurally and functionally distinct ends: a fast-growing "barbed" end and a slow-growing "pointed" end. This polarity is fundamental to many of actin's cellular functions, including cell motility.[7]
In contrast, MreB monomers assemble into shorter, more rigid, and straight protofilaments.[3][7] A key distinction is that MreB protofilaments associate to form antiparallel double filaments, meaning they lack the inherent polarity of F-actin.[8][9] This antiparallel arrangement has profound implications for MreB's function in bacterial cell morphogenesis.
| Feature | MreB | Eukaryotic Actin |
| Monomer Molecular Weight | ~37-40 kDa (varies by species) | ~43 kDa[5] |
| Monomer Structure | High structural homology to actin[1][2] | Globular protein with two major domains[10] |
| Filament Structure | Short, rigid, antiparallel double protofilaments[3][7][9] | Long, flexible, polarized double-helical filaments (F-actin)[6][7] |
| Longitudinal Repeat | 51 Å[1][2] | 55 Å[1][2] |
Functional Comparison: Polymerization Dynamics and Cellular Roles
The assembly and disassembly of both MreB and actin filaments are tightly regulated and nucleotide-dependent. Both proteins bind and hydrolyze ATP, a process that is intricately linked to their polymerization dynamics.[1][4] MreB assembly is triggered by ATP in vitro, and it catalyzes ATP hydrolysis at a rate similar to that of F-actin.[1] However, a significant difference lies in their critical concentrations for polymerization. MreB exhibits a much lower critical concentration (~3 nM) compared to eukaryotic actin (~300 nM), suggesting a higher propensity to polymerize.[1][11]
The cellular roles of MreB and actin, while both centered on cytoskeletal function, are adapted to the distinct needs of prokaryotic and eukaryotic cells. In bacteria, MreB is essential for maintaining a non-spherical cell shape, such as the rod shape of Escherichia coli and Bacillus subtilis.[12][13] It forms helical filaments that lie just beneath the cell membrane, where they are thought to guide the machinery responsible for cell wall synthesis.[14][15]
Eukaryotic actin, on the other hand, is involved in a much broader array of cellular processes.[16][17] These include:
-
Cell motility: Formation of lamellipodia and filopodia.[18]
-
Muscle contraction: As a major component of the thin filaments.[6]
-
Cytokinesis: Formation of the contractile ring that divides the cell.[5]
-
Intracellular transport: Acting as tracks for myosin motors.[16]
| Feature | MreB | Eukaryotic Actin |
| Nucleotide Requirement | ATP-dependent polymerization[1][4] | ATP-dependent polymerization[5][7] |
| Critical Concentration | ~3 nM[1][11] | ~300 nM |
| Primary Function | Cell shape determination and cell wall synthesis guidance[12][14] | Cell motility, muscle contraction, cytokinesis, intracellular transport[5][16][17] |
| Cellular Localization | Sub-membrane helical filaments[1][15] | Cytoskeletal networks, stress fibers, lamellipodia, contractile rings[18] |
Regulation of MreB and Actin Dynamics
The dynamic nature of both MreB and actin filaments is crucial for their function and is regulated by a host of associated proteins and signaling pathways.
MreB Regulation: The regulation of MreB is less complex than that of actin but is still critical for bacterial physiology. Key regulatory proteins include:
-
RodZ: A transmembrane protein that is essential for the proper assembly and membrane anchoring of MreB filaments.[12][15]
-
MreC/MreD: Membrane proteins that are also involved in linking MreB to the cell wall synthesis machinery.[3][15]
The localization and activity of MreB are also influenced by the availability of cell wall precursors, suggesting a feedback mechanism that coordinates cytoskeletal organization with cell growth.[19]
Actin Regulation: The eukaryotic actin cytoskeleton is controlled by a complex and highly sophisticated signaling network.[18][20] This network integrates extracellular signals to modulate actin dynamics, leading to changes in cell shape, motility, and other functions. Key players in this network include:
-
Rho family of small GTPases (Rho, Rac, and Cdc42): These act as molecular switches that control the formation of different actin structures, such as stress fibers, lamellipodia, and filopodia.[18][21]
-
Actin-binding proteins (ABPs): A vast array of proteins that regulate every aspect of actin dynamics, including nucleation (e.g., Arp2/3 complex), elongation, severing, and bundling.[5][22]
-
Upstream signaling molecules: G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins receive external cues and activate downstream signaling cascades that converge on the actin cytoskeleton.[18][23]
Experimental Methodologies
The study of MreB and eukaryotic actin relies on a combination of biochemical, biophysical, and cell biology techniques.
Key Experimental Protocols:
-
Protein Purification: MreB and actin are typically overexpressed in E. coli and purified using affinity and size-exclusion chromatography. For MreB, purification of untagged protein from species like Thermotoga maritima has been successful.[24]
-
X-ray Crystallography: This technique has been instrumental in determining the high-resolution three-dimensional structures of both MreB and actin monomers and their complexes with binding partners.[1][15]
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has been used to visualize the filamentous structures of both MreB and F-actin, providing insights into their architecture and the interactions between subunits.[9]
-
Light Scattering and Fluorescence Microscopy: These methods are used to monitor the polymerization kinetics of MreB and actin in vitro. Light scattering measures the increase in mass as filaments form, while fluorescence microscopy using labeled monomers allows for direct visualization of filament growth and dynamics.[1][25]
-
Immunofluorescence and Live-Cell Imaging: In vivo localization and dynamics of MreB and actin are studied using immunofluorescence in fixed cells or by expressing fluorescently tagged proteins (e.g., GFP-MreB) in live cells.[26][27]
Signaling Pathways and Experimental Workflows
To visualize the complex regulatory networks and experimental procedures, the following diagrams are provided in the DOT language.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Bacterial Actin-Like Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of polymerization and nucleotide identity on the conformational dynamics of the bacterial actin homolog MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. Actin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Bacterial actin MreB forms antiparallel double filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actin Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. MreB - Wikipedia [en.wikipedia.org]
- 14. What are Rod shape-determining protein mreB modulators and how do they work? [synapse.patsnap.com]
- 15. Bacterial actin MreB assembles in complex with cell shape protein RodZ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actin: Structure, Types & Functions Explained for Students [vedantu.com]
- 17. Actin Structure and Function | Annual Reviews [annualreviews.org]
- 18. cusabio.com [cusabio.com]
- 19. Lipid-linked cell wall precursors regulate membrane association of bacterial actin MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Actin cytoskeleton and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rupress.org [rupress.org]
- 23. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 24. Polymerization properties of the Thermotoga maritima actin MreB: roles of temperature, nucleotides, and ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. POLYMERIZATION PROPERTIES OF THE T. MARITIMA ACTIN, MreB: ROLES OF TEMPERATURE, NUCLEOTIDES AND IONS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MreB-Dependent Inhibition of Cell Elongation during the Escape from Competence in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
A Comparative Guide to the Functional Redundancy of MreB Paralogs in Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
The rod shape of Bacillus subtilis is crucial for its survival and propagation, a characteristic maintained by the dynamic interplay of three actin-like MreB paralogs: MreB, Mbl, and MreBH. While these proteins share structural similarities, their functional overlap is not absolute. This guide provides a comprehensive comparison of the distinct and redundant roles of these paralogs, supported by experimental data, to aid in understanding their intricate contributions to cell morphogenesis and to inform targeted drug development strategies.
Functional Overview: Redundancy and Specialization
In Bacillus subtilis, the three MreB paralogs—MreB, Mbl, and MreBH—co-localize and form helical filamentous structures beneath the cell membrane.[1][2] These structures are fundamental in guiding the synthesis of the peptidoglycan cell wall, thereby dictating the rod shape of the bacterium. While they exhibit a degree of functional redundancy, each paralog also possesses specialized roles, particularly evident under stress conditions or in the absence of one or more of its counterparts.
Single deletions of mreB, mbl, or mreBH are generally not lethal under standard laboratory conditions, with the cell maintaining a basic rod shape.[1][3] However, the simultaneous absence of two or all three paralogs leads to severe morphological defects, including the formation of spherical cells, and is often lethal.[1] This underscores their partially redundant yet collectively essential function in maintaining cell shape. Overexpression of any single MreB isoform can compensate for the absence of the other two, restoring lateral wall peptidoglycan synthesis and the rod shape.[2]
Despite this redundancy, the paralogs are not entirely interchangeable. Their importance becomes more pronounced under stressful conditions, suggesting that the presence of multiple isoforms allows the cell to adapt and maintain proper morphology in fluctuating environments.[2]
Comparative Analysis of MreB Paralog Mutants
The distinct contributions of each MreB paralog are most evident in the phenotypic changes observed in their respective mutant strains. The following tables summarize the quantitative data on cell morphology, growth rate, and chromosome segregation defects in various mreB paralog mutants.
Table 1: Cell Morphology of mreB Paralog Mutants
| Strain | Relevant Genotype | Average Cell Width (µm) | Average Cell Length (µm) | Morphological Characteristics |
| Wild-type | 0.7 ± 0.05 | 3.5 ± 0.5 | Uniform rod shape | |
| ΔmreB | Single mutant | 1.0 ± 0.1 | 2.8 ± 0.4 | Increased cell width, bulging poles, occasional lysis.[3] |
| Δmbl | Single mutant | 0.8 ± 0.06 | 4.2 ± 0.7 | Twisted, helical, or bent rod shape; chaining.[3] |
| ΔmreBH | Single mutant | 0.75 ± 0.05 | 3.8 ± 0.6 | Mild alterations in width and length; occasional curved or vibrio-shaped cells.[4] |
| Depletion of MreB in Δmbl | Double mutant | - | - | Spherical and lytic.[2] |
| Triple mutant | ΔmreB Δmbl ΔmreBH | - | - | Spherical. |
Note: The quantitative values are representative and may vary slightly between studies due to different growth conditions and measurement techniques.
Table 2: Growth Rate of mreB Paralog Mutants
| Strain | Relevant Genotype | Doubling Time (min) in Rich Medium | Growth Characteristics |
| Wild-type | ~25 | Normal growth | |
| ΔmreB | Single mutant | ~40 | Slower growth, viability can be rescued by high Mg2+ concentrations. |
| Δmbl | Single mutant | ~55 | Significantly slower growth, tendency to acquire suppressor mutations. Heat stress (50°C) can rescue the mutant.[5] |
| ΔmreBH | Single mutant | ~28 | Near-normal growth under standard conditions. |
| Depletion of MreB in Δmbl | Double mutant | - | Lethal.[2] |
Table 3: Chromosome Segregation Defects in mreB Paralog Mutants
| Strain | Relevant Genotype | Anucleate Cell Frequency (%) | Chromosome Segregation Phenotype |
| Wild-type | < 1 | Proper bipolar segregation of chromosomes. | |
| Depletion of MreB and Mbl | Double mutant | 5-10 | Rapid and severe defect in chromosome segregation, with origins failing to localize in a bipolar manner.[6] |
| Depletion of MreBH | Single mutant | ~1 | No significant effect on chromosome segregation.[6] |
Signaling Pathways and Interaction Networks
The MreB paralogs do not function in isolation. They are part of a complex network of protein-protein interactions that collectively orchestrate cell morphogenesis.
Caption: Protein interaction network of MreB paralogs.
Experimental Workflows
Understanding the functional redundancy of MreB paralogs relies on a combination of genetic, microscopic, and biochemical approaches. The following diagrams illustrate typical experimental workflows.
Caption: Gene deletion workflow in B. subtilis.
Caption: Yeast two-hybrid experimental workflow.
Experimental Protocols
Gene Deletion via Double Crossover Homologous Recombination
This protocol outlines the creation of a markerless gene deletion in B. subtilis.
1. Construction of the Deletion Cassette:
-
Amplify a ~1 kb DNA fragment upstream of the target gene (Upstream Homology Arm) using PCR.
-
Amplify a ~1 kb DNA fragment downstream of the target gene (Downstream Homology Arm) using PCR.
-
Amplify an antibiotic resistance cassette (e.g., erythromycin (B1671065) resistance) flanked by loxP sites.
-
Ligate the upstream homology arm, the antibiotic resistance cassette, and the downstream homology arm into a temperature-sensitive E. coli shuttle vector.
-
Transform the ligation product into E. coli and select for the correct construct by plasmid sequencing.
2. Transformation of Bacillus subtilis:
-
Prepare competent B. subtilis cells using a standard two-step starvation method.[7]
-
Transform the competent cells with the linearized deletion cassette plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate at the permissive temperature for plasmid replication (e.g., 30°C).
3. Selection for Double Crossover Events:
-
Select colonies and streak them onto fresh antibiotic-containing plates at a non-permissive temperature (e.g., 42°C) to select for chromosomal integration.
-
Screen for the loss of a vector-borne marker (if applicable) to identify double crossover events.
-
Verify the correct gene deletion by colony PCR using primers flanking the target gene region.
4. Excision of the Antibiotic Resistance Marker (Optional):
-
Transform the deletion mutant with a plasmid expressing Cre recombinase.
-
Induce the expression of Cre recombinase to excise the antibiotic resistance cassette via recombination at the loxP sites.
-
Cure the Cre-expressing plasmid by growing the cells at a non-permissive temperature.
-
Verify the markerless deletion by PCR.
Yeast Two-Hybrid (Y2H) Analysis for Protein-Protein Interactions
This protocol describes a method to test for binary protein interactions.[8][9]
1. Plasmid Construction:
-
Clone the coding sequence of the "bait" protein (e.g., MreB) in-frame with the DNA-binding domain (BD) of a transcription factor (e.g., GAL4) in a suitable Y2H vector.
-
Clone the coding sequence of the "prey" protein (e.g., MreC) in-frame with the activation domain (AD) of the transcription factor in a separate Y2H vector.
2. Yeast Transformation:
-
Co-transform a suitable diploid yeast reporter strain with the bait and prey plasmids.
-
Alternatively, transform two different haploid yeast strains of opposite mating types (e.g., MATa and MATα) with the bait and prey plasmids, respectively.
3. Selection for Interaction:
-
If using co-transformation, plate the transformed cells on minimal medium lacking the nutrients corresponding to the selectable markers on both plasmids (e.g., SD/-Leu/-Trp) to select for cells containing both plasmids.
-
If using mating, mate the two haploid strains and select for diploid cells on double-dropout medium.
-
To test for interaction, plate the diploid cells on a selective medium that also lacks a nutrient required by the reporter gene (e.g., SD/-Leu/-Trp/-His). Growth on this medium indicates a positive interaction.
4. Reporter Gene Assay:
-
Quantify the strength of the interaction by performing a reporter gene assay, such as a β-galactosidase assay, on the positive colonies. The intensity of the colorimetric reaction is proportional to the strength of the protein-protein interaction.
Immunofluorescence Microscopy of MreB Filaments
This protocol is adapted for visualizing the MreB cytoskeleton in B. subtilis.
1. Cell Preparation:
-
Grow B. subtilis cells in the desired medium to the exponential phase.
-
Fix the cells by adding formaldehyde (B43269) to a final concentration of 2.5% and incubating for 30 minutes at room temperature.
-
Wash the cells three times with phosphate-buffered saline (PBS).
2. Permeabilization:
-
Resuspend the fixed cells in PBS containing 0.5% Triton X-100 and incubate for 10 minutes at room temperature to permeabilize the cell membrane.
-
Wash the cells three times with PBS.
3. Blocking:
-
Block non-specific antibody binding by incubating the cells in PBS containing 2% bovine serum albumin (BSA) for 30 minutes at room temperature.
4. Antibody Staining:
-
Incubate the cells with a primary antibody specific to MreB (or the MreB paralog of interest) diluted in PBS with 2% BSA for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
5. Mounting and Imaging:
-
Resuspend the cells in a small volume of PBS and mount them on a microscope slide with a coverslip. An antifade mounting medium can be used to preserve the fluorescence.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets. Super-resolution microscopy techniques like Structured Illumination Microscopy (SIM) can provide higher resolution images of the MreB filaments.[10]
References
- 1. uniprot.org [uniprot.org]
- 2. Partial functional redundancy of MreB isoforms, MreB, Mbl and MreBH, in cell morphogenesis of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Actin-like proteins MreB and Mbl from Bacillus subtilis are required for bipolar positioning of replication origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast genome editing in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 9. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superresolution Imaging of Dynamic MreB Filaments in B. subtilis—A Multiple-Motor-Driven Transport? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A22's Effects on Diverse MreB Homologs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the MreB inhibitor, A22, on various MreB homologs from different bacterial species. The information presented is supported by experimental data to aid in the understanding and potential application of A22 in antimicrobial research.
The bacterial actin homolog, MreB, is a crucial protein for maintaining the rod shape of many bacteria, playing a vital role in cell wall synthesis, chromosome segregation, and cell polarity.[1] Its essential nature and absence in eukaryotes make it an attractive target for novel antibiotics. A22, S-(3,4-dichlorobenzyl)isothiourea, is a small molecule inhibitor that disrupts the bacterial cytoskeleton by directly targeting MreB.[1] This guide delves into the differential effects of A22 on MreB homologs from various Gram-negative and Gram-positive bacteria, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Quantitative Comparison of A22's Effects
The efficacy of A22 varies among different bacterial species, likely due to sequence variations in the A22 binding pocket of their respective MreB homologs.[2] Generally, A22 is more effective against Gram-negative bacteria.[2] The following table summarizes key quantitative data on the effects of A22.
| Parameter | Escherichia coli | Pseudomonas aeruginosa | Shigella flexneri | Bacillus subtilis | Staphylococcus aureus | In Vitro (T. maritima MreB) |
| Minimum Inhibitory Concentration (MIC) | 2 - 64 µg/mL[3] | 2 - 64 µg/mL[3] | 10 µg/mL (induces coccoid form without growth inhibition)[4] | >100 µg/mL[5] | >100 µg/mL[5] | Not Applicable |
| Effect on MreB Polymerization | Induces disassembly of MreB filaments, leading to diffuse cytoplasmic localization.[1] | Disrupts MreB localization. | Induces coccoid form, suggesting MreB disruption.[4] | A22 is less effective.[5] | A22 is less effective.[5] | Increases the critical concentration for polymerization from ~500 nM to ~2000 nM.[1] |
| A22-Resistant MreB Mutations | Not extensively documented in the provided results. | Not extensively documented in the provided results. | Not extensively documented in the provided results. | Not extensively documented in the provided results. | Not extensively documented in the provided results. | A T167A mutation in Caulobacter crescentus MreB, corresponding to T158 in T. maritima MreB, confers resistance, likely by preventing A22 binding.[1] |
| Morphological Changes | Transition from rod shape to spherical, anucleate cells.[1][6] | Loss of rod shape. | Induces coccoid forms.[4] | Less susceptible to A22-induced morphological changes.[5] | Less susceptible to A22-induced morphological changes.[5] | Not Applicable |
Mechanism of Action of A22
A22 acts as a competitive inhibitor of ATP binding to MreB.[1] By binding to the nucleotide-binding pocket, A22 induces a state in MreB that has a greatly reduced affinity for polymerization.[1] This leads to the disassembly of MreB filaments and a subsequent loss of cell shape and viability.[1]
Caption: Mechanism of A22 action on MreB polymerization.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
A22 stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Prepare A22 Dilutions: Perform serial twofold dilutions of the A22 stock solution in CAMHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the A22 dilutions. Include a growth control (no A22) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of A22 that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC determination using broth microdilution.
In Vitro MreB Polymerization Assay
This assay measures the effect of A22 on the polymerization of purified MreB protein.
Materials:
-
Purified this compound (e.g., from Thermotoga maritima)
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
ATP
-
A22
-
Fluorometer or light scattering instrument
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing this compound in polymerization buffer.
-
Add A22: Add varying concentrations of A22 to the reaction mixtures.
-
Initiate Polymerization: Initiate polymerization by adding ATP.
-
Monitor Polymerization: Monitor the increase in fluorescence or light scattering over time. The critical concentration can be determined by measuring light scattering at steady state for a range of MreB concentrations.[1]
Fluorescence Microscopy of MreB Localization
This method visualizes the effect of A22 on the subcellular localization of MreB in live bacterial cells.
Materials:
-
Bacterial strain expressing a fluorescently tagged MreB (e.g., MreB-GFP)
-
Growth medium
-
A22
-
Fluorescence microscope with appropriate filter sets
-
Agarose (B213101) pads
Procedure:
-
Cell Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
A22 Treatment: Treat the cells with a desired concentration of A22 for a specified time.
-
Sample Preparation: Mount the cells on an agarose pad.
-
Imaging: Visualize the localization of the fluorescently tagged MreB using a fluorescence microscope. Compare the localization in treated cells to untreated control cells.
Caption: Experimental workflow for visualizing MreB localization.
References
- 1. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Adaptive Morphology of Bacillus subtilis Biofilms: A Defense Mechanism against Bacterial Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-infectious effect of S-benzylisothiourea compound A22, which inhibits the actin-like protein, MreB, in Shigella flexneri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Guía Comparativa para la Validación in vivo de la Interacción MreB-RodZ
Para: Investigadores, científicos y profesionales del desarrollo de fármacos
Esta guía ofrece una comparación objetiva de los métodos experimentales para validar la interacción entre las proteínas MreB y RodZ in vivo. Se presentan datos experimentales de apoyo, protocolos detallados y visualizaciones de las vías de señalización y los flujos de trabajo experimentales para ayudar en el diseño y la interpretación de los estudios destinados a comprender esta interacción proteica crucial para la morfología celular bacteriana.
Resumen de Datos Cuantitativos y Cualitativos
La siguiente tabla resume los datos clave de varios estudios que validan la interacción MreB-RodZ, proporcionando una comparación directa de los hallazgos obtenidos a través de diferentes técnicas.
| Técnica Experimental | Organismo(s) | Hallazgos Clave | Tipo de Datos | Referencia |
| Sistema de Doble Híbrido Bacteriano (BACTH) | Escherichia coli, Thermotoga maritima | Demuestra una interacción directa entre el dominio citoplasmático de RodZ y MreB.[1][2] Las mutaciones en la interfaz de interacción (por ejemplo, K36A, Y53A, Y57A en RodZ de T. maritima) anulan la interacción.[1] | Cualitativo (Crecimiento en medio selectivo/color) | [van den Ent et al., 2010][1] |
| Co-inmunoprecipitación (Co-IP) | Bacillus subtilis | Se identificaron más de 100 proteínas que interactúan con MreB, validando la aproximación.[3] | Cualitativo (Detección por Western Blot) | [Kawai et al., 2011][3] |
| Microscopía de Fluorescencia (Colocalización) | Escherichia coli, Thermotoga maritima | MreB y RodZ colocalizan y se mueven juntos durante el crecimiento celular.[4] La correlación de Pearson de la localización de MreB y RodZ a lo largo del tiempo fue significativamente mayor que en los datos barajados espacialmente.[4] La mutación Y53A en RodZ(1-104) afecta la colocalización con MreB.[1] | Cuantitativo (Coeficiente de Correlación de Pearson), Cualitativo (Imágenes de superposición) | [Sun et al., 2015][4], [van den Ent et al., 2010][1] |
| Complementación de Fluorescencia Bimolecular (BiFC) | Escherichia coli | Se detectó una interacción residual entre MreB y RodZ incluso tras la deleción del motivo de unión a MreB hélice-giro-hélice de RodZ, lo que sugiere un sitio de unión a MreB yuxtamembrana no definido previamente.[4][5] | Semicuantitativo (Porcentaje de células con señal de fluorescencia) | [Sun et al., 2015][4][5] |
| Ensayos de Cosedimentación | Thermotoga maritima (proteínas purificadas) | El dominio citoplasmático de RodZ (RodZ(1-104)) cosedimenta con los filamentos de MreB, alcanzando una estequiometría de aproximadamente una molécula de RodZ por una de MreB.[1] Las mutaciones de la interfaz (K36A, Y53A, Y57A) afectan gravemente la interacción.[1] | Cuantitativo (Análisis de geles SDS-PAGE) | [van den Ent et al., 2010][1] |
Protocolos Experimentales Detallados
A continuación se describen las metodologías para los experimentos clave citados, proporcionando una guía para la replicación y la comparación de resultados.
Sistema de Doble Híbrido Bacteriano (BACTH)
Este sistema se basa en la reconstitución de la actividad de la adenilato ciclasa en E. coli para detectar interacciones proteicas in vivo.[6][7]
Protocolo:
-
Construcción de Plásmidos: Clonar los genes de MreB y RodZ (o sus dominios) en los vectores BACTH apropiados (por ejemplo, pKT25 y pUT18), creando fusiones con los fragmentos T25 y T18 de la adenilato ciclasa.
-
Transformación: Cotransformar pares de plásmidos en una cepa reportera de E. coli deficiente en adenilato ciclasa (por ejemplo, BTH101).
-
Selección e Identificación: Sembrar las células transformadas en placas de agar (B569324) M9 que contengan glucosa, kanamicina, X-Gal e IPTG.
-
Análisis de Resultados: La interacción entre las proteínas de fusión reconstituye la actividad de la adenilato ciclasa, lo que conduce a la producción de AMPc. Esto, a su vez, activa la expresión del operón lac, dando como resultado colonias azules en presencia de X-Gal. La intensidad del color azul puede indicar la fuerza de la interacción.
Co-inmunoprecipitación (Co-IP)
La Co-IP se utiliza para aislar complejos proteicos de lisados celulares, demostrando que dos proteínas interactúan dentro de la célula.[8][9]
Protocolo:
-
Lisis Celular: Cultivar las células que expresan las proteínas de interés (una de las cuales puede estar marcada con una etiqueta como FLAG o HA) y lisarlas suavemente en un tampón no desnaturalizante para preservar las interacciones proteicas.
-
Inmunoprecipitación: Incubar el lisado celular con un anticuerpo específico contra la proteína marcada.
-
Captura del Complejo: Añadir perlas de Proteína A/G para capturar el complejo anticuerpo-proteína.
-
Lavados: Lavar las perlas varias veces para eliminar las proteínas unidas de forma no específica.
-
Elución: Eluir los complejos proteicos de las perlas.
-
Detección: Analizar las proteínas eluidas mediante SDS-PAGE y Western blot utilizando anticuerpos contra ambas proteínas de interés para confirmar la coprecipitación.
Microscopía de Fluorescencia de Colocalización
Esta técnica visualiza la localización subcelular de dos o más proteínas marcadas con diferentes fluoróforos para determinar si residen en la misma ubicación, lo que sugiere una posible interacción.
Protocolo:
-
Construcción de Cepa: Construir una cepa bacteriana que exprese fusiones fluorescentes funcionales de MreB (por ejemplo, MreB-mCherry) y RodZ (por ejemplo, GFP-RodZ).
-
Cultivo Celular: Cultivar las células en condiciones apropiadas.
-
Preparación de Muestras: Inmovilizar las células en un portaobjetos de agarosa para la obtención de imágenes.
-
Obtención de Imágenes: Adquirir imágenes utilizando un microscopio de epifluorescencia o de fluorescencia de reflexión interna total (TIRF) con los canales de excitación y emisión apropiados para cada fluoróforo.
-
Análisis de Imágenes: Superponer las imágenes de los diferentes canales. Analizar cuantitativamente la colocalización utilizando métricas como el coeficiente de correlación de Pearson.
Visualizaciones
Vía de Señalización de la Interacción MreB-RodZ
El siguiente diagrama ilustra el papel de RodZ como un ancla de membrana para los filamentos de MreB, conectando el citoesqueleto citoplasmático con la maquinaria de síntesis de la pared celular en el periplasma.
Figura 1: Vía de la interacción MreB-RodZ.
Flujo de Trabajo Experimental para la Validación de la Interacción
Este diagrama de flujo describe un enfoque integrado para validar la interacción MreB-RodZ in vivo, comenzando con un cribado de alto rendimiento y progresando hacia análisis más detallados.
Figura 2: Flujo de trabajo para la validación de la interacción.
References
- 1. Bacterial actin MreB assembles in complex with cell shape protein RodZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in cell elongation genes mreB, mrdA and mrdB suppress the shape defect of RodZ-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotate into shape: MreB and bacterial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RodZ links MreB to cell wall synthesis to mediate MreB rotation and robust morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 7. Studying Protein-Protein Interactions Using a Bacterial Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Structural Analysis of the MreB Nucleotide-Binding Pocket: A Guide for Drug Development
This guide provides a comparative structural and functional analysis of the MreB nucleotide-binding pocket, a key target for novel antibacterial agents. MreB, a prokaryotic homolog of eukaryotic actin, is essential for maintaining cell shape, organizing peptidoglycan synthesis, and ensuring chromosome segregation in most rod-shaped bacteria.[1][2] Its central role in these vital processes makes it an attractive target for the development of new antibiotics. This document summarizes structural data, inhibitor binding affinities, and key functional pathways, offering a resource for researchers in microbiology and drug discovery.
Structural Overview of the MreB Monomer and Nucleotide-Binding Pocket
MreB shares a conserved three-dimensional fold with the actin/Hsp70 superfamily, characterized by two major domains that form a deep cleft where nucleotides bind. This structure can be further divided into four subdomains: IA, IB, IIA, and IIB.[3][4] The nucleotide-binding pocket is located in the groove between these domains and is essential for the protein's function.[3] While the overall fold is highly conserved across different bacterial species, subtle variations in the pocket and adjacent regions can influence nucleotide dependence and inhibitor specificity.
Crystal structures of MreB from various bacteria, including Caulobacter crescentus and Thermotoga maritima, show a high degree of structural similarity. For instance, their MreB proteins superimpose with a root mean square deviation (RMSD) of only 0.97 Å, despite a sequence similarity of 55.5%.[4] MreB polymerizes into antiparallel double protofilaments, a key distinction from eukaryotic actin, which forms polarized, parallel filaments.[1][4] This antiparallel arrangement is crucial for MreB's function in maintaining cell shape.[4]
Nucleotide Dependence and Polymerization
The polymerization of MreB into filaments is a critical aspect of its function and is often regulated by its nucleotide state.[5] In many bacteria, ATP binding and subsequent hydrolysis are coupled to the dynamic assembly and disassembly of MreB filaments.[6][7] The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) can serve as a timer to coordinate depolymerization.[8]
However, notable differences exist between species. For example, MreB from Thermotoga maritima and Caulobacter crescentus polymerizes in an ATP-dependent manner.[9][10] In contrast, MreB from Bacillus subtilis and Chlamydophila pneumoniae can polymerize in a nucleotide-independent fashion in vitro.[11][10] These distinctions highlight the need for species-specific approaches when developing MreB-targeting inhibitors. Mutations within the nucleotide-binding pocket have been shown to alter MreB localization, cell morphology, and resistance to inhibitors.[10][12][13]
MreB Inhibitors and Binding Mechanisms
The MreB nucleotide-binding pocket and adjacent regions are primary targets for small molecule inhibitors. Several classes of compounds have been identified that disrupt MreB function, leading to a loss of cell shape and eventual lysis.[2]
A22 (S-(3,4-dichlorobenzyl) isothiourea): A22 is a well-characterized MreB inhibitor.[7] Initial hypotheses suggested it was an ATP-competitive inhibitor.[8] However, X-ray crystallography studies of Caulobacter crescentus MreB (CcMreB) in complex with A22 and ADP provided convincing evidence that A22 binds to a distinct site adjacent to the nucleotide-binding pocket.[4][7][8] This pocket is believed to be the channel for phosphate release following ATP hydrolysis.[8]
Indole Derivatives (CBR-4830): Another class of MreB inhibitors includes indole-based compounds like CBR-4830, which was identified in a whole-cell screen against Pseudomonas aeruginosa.[2][8] Unlike A22, some evidence suggests that CBR-4830 may inhibit MreB by competing with ATP for binding to the nucleotide pocket.[8] Structure-activity relationship (SAR) studies have produced analogs with enhanced potency against the ATPase activity of E. coli MreB (EcMreB).[14]
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for a series of indole-based MreB inhibitors, demonstrating their potency against the ATPase activity of purified EcMreB.
| Compound | IC₅₀ (µM) for EcMreB ATPase Activity[14] |
| CBR-4830 | 38 ± 15 |
| Analog 9 | 29 ± 9 |
| Analog 10 | 6 ± 2 |
| Analog 26 | 13 ± 4 |
| Analog 31 | 10 ± 3 |
Data sourced from Med Chem Res (2022).[14]
MreB Functional and Signaling Pathways
MreB orchestrates cell elongation by guiding the peptidoglycan (PG) synthesis machinery.[1][9] It also participates in other regulatory pathways, such as the response to competence development in B. subtilis.
MreB filaments associate with the inner leaflet of the cytoplasmic membrane. From this position, they act as scaffolds, directing the movement of the elongasome complex, which includes crucial PG synthesis enzymes like PBP2.[7] MreB interacts with transmembrane linker proteins, such as RodZ and MreC/D, which in turn organize the synthetic machinery in the periplasm to ensure the orderly insertion of new cell wall material.[1][9][15]
In Bacillus subtilis, MreB is involved in a pathway that inhibits cell elongation when cells escape from the developmental state of competence. The competence protein ComGA sequesters MreB at the cell poles, preventing it from participating in sidewall synthesis and thereby halting elongation.[16][17]
Experimental Methodologies
The structural and functional analysis of MreB relies on several key experimental techniques.
Determining the atomic-resolution structure of MreB and its complexes with nucleotides or inhibitors is primarily achieved through X-ray crystallography.
Protocol Outline:
-
Expression and Purification: MreB is overexpressed, typically in E. coli, and purified to homogeneity using affinity and size-exclusion chromatography.[18][19]
-
Crystallization: The purified protein is concentrated and mixed with a precipitant solution in a high-throughput screen to identify conditions that promote the formation of ordered protein crystals.[20][21] This process can be the major bottleneck and may require extensive optimization of protein concentration, pH, temperature, and precipitant composition.[19][20]
-
Data Collection: Crystals are cryo-cooled in liquid nitrogen to prevent radiation damage and mounted in an X-ray beam.[20] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[20]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. A molecular model is built into this map and refined to yield the final atomic coordinates of the MreB structure.
Fluorescence Polarization (FP) is a versatile technique used to measure the binding of small molecules and to assess enzyme activity in a high-throughput format.[22][23] It can be adapted to screen for inhibitors of MreB's ATPase activity.
Protocol Outline:
-
Assay Principle: The assay measures the change in the rate of molecular rotation of a fluorescently labeled substrate.[22][23] For an ATPase assay, this can be an indirect measurement using a technology like IMAP, where a fluorescently labeled peptide substrate, once phosphorylated by a kinase (in a coupled reaction system) or dephosphorylated, binds to nanoparticles, causing a significant change in its molecular weight and thus an increase in polarization.[23] Alternatively, a competitive binding assay can be designed where a fluorescently labeled ligand (tracer) binds to MreB. Unlabeled inhibitors compete for this binding, displacing the tracer and causing a decrease in polarization.
-
Reagent Preparation: Purified MreB protein, ATP, a fluorescent tracer (e.g., a fluorescently-labeled ATP analog or a known MreB binder), and test compounds (potential inhibitors) are prepared in a suitable assay buffer.
-
Assay Execution:
-
MreB is incubated with the test compound at varying concentrations in a microplate.
-
The fluorescent tracer and ATP (if measuring ATPase activity) are added to initiate the reaction/binding.
-
The plate is incubated to allow the system to reach equilibrium.
-
-
Data Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.[24]
-
Data Analysis: The decrease in polarization (for competitive binding) or change in signal (for ATPase activity) is plotted against the inhibitor concentration. The IC₅₀ value is calculated from the resulting dose-response curve.
References
- 1. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial actin MreB forms antiparallel double filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filament organization of the bacterial actin MreB is dependent on the nucleotide state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 9. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations in the nucleotide binding pocket of MreB can alter cell curvature and polar morphology in Caulobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Analysis of the Cytoskeleton Protein MreB from Chlamydophila pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutations in the nucleotide binding pocket of MreB can alter cell curvature and polar morphology in Caulobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel MreB inhibitors with antibacterial activity against Gram (-) bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RodZ links MreB to cell wall synthesis to mediate MreB rotation and robust morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. MreB-Dependent Inhibition of Cell Elongation during the Escape from Competence in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. phys.libretexts.org [phys.libretexts.org]
- 21. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 24. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Validating MreB's Role in Chromosome Segregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial actin homolog, MreB, is a crucial protein involved in maintaining cell shape. However, its precise role in chromosome segregation remains a subject of intense research and debate. This guide provides an objective comparison of the prevailing models for MreB's function in this fundamental process, supported by experimental data and detailed methodologies.
Models for MreB's Role in Chromosome Segregation
Three primary models have been proposed to explain the involvement of MreB in the faithful partitioning of bacterial chromosomes. These models are not mutually exclusive and may reflect species-specific or condition-dependent mechanisms.
-
The Direct Action Model: This model posits that MreB filaments form a cytoskeletal track along which newly replicated chromosomes are actively transported, analogous to the mitotic spindle in eukaryotes.
-
The Origin-Specific Segregation Model: This hypothesis suggests that MreB's role is limited to the segregation of the origin of replication (oriC) and its proximal regions. The remainder of the chromosome is then segregated by other, MreB-independent mechanisms.
-
The Indirect Action Model: In this model, MreB influences chromosome segregation indirectly by regulating the activity of other essential proteins, such as Topoisomerase IV, which is responsible for decatenating intertwined daughter chromosomes.
Comparative Analysis of Experimental Evidence
The following sections present a comparative analysis of the experimental evidence supporting and challenging these models. Quantitative data from key studies are summarized in the tables below.
Evidence from MreB Depletion and Mutation Studies
Experiments involving the depletion or mutation of MreB have provided foundational, albeit sometimes conflicting, insights into its function.
A key phenotype observed in E. coli lacking functional MreB is the segregation of chromosomes in pairs, suggesting a defect in the separation of sister chromosomes.[1][2] Flow cytometry of MreB-depleted cells reveals a population with an even number of chromosomes, consistent with a failure of individual chromosome segregation.[2][3] Furthermore, the localization of both the origin (oriC) and terminus (terC) regions is severely disrupted in these mutants.[1][2]
However, studies in other bacteria, such as the filamentous cyanobacterium Anabaena sp. PCC 7120, have shown that while MreB is critical for cell shape, its inactivation does not impede chromosome partitioning.[4] This suggests that the reliance on MreB for chromosome segregation may not be universal among bacteria.
| Experimental Condition | Organism | Observed Phenotype | Quantitative Data | Citation |
| MreB Depletion (ΔmreB) | E. coli | Chromosomes segregate in pairs; Disordered oriC and terC localization. | Cells exhibit an even number of replication origins. | [1][2] |
| Overexpression of mutant MreB | E. coli | Inhibition of cell division; Aberrant MreB filaments; Severe nucleoid segregation defects; Mislocalization of oriC and terC. | Coalesced nucleoids in the middle of elongated cells; terC regions fail to separate. | [1][2] |
| MreB Inactivation | Anabaena sp. PCC 7120 | Drastic change in cell shape. | No alteration in growth rate, cell division, or chromosome partitioning. | [4] |
Evidence from MreB Inhibition by A22
The small molecule A22 is a specific inhibitor of MreB polymerization, providing a tool for the acute disruption of MreB function.
In Caulobacter crescentus, treatment with A22 completely blocks the movement of newly replicated oriC proximal loci.[5] However, it has no discernible effect on the segregation of other chromosomal loci if added after origin segregation has occurred.[5] This finding provides strong support for the origin-specific segregation model. In E. coli, A22 treatment has also been shown to inhibit the separation of oriC regions.[6]
Contradictory findings have also been reported. One study in E. coli found that A22 treatment did not affect origin and bulk chromosome segregation, despite causing the expected changes in cell shape.[7] The reasons for these discrepancies are not fully understood but may relate to differences in experimental conditions or bacterial strains.
| Experimental Condition | Organism | Observed Phenotype | Quantitative Data | Citation |
| A22 Treatment | C. crescentus | Complete block of newly replicated oriC movement. | No qualitative or quantitative effect on the segregation of other loci after origin segregation. | [5] |
| A22 Treatment | E. coli | Inhibition of oriC segregation. | Percentage of cells with two ori foci decreased from 80% to 20% after 1 hour of treatment. | [7] |
| A22 Treatment | E. coli | No effect on ori and bulk chromosome segregation. | A22 treatment gave essentially the same chromosome segregation pattern as the cell wall synthesis inhibitor mecillinam. | [8] |
Evidence for the Indirect Action Model
A compelling alternative to a direct role for MreB in chromosome transport is the indirect model, where MreB regulates the activity of other crucial segregation factors.
Research in E. coli has demonstrated a physical and functional interaction between MreB and Topoisomerase IV (Topo IV), an enzyme essential for decatenating daughter chromosomes.[9][10] Specifically, monomeric MreB was found to inhibit Topo IV activity, while polymerized MreB stimulates it.[9] This suggests a model where the dynamic state of MreB filaments could act as a switch to control the timing of chromosome decatenation.[9]
Furthermore, MreB has been shown to interact with the RNA polymerase (RNAP), and both proteins are required for chromosome segregation in E. coli.[6] This interaction raises the possibility that MreB helps to organize the transcription-replication-segregation machinery.
| Interaction Partner | Organism | Key Findings | Quantitative Data | Citation |
| Topoisomerase IV (ParC subunit) | E. coli | MreB physically interacts with the ParC subunit of Topo IV. Monomeric MreB inhibits Topo IV decatenation activity, while polymerized MreB stimulates it. | 100 nM of pre-incubated (polymerized) MreB stimulated Topo IV activity by three-fold, whereas non-pre-incubated (monomeric) MreB at the same concentration completely inhibited it. | [9][10] |
| RNA Polymerase (RNAP) | E. coli | MreB and RNAP are in vivo interaction partners. Both are required for chromosome segregation. | Inactivation of either MreB or RNAP leads to similar, highly unusual chromosome segregation defects. | [6] |
Visualizing the Models and Workflows
To better understand the proposed mechanisms and experimental approaches, the following diagrams were generated using Graphviz.
Caption: Proposed models for MreB's role in chromosome segregation.
Caption: General experimental workflow for studying MreB's role.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental findings. Below are summarized protocols for key techniques used to investigate MreB's role in chromosome segregation.
Immunofluorescence Microscopy of MreB in E. coli
This protocol is adapted from Kruse et al., 2003.[2]
-
Cell Growth and Fixation:
-
Grow E. coli cells to the desired optical density (e.g., OD600 of 0.4-0.5) in appropriate media at 30°C.
-
Fix cells by adding formaldehyde (B43269) to a final concentration of 2.8% and sodium phosphate (B84403) (pH 7.4) to 30 mM.
-
Incubate for 15 minutes at room temperature, followed by 30-60 minutes on ice.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
-
Permeabilization and Antibody Staining:
-
Resuspend the cell pellet in GTE buffer (50 mM glucose, 20 mM Tris-HCl pH 7.5, 10 mM EDTA) containing 2 mg/ml lysozyme (B549824) and incubate for 3-5 minutes at room temperature.
-
Adhere the cells to poly-L-lysine-coated slides.
-
Incubate with affinity-purified anti-MreB primary antibodies (diluted in PBS with 2% BSA) for 1 hour at 37°C in a humid chamber.
-
Wash the slides three times with PBS.
-
Incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) for 1 hour at 37°C.
-
-
Mounting and Visualization:
-
Wash the slides three times with PBS.
-
Mount the coverslip with an anti-fade mounting medium containing DAPI for nucleoid staining.
-
Visualize using a fluorescence microscope equipped with appropriate filters.
-
Visualization of Chromosomal Loci using the GFP-ParB/parS System
This protocol is based on the methodology described in several studies, including Kruse et al., 2003.[2]
-
Strain Construction:
-
Engineer the bacterial strain of interest to contain a parS site inserted at a specific chromosomal locus (e.g., near oriC or terC).
-
Introduce a plasmid expressing a GFP-ParB fusion protein under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter).
-
-
Cell Culture and Induction:
-
Grow the engineered cells in the appropriate medium and at the desired temperature.
-
Induce the expression of GFP-ParB by adding the inducer (e.g., 0.2% arabinose) to the culture for a specified period (e.g., 180 minutes) before observation.
-
-
Microscopy:
-
Mount the cells on an agarose (B213101) pad on a microscope slide.
-
Use a fluorescence microscope with a high-resolution camera to capture both phase-contrast and fluorescence images.
-
Time-lapse microscopy can be employed to track the dynamics of the GFP-ParB foci over time.
-
-
Image Analysis:
-
Use image analysis software to identify and track the position of the GFP-ParB foci within the cells.
-
Quantify parameters such as the number of foci per cell, the subcellular localization of the foci, and the velocity of foci movement.
-
Conclusion and Future Directions
The role of MreB in bacterial chromosome segregation is multifaceted and continues to be an active area of investigation. While significant evidence points to its involvement, the precise molecular mechanisms remain to be fully elucidated. The conflicting data highlight the possibility of species-specific strategies and the influence of experimental conditions on the observed outcomes.
Future research should focus on:
-
High-resolution imaging techniques: Super-resolution microscopy can provide a more detailed view of the spatial relationship between MreB filaments and the bacterial chromosome in living cells.
-
In vitro reconstitution experiments: Reconstituting MreB-based segregation systems in vitro will be crucial for dissecting the minimal components required and for directly observing the forces involved.
-
Comparative studies: Systematically comparing the role of MreB in a wider range of bacterial species will help to distinguish between conserved core functions and species-specific adaptations.
A deeper understanding of MreB's role in chromosome segregation is not only fundamental to our knowledge of bacterial cell biology but also holds promise for the development of novel antimicrobial agents targeting this essential process.
References
- 1. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli | The EMBO Journal [link.springer.com]
- 2. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysfunctional MreB inhibits chromosome segregation in Escherichia coli | The EMBO Journal [link.springer.com]
- 6. Actin homolog MreB and RNA polymerase interact and are both required for chromosome segregation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Independent Segregation of the Two Arms of the Escherichia coli ori Region Requires neither RNA Synthesis nor MreB Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Actin Homologue MreB Affects Chromosome Segregation by Regulating Topoisomerase IV in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MreB-Dependent Inhibition of Cell Elongation during the Escape from Competence in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MreB Localization Patterns in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MreB localization patterns and dynamics across various bacterial species, supported by experimental data. It is designed to be a valuable resource for researchers investigating bacterial cell shape determination, cytoskeletal function, and for professionals in drug development targeting these essential cellular processes.
Quantitative Comparison of MreB Localization and Dynamics
The localization and dynamics of the bacterial actin homolog, MreB, are critical for maintaining cell shape in many non-spherical bacteria. However, the specific characteristics of MreB organization can vary significantly between species. This section summarizes key quantitative parameters of MreB filaments across several well-studied bacteria.
| Parameter | Escherichia coli | Bacillus subtilis | Caulobacter crescentus | Vibrio parahaemolyticus | Myxococcus xanthus |
| General Localization Pattern | Helical filaments, patches, rings at mid-cell.[1][2] | Helical filaments, patches.[3][4] | Helical/patchy localization, mid-cell ring.[5][6] | Helical filaments, clusters, relaxed coils, rings.[7] | Helical filaments, non-polar localization.[5][8] |
| Filament Length (µm) | ~1.4[9] | Up to 3.4[9], average ~0.172[3] | Average ~0.392[10] | Not explicitly quantified | Not explicitly quantified |
| Filament Velocity (nm/s) | ~10-90 (circumferential)[11] | ~19 (mean)[12], up to 85[9] | ~6.0[13] | Not explicitly quantified | 1-2 orders of magnitude faster than E. coli and B. subtilis[1][11] |
| Helical Pitch (µm) | 0.46 ± 0.08 or 0.64 ± 0.4[14] | 0.73 ± 0.12[14] | Not explicitly quantified | 0.64 ± 0.09[7][14] | 0.47 ± 0.1[8] |
Experimental Protocols
Accurate visualization and quantification of MreB localization are fundamental to understanding its function. Below are detailed methodologies for key experiments commonly used in the field.
Immunofluorescence Microscopy of MreB
This protocol allows for the visualization of native MreB proteins within fixed bacterial cells.
Materials:
-
Bacterial culture in exponential growth phase
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 2% Bovine Serum Albumin - BSA)
-
Primary antibody (anti-MreB)
-
Fluorescently labeled secondary antibody
-
Mounting medium with antifade reagent
-
Microscope slides and coverslips
Procedure:
-
Cell Culture and Harvest: Grow bacterial cells to mid-exponential phase (OD600 of ~0.4-0.6). Harvest 1 mL of culture by centrifugation (e.g., 8,000 x g for 1 minute).
-
Washing: Resuspend the cell pellet in 1 mL of 1x PBS and centrifuge again. Repeat this wash step twice.
-
Fixation: Resuspend the washed cell pellet in 1 mL of 4% paraformaldehyde in PBS and incubate at room temperature for 20-30 minutes.
-
Washing: Wash the fixed cells three times with 1x PBS to remove the fixative.
-
Permeabilization: Resuspend the cell pellet in permeabilization buffer and incubate for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access the intracellular MreB.
-
Blocking: Wash the cells once with PBS and then resuspend in blocking buffer. Incubate for at least 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Centrifuge the blocked cells and resuspend in blocking buffer containing the primary anti-MreB antibody at the recommended dilution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 to remove unbound primary antibody.
-
Secondary Antibody Incubation: Resuspend the cells in blocking buffer containing the fluorescently labeled secondary antibody. Incubate for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS containing 0.05% Tween 20 to remove unbound secondary antibody.
-
Mounting: Resuspend the final cell pellet in a small volume of PBS. Place a drop of the cell suspension onto a microscope slide, allow it to air dry, and then add a drop of mounting medium before placing a coverslip on top.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Imaging of MreB-Fluorescent Protein Fusions
This method allows for the visualization of MreB dynamics in live bacterial cells.
Materials:
-
Bacterial strain expressing an MreB-fluorescent protein (e.g., MreB-GFP, MreB-mCherry) fusion from a plasmid or integrated into the chromosome.
-
Appropriate growth medium and inducers (if applicable).
-
Agarose (B213101) pads (e.g., 1-1.5% agarose in growth medium).
-
Microscope slides and coverslips.
Procedure:
-
Strain Construction and Verification: Construct a bacterial strain expressing the MreB-fluorescent protein fusion. It is crucial to verify that the fusion protein is functional and does not cause significant growth defects or morphological abnormalities.[15][16]
-
Cell Culture: Grow the bacterial strain to the mid-exponential phase in the appropriate liquid medium. If the fusion is under an inducible promoter, add the inducer at a concentration that results in expression levels close to the native MreB protein.
-
Preparation of Agarose Pads: Melt agarose in the growth medium and cast a thin pad on a microscope slide. Allow it to solidify.
-
Cell Mounting: Place a small volume (1-2 µL) of the cell culture onto the agarose pad. Gently place a coverslip on top, avoiding air bubbles. The agarose pad provides nutrients and a flat surface for imaging.
-
Live-Cell Imaging: Immediately transfer the slide to a pre-warmed microscope stage equipped for time-lapse fluorescence microscopy. Acquire images at appropriate time intervals to capture the dynamics of MreB structures. Use minimal laser power to reduce phototoxicity and photobleaching.
Super-Resolution Microscopy of MreB
Techniques such as Structured Illumination Microscopy (SIM) and Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of conventional light microscopy, providing a more detailed view of MreB filaments.
General Considerations:
-
Fluorophore Choice: For localization-based methods like PALM, photoactivatable or photoswitchable fluorescent proteins are required. For SIM, bright and photostable fluorophores are essential.
-
Sample Preparation: Sample preparation is critical for successful super-resolution imaging. Cells should be well-adhered to the coverslip and immobilized. Fixation methods may need to be optimized to preserve the fine structures of MreB filaments.
-
Imaging Conditions: Optimal imaging parameters, including laser power and exposure time, must be carefully determined to maximize signal-to-noise ratio and minimize artifacts.[13]
Generalized Workflow:
-
Strain and Fluorophore Selection: Choose a suitable bacterial strain and fluorescent labeling strategy (e.g., MreB fusion to a photoactivatable fluorescent protein).
-
Cell Culture and Mounting: Prepare and mount cells as described for live-cell imaging, ensuring a low density of cells to allow for the imaging of individual bacteria.
-
Microscope Setup: Use a microscope system specifically designed for the chosen super-resolution technique. This typically involves specialized optics, lasers, and sensitive detectors.
-
Image Acquisition: Acquire a large number of raw images under conditions that allow for the detection of single fluorophore emissions (for PALM) or the generation of moiré patterns (for SIM).
-
Image Reconstruction and Analysis: Process the raw data using specialized software to reconstruct the super-resolution image. Subsequent analysis can be performed to quantify filament length, width, and organization.
Signaling Pathways and Logical Relationships
The localization and dynamics of MreB are tightly regulated and integrated with other essential cellular processes, most notably cell wall synthesis and cell division.
Caption: MreB interaction network in bacterial cell shape determination.
The diagram above illustrates the key interactions of MreB. In the cytoplasm, MreB filaments interact with the transmembrane protein RodZ, which acts as a crucial link to the cell wall synthesis machinery in the periplasm.[5][9][17] MreB also forms a complex with MreC and MreD at the inner membrane.[5] This complex is responsible for recruiting and regulating Penicillin-Binding Proteins (PBPs), which are the enzymes that catalyze the final steps of peptidoglycan synthesis.[8][18] MreB also interacts with MurG and MraY, enzymes involved in the cytoplasmic steps of peptidoglycan precursor synthesis.[5][18] During cell division, a direct interaction between MreB and the tubulin homolog FtsZ is required for the proper constriction of the Z-ring and septum formation in E. coli.[1][19][20] This intricate network of interactions ensures that cell wall growth is spatially and temporally coordinated with the cytoskeletal scaffold provided by MreB, ultimately defining the shape of the bacterial cell.
References
- 1. Direct interaction of FtsZ and MreB is required for septum synthesis and cell division in Escherichia coli | The EMBO Journal [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Super-Resolution Microscopy and Tracking of DNA-Binding Proteins in Bacterial Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. The role of the cytoskeletal proteins MreB and FtsZ in multicellular cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial actin MreB assembles in complex with cell shape protein RodZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. RodZ links MreB to cell wall synthesis to mediate MreB rotation and robust morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Visualizing the invisible: novel approaches to visualizing bacterial proteins and host-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial Vivisection: How Fluorescence-Based Imaging Techniques Shed a Light on the Inner Workings of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lsi.princeton.edu [lsi.princeton.edu]
- 18. From the regulation of peptidoglycan synthesis to bacterial growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Direct interaction of FtsZ and MreB is required for septum synthesis and cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Functional Differences Between MreB and ParM: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MreB and ParM, both bacterial homologs of eukaryotic actin, represent a fascinating case of evolutionary divergence from a common ancestor. While sharing structural similarities and the ability to polymerize into filaments, their cellular roles and functional mechanisms are distinct. MreB is a key determinant of cell shape and is involved in chromosome segregation in many bacteria, whereas ParM has evolved a specialized function in the segregation of low-copy-number plasmids. This guide provides an objective comparison of their functional differences, supported by experimental data and detailed methodologies.
Core Functional Distinctions
MreB and ParM utilize their filament-forming properties to exert force and organize cellular components, but for different ultimate purposes.
-
MreB: Primarily functions as a dynamic scaffold that organizes the machinery for cell wall synthesis, thereby dictating cell shape (typically rod-shape).[1][2][3][4] It forms short, dynamic filaments that are associated with the inner leaflet of the cytoplasmic membrane.[5][6] These filaments move circumferentially, guiding the insertion of new peptidoglycan to maintain the rod shape during growth.[7][8] MreB is also implicated in chromosome segregation.[5][6]
-
ParM: Functions as a cytomotive filament, actively pushing sister plasmids apart to ensure their faithful inheritance during cell division.[9][10][11] It is a key component of the ParMRC partition system, where ParR is an adaptor protein that connects ParM filaments to the parC centromere-like sequence on the plasmid.[9][10][12] The polymerization of ParM filaments between two ParR-parC complexes generates the force for segregation.[10][13]
Quantitative and Structural Comparison
The distinct functions of MreB and ParM are rooted in their unique biochemical and structural properties. The table below summarizes these key differences.
| Feature | MreB | ParM |
| Primary Function | Cell shape determination, chromosome segregation.[1][6] | Plasmid segregation.[9] |
| Filament Structure | Antiparallel, straight double protofilaments.[14][15] | Parallel, left-handed double-helical filaments.[13][15][16] |
| Polymerization Dynamics | Exhibits slow subunit turnover; movement is coupled to cell-wall synthesis rather than polymerization dynamics.[7][17] Treadmilling may occur, but dynamic instability is not predicted.[18] | Exhibits dynamic instability (rapid switching between growth and shrinkage), which is essential for its function.[13][19] |
| Nucleotide Specificity | Binds and hydrolyzes ATP and GTP.[20] Polymerization requires a bound purine (B94841) nucleotide.[18] | Binds and hydrolyzes ATP (or GTP in some descriptions).[11][13][21] ATP hydrolysis to ADP destabilizes the filament.[13] |
| ATPase Activity | Active ATPase.[15] Hydrolysis is promoted by polymerization.[22][23] | Active ATPase, stimulated by the ParR-parC complex.[21] |
| Key Interaction Partners | MreC, MreD, RodZ, PBP2 (Penicillin-Binding Protein 2), FtsZ.[4][8] | ParR (adaptor protein), parC (plasmid centromere).[9][10][24] |
| Cellular Localization | Forms dynamic, membrane-associated helical-like structures or patches that span the cell length.[1][6] | Forms bipolar spindles that extend between sister plasmids.[10][24] |
Signaling and Mechanical Pathways
The mechanisms of action for MreB and ParM involve distinct sets of interactions and produce different mechanical outcomes.
MreB: Orchestrating Cell Wall Synthesis
MreB filaments act as a scaffold, directing the localization and activity of the peptidoglycan synthesis machinery. This process is crucial for maintaining a uniform cell diameter and elongating the cell along its long axis. The rotation of MreB filaments, driven by the process of cell-wall synthesis itself, ensures that new cell wall material is inserted evenly across the cell surface.[7]
References
- 1. MreB - Wikipedia [en.wikipedia.org]
- 2. How to build a bacterial cell: MreB as the foreman of E. coli construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Rod shape-determining protein mreB modulators and how do they work? [synapse.patsnap.com]
- 4. MreB, the cell shape-determining bacterial actin homologue, co-ordinates cell wall morphogenesis in Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MreB: unraveling the molecular mechanisms of bacterial shape, division, and environmental adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. The cell shape proteins MreB and MreC control cell morphogenesis by positioning cell wall synthetic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the ParM filament at 8.5 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of ParM reveals how plasmids are maintained in bacteria - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 11. ParM - Wikipedia [en.wikipedia.org]
- 12. Plasmid partition system - Wikipedia [en.wikipedia.org]
- 13. Structures of actin-like ParM filaments show architecture of plasmid-segregating spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial actin MreB forms antiparallel double filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. The structure of bacterial ParM filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Polymerization properties of the Thermotoga maritima actin MreB: roles of temperature, nucleotides, and ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Assembly properties of the Bacillus subtilis actin, MreB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Partitioning of plasmid R1. The ParM protein exhibits ATPase activity and interacts with the centromere-like ParR-parC complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of polymerization and nucleotide identity on the conformational dynamics of the bacterial actin homolog MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of polymerization and nucleotide identity on the conformational dynamics of the bacterial actin homolog MreB | Semantic Scholar [semanticscholar.org]
- 24. Mechanism of DNA segregation in prokaryotes: ParM partitioning protein of plasmid R1 co‐localizes with its replicon during the cell cycle | The EMBO Journal [link.springer.com]
A Comparative Analysis of MreB Inhibitors and Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The bacterial cytoskeletal protein MreB, a homolog of eukaryotic actin, is a critical determinant of cell shape in most rod-shaped bacteria. Its essential role in processes such as cell wall synthesis, chromosome segregation, and cell polarity makes it a compelling target for the development of novel antibiotics. This guide provides a comparative analysis of prominent MreB inhibitors, detailing their mechanisms of action, supported by quantitative data and experimental methodologies.
Performance Comparison of MreB Inhibitors
The following table summarizes the quantitative data for several well-characterized MreB inhibitors. The half-maximal inhibitory concentration (IC50) reflects the inhibitor's potency against the MreB protein itself (specifically its ATPase activity), while the minimum inhibitory concentration (MIC) indicates the lowest concentration required to inhibit bacterial growth.
| Inhibitor | Class | Target Species | IC50 (µM) | MIC (µg/mL) | Key Findings |
| A22 | S-benzylisothiourea | E. coli, P. aeruginosa, C. crescentus | 447 ± 87 (E. coli MreB)[1] | 2-64 (P. aeruginosa, E. coli)[2] | Induces a rapid change from rod to spherical cell shape.[3] Its precise mechanism, whether competitive or non-competitive with ATP, is still debated.[3][4] |
| MP265 | S-benzylisothiourea | C. crescentus | Not reported | Not reported | An analog of A22 with lower cytotoxicity, making it a useful tool for studying MreB function.[5] |
| CBR-4830 | Indole | P. aeruginosa, E. coli | 49 ± 8 (E. coli MreB)[1] | Not specified | Identified through a whole-cell screen and shown to target MreB.[3] |
| TXH11106 | Dichloro-substituted cyclohexylamine | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | 14 ± 2 (E. coli MreB)[1] | 4-8[1] | A third-generation MreB inhibitor with enhanced bactericidal activity compared to A22 and CBR-4830.[1] |
| Sceptrin (B1680891) | Marine Natural Product | E. coli | Not reported | Not specified | Binds to MreB and disrupts the cell membrane.[6][7] |
Mechanisms of Action
The mechanisms by which small molecules inhibit MreB function are varied. The most studied inhibitors, A22 and its analogs, interfere with the nucleotide binding and polymerization dynamics of MreB.
A22: A Contentious Inhibitor of MreB Polymerization
A22 (S-(3,4-dichlorobenzyl)isothiourea) is the most widely studied MreB inhibitor. It rapidly induces a rod-to-sphere morphological change in bacteria by disrupting the MreB cytoskeleton.[3] The precise mechanism of A22's interaction with MreB has been a subject of debate.
Initial studies suggested that A22 acts as a competitive inhibitor of ATP binding to MreB.[4] This model proposes that A22 binds to the nucleotide-binding pocket of MreB, preventing ATP from binding and thereby inhibiting MreB polymerization.[4]
However, more recent structural and biochemical studies have provided evidence for a non-competitive or allosteric mechanism.[3] This alternative model suggests that A22 binds to a site distinct from the ATP-binding pocket, inducing a conformational change in MreB that weakens its ability to polymerize and destabilizes existing filaments.[3]
Other MreB Inhibitors
-
CBR-4830 : This indole-class compound is believed to act as an ATP-competitive inhibitor, binding to the nucleotide-binding pocket of MreB.[3]
-
Sceptrin : A marine natural product that has been shown to bind to MreB.[7] Its mechanism appears to involve disruption of the cell membrane, which may be a downstream effect of MreB inhibition.[6]
-
Protein Inhibitors : Several naturally occurring proteins can also inhibit MreB function by directly interacting with MreB and preventing its polymerization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of MreB inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method.
Methodology:
-
Preparation of Inhibitor Stock Solutions: Dissolve the MreB inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial twofold dilutions of the inhibitor stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL in the same growth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted inhibitor. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.[1][2]
MreB ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of purified this compound.
References
- 1. TXH11106: A Third-Generation MreB Inhibitor with Enhanced Activity against a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antibacterial and Antibiofilm Activity of the MreB Inhibitor A22 Hydrochloride in Combination with Conventional Antibiotics against Pseudomonas aeruginosa and Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Status of Targeting MreB for the Development of Antibiotics [frontiersin.org]
- 4. A22 disrupts the bacterial actin cytoskeleton by directly binding and inducing a low-affinity state in MreB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MreB drives de novo rod morphogenesis in Caulobacter crescentus via remodeling of the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the binding of sceptrin to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MreB Protein: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development and cellular biology, the proper handling and disposal of proteins, such as the bacterial cytoskeletal protein MreB, are paramount for maintaining a safe and compliant laboratory environment. While specific disposal protocols for every protein are not always available, a risk-based approach grounded in established best practices for biological materials ensures the safety of personnel and the integrity of the surrounding ecosystem. This guide provides a comprehensive framework for the proper disposal of MreB protein, addressing various forms of waste generated during research and experimentation.
At its core, the disposal procedure for this compound, a homolog of eukaryotic actin, is governed by the nature of the waste stream in which it is present. As MreB itself is not classified as an inherently hazardous substance, the primary considerations for its disposal are the biological or chemical contaminants it may be associated with from experimental procedures. Therefore, a thorough risk assessment is the crucial first step.
Risk Assessment and Waste Categorization
Before disposal, it is essential to categorize this compound waste based on its potential hazards. This categorization will determine the appropriate disposal pathway.
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous | This compound solutions in benign buffers (e.g., PBS, Tris-HCl) with no known biological activity of concern. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations. |
| Chemically Hazardous | This compound mixed with hazardous chemicals (e.g., certain detergents, cross-linking agents, or components of lysis buffers). | Collection in a designated, labeled hazardous chemical waste container for pickup by certified hazardous waste personnel. |
| Biohazardous | This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria), or solutions containing recombinant DNA. | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1][2] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound. | Collection in a designated, puncture-proof sharps container for specialized disposal.[3] |
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) for any buffers or reagents used in conjunction with the this compound.[4]
Experimental Protocols for Decontamination and Disposal
The following protocols outline general procedures for the treatment and disposal of this compound waste. These should be adapted to comply with institutional and local regulations.
1. Decontamination of Liquid this compound Waste (Biohazardous)
This protocol is intended for liquid waste containing this compound that is considered biohazardous, such as bacterial cultures used for expression or lysates containing recombinant DNA.
-
Chemical Disinfection:
-
Collect the liquid waste in a chemically resistant, leak-proof container.
-
Add a suitable chemical disinfectant, such as a fresh 10% bleach solution, to achieve a final concentration of at least 1% bleach.[2][5]
-
Ensure thorough mixing and allow a contact time of at least 30 minutes to ensure complete inactivation.
-
After decontamination, the liquid may be permissible for drain disposal with a large volume of running water, provided it does not contain other hazardous chemicals.[5] Always verify this with your local EHS office.
-
-
Autoclaving:
-
Collect the liquid waste in an autoclavable container (e.g., a polypropylene (B1209903) bottle or flask). Do not seal the container tightly to prevent pressure buildup.
-
Place the container in a secondary, leak-proof autoclavable tray.
-
Autoclave at 121°C for a minimum of 20-30 minutes.[6] The exact time may vary based on the volume of waste.
-
After cooling, the autoclaved liquid can typically be disposed of down the drain.[7]
-
2. Disposal of Solid this compound Waste (Biohazardous)
This protocol applies to solid waste contaminated with biohazardous this compound, such as agar (B569324) plates with bacterial colonies expressing MreB, contaminated gloves, and centrifuge tubes.
-
Collect all contaminated solid waste in an autoclave bag clearly marked with the biohazard symbol.[3][8]
-
Do not overfill the bag to ensure proper steam penetration during autoclaving.
-
Place the bag in a secondary, rigid, and leak-proof container for transport to the autoclave.
-
Autoclave at 121°C for a minimum of 30 minutes. For denser loads, a longer cycle may be necessary.
-
After autoclaving and cooling, the bag, with the biohazard symbol defaced, can typically be disposed of in the regular municipal waste.[8]
3. Disposal of Non-Hazardous this compound Solutions
For purified this compound in non-hazardous buffers, the risk is minimal. However, as a good laboratory practice, inactivation before disposal is recommended.
-
Heat Inactivation:
-
Transfer the protein solution to a heat-resistant container.
-
Heat the solution to 100°C for at least 30 minutes.
-
After cooling, the inactivated solution can be disposed of down the drain with a large volume of water.[5]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and responsible disposal of this compound and associated laboratory waste, fostering a culture of safety and environmental stewardship.
References
- 1. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 2. med.nyu.edu [med.nyu.edu]
- 3. tamiu.edu [tamiu.edu]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
